3-Iodo-2-methoxyisonicotinonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-iodo-2-methoxypyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2O/c1-11-7-6(8)5(4-9)2-3-10-7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOLCZUNZRIELF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1I)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50474393 | |
| Record name | 3-Iodo-2-methoxyisonicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50474393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
908279-57-2 | |
| Record name | 3-Iodo-2-methoxy-4-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=908279-57-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Iodo-2-methoxyisonicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50474393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 3-Iodo-2-methoxyisonicotinonitrile: A Comprehensive Technical Guide
Abstract
This technical guide provides a detailed, in-depth exploration of a robust synthetic pathway for 3-Iodo-2-methoxyisonicotinonitrile, a key building block in medicinal chemistry and drug development. Recognizing the absence of a direct, established protocol in current literature, this document outlines a scientifically sound, two-step synthetic strategy. The synthesis commences with the preparation of the precursor, 2-methoxyisonicotinonitrile, from readily available starting materials, followed by a regioselective iodination to yield the target compound. This guide offers a comprehensive discussion of the underlying reaction mechanisms, detailed experimental protocols, and critical process parameters, designed to be a valuable resource for researchers, scientists, and professionals in the field of drug development.
Introduction and Significance
This compound is a highly functionalized pyridine derivative with significant potential as a versatile intermediate in the synthesis of complex pharmaceutical agents. The presence of three distinct functional groups—an iodo, a methoxy, and a nitrile—on the isonicotinonitrile scaffold offers multiple avenues for further chemical modification. The iodo group is particularly valuable as it allows for the introduction of a wide range of substituents via cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. The methoxy and nitrile moieties can also be manipulated to introduce further diversity, making this compound an attractive starting point for the construction of novel molecular architectures with potential therapeutic applications.
This guide addresses the current gap in the scientific literature by proposing a practical and efficient synthesis of this compound. The methodologies presented herein are grounded in established principles of organic chemistry and are supported by analogous transformations reported in peer-reviewed journals.
Proposed Synthetic Pathway: A Two-Step Approach
The synthesis of this compound is strategically divided into two key stages:
-
Step 1: Synthesis of the Precursor, 2-Methoxyisonicotinonitrile. This initial step focuses on the preparation of the requisite starting material. Two viable routes from commercially available precursors are presented.
-
Step 2: Regioselective Iodination of 2-Methoxyisonicotinonitrile. This final step introduces the iodine atom at the desired 3-position of the pyridine ring through a direct C-H functionalization.
The overall synthetic scheme is depicted below:
Step 1: Synthesis of 2-Methoxyisonicotinonitrile
The successful synthesis of the target molecule hinges on the efficient preparation of the 2-methoxyisonicotinonitrile precursor. Two primary, reliable methods are detailed below.
Route A: Methylation of 2-Hydroxyisonicotinonitrile
This route utilizes the commercially available 2-hydroxyisonicotinonitrile. It is important to note that 2-hydroxypyridines exist in a tautomeric equilibrium with their corresponding pyridone forms.[1] In the case of 2-hydroxyisonicotinonitrile, this equilibrium lies with 2-oxo-1,2-dihydropyridine-4-carbonitrile. Methylation can therefore occur at either the exocyclic oxygen (O-methylation) to yield the desired product or at the ring nitrogen (N-methylation) to form an undesired byproduct.
To favor O-methylation, specific reaction conditions are employed. The use of diazomethane in the presence of tert-butanol has been shown to be effective for the selective O-methylation of hydroxypyridines.[2]
References
An In-depth Technical Guide to 3-Iodo-2-methoxyisonicotinonitrile: A Keystone Building Block in Modern Synthesis
This guide provides an in-depth analysis of 3-Iodo-2-methoxyisonicotinonitrile, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will move beyond a simple recitation of facts to explore the compound's strategic value, explaining the chemical causality that makes it an indispensable tool in the synthesis of complex molecular architectures.
Strategic Overview: The Value Proposition of a Multifunctional Scaffold
This compound is more than just another reagent; it is a highly functionalized pyridine derivative engineered for versatility. Its structure, featuring an iodine atom, a methoxy group, and a nitrile function on a pyridine core, offers multiple, orthogonal handles for chemical modification. This strategic arrangement allows for sequential, controlled reactions, making it a cornerstone intermediate in the construction of novel pharmaceutical agents and advanced materials. The pyridine ring itself is a common motif in bioactive molecules, and this reagent provides an efficient route to introduce this scaffold with precision. The combination of a reactive iodide for cross-coupling, a modifiable methoxy group, and a versatile nitrile group makes this compound exceptionally valuable in discovery chemistry.[1]
Core Physicochemical and Handling Properties
A precise understanding of a compound's physical properties is the foundation of its effective use in the laboratory. The data below has been consolidated for quick reference.
| Property | Value | Source |
| CAS Number | 908279-57-2 | [2] |
| Molecular Formula | C₇H₅IN₂O | [2] |
| Molecular Weight | 260.03 g/mol | [2] |
| Melting Point | 163-164 °C | [2] |
| Appearance | White to off-white solid | [3] |
| Solubility | Soluble in common organic solvents like dichloromethane and ethanol. | [3] |
| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2–8 °C. Keep container tightly closed in a dry, well-ventilated place. | [2] |
Safety and Handling Protocol
As with any specialized chemical, stringent adherence to safety protocols is mandatory. This compound is classified as an irritant and is harmful if ingested, inhaled, or absorbed through the skin.[3]
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety goggles with side shields or a face shield.
-
Engineering Controls: All handling should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[4]
-
First Aid:
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical advice.[3]
-
In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.[5]
-
If inhaled: Move person to fresh air. If breathing is difficult, give oxygen and call a physician.
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately.[4]
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[4]
Chemical Reactivity and Synthetic Logic
The true power of this compound lies in the distinct reactivity of its functional groups. Understanding the interplay between these groups is key to unlocking its synthetic potential.
The Aryl Iodide: A Gateway for Carbon-Carbon and Carbon-Heteroatom Bond Formation
The iodine atom at the C3 position is the primary site for synthetic elaboration. Its high reactivity in transition-metal-catalyzed cross-coupling reactions makes it an ideal leaving group. This is the most common and powerful application of this building block.
-
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling the introduction of aryl, heteroaryl, or alkyl substituents.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties, a key step in the synthesis of many complex natural products and APIs.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, providing direct access to substituted anilines and related structures.
-
Heck Coupling: Reaction with alkenes to form substituted olefins.
The ability to use this iodide as a synthetic handle is fundamental to building molecular complexity efficiently.[1]
The Nitrile Group: A Versatile Functional Group Precursor
The cyano group at the C4 position is not merely a static feature; it is a versatile precursor for several critical functional groups:
-
Hydrolysis: Can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid (isonicotinic acid derivative).
-
Reduction: Can be reduced to a primary amine (aminomethyl group), providing a site for further derivatization.
-
Cycloaddition: Can react with azides (e.g., sodium azide) to form a tetrazole ring, a common bioisostere for carboxylic acids in medicinal chemistry.
The Methoxy Group: A Modulator of Reactivity and Potential Functional Handle
The methoxy group at the C2 position serves two primary roles. First, it electronically influences the pyridine ring, affecting the reactivity of the other positions. Second, it can be cleaved under specific conditions (e.g., using BBr₃) to reveal a hydroxyl group (a pyridone structure), which can be used as another point for diversification or as a key pharmacophoric feature.
Experimental Workflow: Synthesis of a Biaryl Isonicotinonitrile Derivative
To illustrate the practical utility of this reagent, we will outline a standard, field-proven protocol for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This workflow is a self-validating system, incorporating standard controls and purification steps to ensure high purity and yield.
Objective: To synthesize 2-methoxy-3-(4-tolyl)isonicotinonitrile from this compound and 4-methylphenylboronic acid.
Diagram of Experimental Workflow
Caption: Suzuki coupling workflow using this compound.
Step-by-Step Protocol
-
Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), 4-methylphenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).
-
Causality: The boronic acid is the source of the aryl group. A slight excess ensures the complete consumption of the more valuable starting material. The base is essential for the transmetalation step in the catalytic cycle.
-
-
Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).
-
Solvent Addition and Degassing: Add a degassed solvent mixture, typically toluene, ethanol, and water (e.g., in a 4:1:1 ratio). Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Causality: The solvent system is chosen to dissolve all components, including the inorganic base. Degassing is critical because oxygen can oxidize the Pd(0) catalyst, rendering it inactive and halting the reaction.
-
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting iodide spot is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer three times with an organic solvent like ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure product.
Conclusion
This compound is a premier example of a molecular scaffold designed for efficiency and versatility. Its well-defined reactive sites—the iodide for coupling, the nitrile for transformation, and the methoxy for modulation—provide chemists with a reliable and powerful tool for the rapid assembly of complex molecules. A thorough understanding of its properties, handling requirements, and the chemical logic behind its reactivity enables researchers to strategically incorporate this building block into synthetic routes, accelerating the pace of innovation in drug discovery and materials science.
References
Spectroscopic Data Landscape of 3-Iodo-2-methoxyisonicotinonitrile: A Technical Guide for Researchers
An In-depth Analysis of Predicted NMR, IR, and MS Data for a Key Synthetic Intermediate
Introduction
3-Iodo-2-methoxyisonicotinonitrile, a substituted pyridine derivative, holds significant potential as a versatile building block in medicinal chemistry and materials science. Its unique arrangement of iodo, methoxy, and nitrile functional groups on a pyridine core offers multiple avenues for synthetic transformations, making it a valuable intermediate in the development of novel compounds. This technical guide provides a detailed analysis of the predicted spectroscopic data for this compound, offering researchers, scientists, and drug development professionals a foundational understanding of its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
Molecular Structure and Key Features
The structural framework of this compound is foundational to understanding its spectroscopic behavior. The pyridine ring creates a distinct electronic environment, which is further influenced by the electron-withdrawing nitrile group and the electron-donating methoxy group. The bulky iodine atom at the 3-position introduces significant steric and electronic effects.
Figure 1. Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicted Data
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show two distinct signals for the aromatic protons and one signal for the methoxy group protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.2 - 8.4 | Doublet | 1H | H-6 | The proton at the 6-position is expected to be the most deshielded due to the anisotropic effect of the adjacent nitrogen atom. It will appear as a doublet due to coupling with H-5. |
| ~7.2 - 7.4 | Doublet | 1H | H-5 | The proton at the 5-position will be coupled to H-6, resulting in a doublet. Its chemical shift is influenced by the electron-withdrawing nitrile group at the 4-position. |
| ~4.0 - 4.2 | Singlet | 3H | -OCH₃ | The methoxy protons are in a different chemical environment and will appear as a singlet, as there are no adjacent protons to couple with. |
Experimental Protocol for ¹H NMR Spectroscopy:
A standard protocol for acquiring a ¹H NMR spectrum would involve the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: A range of approximately 0-10 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the spectrum using the residual solvent peak as an internal standard.
Figure 2. Workflow for ¹H NMR data acquisition and processing.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum is predicted to show seven distinct signals, corresponding to the seven carbon atoms in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165 - 170 | C-2 | The carbon attached to the electronegative oxygen of the methoxy group will be significantly deshielded. |
| ~150 - 155 | C-6 | The carbon adjacent to the nitrogen in the pyridine ring is expected at a downfield shift. |
| ~125 - 130 | C-4 | The carbon bearing the nitrile group will be influenced by its electron-withdrawing nature. |
| ~120 - 125 | C-5 | Aromatic carbon in the pyridine ring. |
| ~115 - 120 | -C≡N | The nitrile carbon typically appears in this region. |
| ~90 - 95 | C-3 | The carbon atom directly bonded to the iodine atom will experience a significant upfield shift due to the "heavy atom effect". |
| ~55 - 60 | -OCH₃ | The methoxy carbon signal is expected in this typical range. |
Infrared (IR) Spectroscopy: Predicted Data
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group | Rationale |
| ~2230 - 2210 | C≡N stretch | Nitrile | The carbon-nitrogen triple bond of the nitrile group gives a sharp, characteristic absorption in this region. |
| ~3100 - 3000 | C-H stretch | Aromatic C-H | Stretching vibrations of the C-H bonds on the pyridine ring. |
| ~2950 - 2850 | C-H stretch | Aliphatic C-H | Stretching vibrations of the C-H bonds in the methoxy group. |
| ~1600 - 1450 | C=C and C=N stretch | Aromatic Ring | Skeletal vibrations of the pyridine ring. |
| ~1250 - 1200 | C-O stretch | Aryl Ether | Asymmetric C-O-C stretching of the methoxy group. |
| ~1050 - 1000 | C-O stretch | Aryl Ether | Symmetric C-O-C stretching of the methoxy group. |
| ~600 - 500 | C-I stretch | Iodoalkane | The carbon-iodine bond stretch is expected in the far-IR region, often appearing as a weak to medium intensity band.[1] |
Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Acquisition:
-
Obtain a background spectrum of the clean ATR crystal.
-
Lower the ATR press to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum.
-
-
Data Processing: The software automatically performs a background subtraction to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS): Predicted Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.
Predicted Molecular Ion and Fragmentation Pattern:
The molecular formula of this compound is C₇H₅IN₂O, with a predicted monoisotopic mass of approximately 259.94 g/mol .
| Predicted m/z | Ion | Rationale |
| 260 | [M]⁺ | The molecular ion peak, corresponding to the intact molecule with a single positive charge. |
| 245 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group is a common fragmentation pathway. |
| 232 | [M - CO]⁺ | Loss of a neutral carbon monoxide molecule. |
| 133 | [M - I]⁺ | Cleavage of the carbon-iodine bond, resulting in the loss of an iodine radical. |
| 127 | [I]⁺ | A peak corresponding to the iodine cation may be observed. |
Experimental Protocol for Mass Spectrometry (Electron Ionization - EI):
-
Sample Introduction: The sample can be introduced via a direct insertion probe for solids or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.
-
Ionization: In the EI source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight) which separates them based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier or other detector records the abundance of each ion.
References
Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure Determination of 3-Iodo-2-methoxyisonicotinonitrile
Abstract
This technical guide provides a comprehensive, field-proven framework for the determination of the single-crystal X-ray structure of 3-Iodo-2-methoxyisonicotinonitrile, a novel pyridine derivative of significant interest to medicinal chemistry and materials science. While no public crystallographic data for this specific compound currently exists, this document serves as a prospective whitepaper, detailing the complete workflow from synthesis and crystallization to data acquisition, structure solution, and detailed analysis. By presenting a robust and self-validating methodology, this guide is designed to equip researchers, scientists, and drug development professionals with the necessary protocols and theoretical underpinnings to successfully elucidate the three-dimensional structure of this and similar small molecules. The narrative emphasizes the causality behind experimental choices, ensuring technical accuracy and fostering a deeper understanding of the crystallographic process.
Introduction: The Significance of Substituted Isonicotinonitriles
The pyridine scaffold is a cornerstone in modern drug development, forming the core of numerous therapeutic agents.[1] Specifically, functionalized isonicotinonitriles—pyridine rings substituted with a cyano group at the 4-position—are recognized as valuable pharmacophores. The nitrile group can act as a key component for molecular recognition or as a bioisostere for other functional groups, influencing the electronic and steric properties of the molecule.[2] The introduction of a methoxy group and an iodine atom, as in this compound, is anticipated to confer unique properties. The methoxy group can act as a hydrogen bond acceptor, while the iodine atom is a well-known halogen bond donor, an interaction increasingly exploited in rational drug design and crystal engineering.
Understanding the precise three-dimensional arrangement of atoms and the nature of intermolecular interactions within the crystal lattice is paramount. This knowledge, derived from single-crystal X-ray diffraction (SCXRD), provides invaluable insights into the molecule's conformation, stability, and potential binding modes with biological targets. This guide therefore outlines a complete and rigorous protocol for determining the crystal structure of this compound.
Part I: Synthesis and High-Quality Crystal Growth
Proposed Synthesis of this compound
A plausible and efficient synthesis is the necessary first step. Based on established methodologies for the functionalization of pyridine rings, we propose a two-step synthesis starting from 2-methoxyisonicotinonitrile. The critical step is a regioselective iodination. Directed ortho-metalation is a powerful strategy for such transformations.[3]
References
An In-depth Technical Guide to the Synthesis of 3-Iodo-2-methoxyisonicotinonitrile: Core Starting Materials and Synthetic Strategies
Abstract
This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 3-Iodo-2-methoxyisonicotinonitrile, a key building block in pharmaceutical and agrochemical research. The guide is intended for an audience of researchers, scientists, and drug development professionals, offering a detailed examination of the two principal starting materials and the associated synthetic methodologies. A thorough analysis of the causality behind experimental choices, self-validating protocols, and in-depth referencing to authoritative sources are central to this document. Visual aids in the form of reaction pathway diagrams and data summary tables are included to enhance clarity and practical application.
Introduction: The Significance of this compound
This compound is a highly functionalized pyridine derivative of significant interest in medicinal and process chemistry. Its unique substitution pattern, featuring an iodine atom, a methoxy group, and a nitrile function on the isonicotinonitrile scaffold, renders it a versatile intermediate for the synthesis of a diverse array of complex molecules. The electron-deficient nature of the pyridine ring, further influenced by the electron-withdrawing cyano group, presents both challenges and opportunities in its synthesis. The strategic placement of the iodo and methoxy groups allows for a range of subsequent chemical transformations, including cross-coupling reactions and nucleophilic substitutions, making it a valuable synthon for the construction of novel bioactive compounds.
This guide will explore the two most prominent and scientifically robust pathways for the synthesis of this target molecule, each defined by its primary starting material:
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Route A: Direct iodination of 2-methoxyisonicotinonitrile.
-
Route B: Sandmeyer iodination of 3-amino-2-methoxyisonicotinonitrile.
Each route will be discussed in detail, focusing on the underlying chemical principles, experimental protocols, and the rationale for the selection of reagents and reaction conditions.
Synthetic Route A: Direct Electrophilic Iodination of 2-Methoxyisonicotinonitrile
The direct introduction of an iodine atom onto the 2-methoxyisonicotinonitrile ring is a conceptually straightforward approach. However, the electron-deficient character of the pyridine ring, exacerbated by the presence of the nitrile group, necessitates the use of potent electrophilic iodinating reagents.
Rationale and Mechanistic Considerations
The pyridine ring is inherently less reactive towards electrophilic aromatic substitution than benzene due to the electron-withdrawing effect of the nitrogen atom. The additional deactivating effect of the cyano group at the 4-position further reduces the electron density of the ring, making electrophilic attack challenging. The methoxy group at the 2-position is an activating group and directs electrophiles to the ortho and para positions. In this case, the 3-position is ortho to the methoxy group, making it the most likely site for iodination.
To overcome the inherent low reactivity of the substrate, a highly reactive source of electrophilic iodine (I+) is required. This is typically achieved by using molecular iodine in the presence of a strong oxidizing agent and a strong acid. A common and effective system for the iodination of deactivated arenes involves the use of molecular iodine (I₂) and a periodate salt, such as sodium periodate (NaIO₄), in concentrated sulfuric acid.[1] In this medium, the potent electrophilic species, believed to be I₃⁺ or a related cationic iodine species, is generated in situ, which is capable of iodinating the deactivated pyridine ring.
Experimental Protocol: Iodination of 2-Methoxyisonicotinonitrile
The following protocol is a representative procedure for the direct iodination of an electron-deficient aromatic system and can be adapted for 2-methoxyisonicotinonitrile.
Materials:
-
2-Methoxyisonicotinonitrile
-
Molecular Iodine (I₂)
-
Sodium periodate (NaIO₄)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), carefully add 2-methoxyisonicotinonitrile to concentrated sulfuric acid at 0 °C.
-
To this solution, add molecular iodine and sodium periodate portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Quench the excess iodine by the slow addition of a saturated aqueous solution of sodium thiosulfate until the characteristic brown color of iodine disappears.
-
Neutralize the acidic solution by the careful addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Synthesis of the Starting Material: 2-Methoxyisonicotinonitrile
The precursor, 2-methoxyisonicotinonitrile, can be synthesized from the commercially available 2-chloroisonicotinonitrile. The synthesis involves a nucleophilic aromatic substitution reaction where the chloride is displaced by a methoxide anion.
Experimental Protocol: Synthesis of 2-Methoxyisonicotinonitrile
Materials:
-
2-Chloroisonicotinonitrile
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Water
Procedure:
-
Dissolve 2-chloroisonicotinonitrile in anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add sodium methoxide to the solution and heat the mixture to reflux.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
To the residue, add water and extract with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield 2-methoxyisonicotinonitrile, which can be further purified by distillation or recrystallization if necessary.
Synthetic Route B: Sandmeyer Iodination of 3-Amino-2-methoxyisonicotinonitrile
An alternative and often highly efficient method for the introduction of an iodine atom onto an aromatic ring is the Sandmeyer reaction.[2][3] This two-step process involves the diazotization of a primary aromatic amine followed by the substitution of the resulting diazonium salt with an iodide anion.
Rationale and Mechanistic Considerations
The Sandmeyer reaction is a powerful tool in aromatic chemistry as it allows for the introduction of a wide range of substituents, including halogens and the cyano group, into positions that may not be accessible through direct electrophilic substitution. The reaction proceeds via the formation of a diazonium salt from the reaction of a primary aromatic amine with nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid. The diazonium group is an excellent leaving group (N₂), and its displacement by a nucleophile, in this case, iodide (I⁻), is often facile. For iodination, the use of a copper(I) catalyst is generally not necessary, as iodide itself is a sufficiently strong nucleophile to displace the diazonium group.[4]
Experimental Protocol: Sandmeyer Iodination of 3-Amino-2-methoxyisonicotinonitrile
The following is a detailed protocol for the Sandmeyer iodination of an aromatic amine, which can be applied to 3-amino-2-methoxyisonicotinonitrile.
Materials:
-
3-Amino-2-methoxyisonicotinonitrile
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium nitrite (NaNO₂)
-
Potassium iodide (KI)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Diazotization: a. In a flask, suspend 3-amino-2-methoxyisonicotinonitrile in a mixture of concentrated hydrochloric acid and water. b. Cool the suspension to 0-5 °C in an ice bath with vigorous stirring. c. In a separate beaker, dissolve sodium nitrite in a minimal amount of cold water. d. Add the sodium nitrite solution dropwise to the cooled suspension of the amine, ensuring the temperature remains below 5 °C. e. Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
Iodination: a. In a separate flask, dissolve potassium iodide in water. b. Slowly add the cold diazonium salt solution to the potassium iodide solution at 0-5 °C with vigorous stirring. c. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Gentle heating may be required to complete the reaction, which is often indicated by the cessation of nitrogen evolution.
-
Work-up and Purification: a. Extract the reaction mixture with dichloromethane (3 x volumes). b. Combine the organic layers and wash with a saturated aqueous solution of sodium thiosulfate to remove any residual iodine, followed by a wash with a saturated aqueous solution of sodium bicarbonate and then brine. c. Dry the organic layer over anhydrous sodium sulfate and filter. d. Concentrate the filtrate under reduced pressure to obtain the crude product. e. Purify the crude product by column chromatography on silica gel to afford this compound.
Synthesis of the Starting Material: 3-Amino-2-methoxyisonicotinonitrile
The synthesis of 3-amino-2-methoxyisonicotinonitrile can be achieved from 2-methoxyisonicotinonitrile through a nitration-reduction sequence.
Experimental Protocol: Synthesis of 3-Amino-2-methoxyisonicotinonitrile
Step 1: Nitration of 2-Methoxyisonicotinonitrile
-
Carefully add 2-methoxyisonicotinonitrile to a mixture of concentrated sulfuric acid and fuming nitric acid at 0 °C.
-
Allow the reaction to stir at a controlled temperature, monitoring its progress by TLC or HPLC.
-
Upon completion, pour the reaction mixture onto ice and neutralize with a suitable base (e.g., sodium hydroxide or ammonium hydroxide).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to yield 3-nitro-2-methoxyisonicotinonitrile.
Step 2: Reduction of the Nitro Group
-
The nitro-intermediate can be reduced to the corresponding amine using various standard reduction methods, such as catalytic hydrogenation (e.g., H₂/Pd-C) or by using a metal in acidic media (e.g., SnCl₂/HCl).
-
For example, dissolve the nitro compound in a suitable solvent like ethanol or ethyl acetate, add a catalytic amount of palladium on carbon, and subject the mixture to a hydrogen atmosphere.
-
After the reaction is complete, filter off the catalyst and concentrate the filtrate to obtain 3-amino-2-methoxyisonicotinonitrile.
Comparison of Synthetic Routes and Data Summary
Both synthetic routes offer viable pathways to this compound. The choice of route will often depend on the availability and cost of the starting materials, as well as considerations of reaction scalability and safety.
| Feature | Route A: Direct Iodination | Route B: Sandmeyer Iodination |
| Starting Material | 2-Methoxyisonicotinonitrile | 3-Amino-2-methoxyisonicotinonitrile |
| Key Transformation | Electrophilic Aromatic Substitution | Diazotization followed by Nucleophilic Substitution |
| Reagents | I₂, NaIO₄, H₂SO₄ | NaNO₂, HCl, KI |
| Advantages | Fewer synthetic steps from a common precursor. | Generally high-yielding and reliable. Avoids the use of highly corrosive and oxidizing conditions for iodination. |
| Disadvantages | Requires strongly acidic and oxidizing conditions, which may not be compatible with sensitive functional groups. Potential for regioselectivity issues in more complex substrates. | Requires a multi-step synthesis of the amino precursor. Diazonium salts can be unstable and require careful handling. |
Visualization of Synthetic Pathways
The following diagrams illustrate the synthetic workflows for the preparation of this compound from the two primary starting materials.
Caption: Synthetic pathway via direct iodination.
Caption: Synthetic pathway via Sandmeyer reaction.
Conclusion
The synthesis of this compound can be effectively achieved through two primary synthetic strategies, each commencing from a different key starting material. The direct iodination of 2-methoxyisonicotinonitrile offers a more concise route, while the Sandmeyer reaction of 3-amino-2-methoxyisonicotinonitrile provides a reliable and often high-yielding alternative. The selection of the optimal synthetic route will be guided by factors such as the availability of precursors, scalability, and the specific requirements of the research or development program. This guide has provided the fundamental principles and practical protocols to enable chemists to make informed decisions and successfully synthesize this valuable chemical intermediate.
References
"reactivity of the nitrile group in 3-Iodo-2-methoxyisonicotinonitrile"
An In-Depth Technical Guide to the Reactivity of 3-Iodo-2-methoxyisonicotinonitrile: A Versatile Scaffold for Chemical Innovation
Abstract
This compound stands as a pivotal heterocyclic building block for researchers in drug discovery and materials science. Its unique molecular architecture, featuring a pyridine ring substituted with electronically distinct functional groups, imparts a rich and tunable reactivity. The electron-withdrawing pyridine nitrogen and nitrile group, the inductively withdrawing but resonance-donating methoxy group, and the versatile carbon-iodine bond create a complex electronic landscape. This guide provides a comprehensive exploration of the molecule's reactivity, focusing on the strategic transformations of the nitrile group and the carbon-iodine bond. We delve into key reaction classes including hydrolysis, reduction, organometallic additions, cycloadditions, and transition-metal-catalyzed cross-coupling reactions. By explaining the causality behind experimental choices and providing detailed protocols, this document serves as a technical resource for scientists aiming to leverage this powerful synthon for the development of novel chemical entities.
Molecular Architecture and Electronic Profile
Structural Features
This compound is a pyridine derivative where the substituents create a fascinating interplay of electronic effects. The pyridine ring itself is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is further amplified by the powerful electron-withdrawing nature of the nitrile group (-C≡N) at the 4-position and the inductive effect of the iodine atom at the 3-position. In contrast, the methoxy group (-OCH₃) at the 2-position exerts a dual influence: it is inductively electron-withdrawing but can act as a resonance electron-donor.
Analysis of Electronic Effects
The reactivity of the molecule is dictated by the net electronic distribution arising from these competing effects.
-
Pyridine Nitrogen: As the most significant electronic sink, it deactivates the ring towards electrophilic aromatic substitution and activates it for nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions.[1][2]
-
Nitrile Group (-CN): A strong π-acceptor and inductively withdrawing group, it further deactivates the ring and renders its own carbon atom highly electrophilic, making it a prime site for nucleophilic attack.[3][4]
-
Iodine Atom (-I): A large, polarizable halogen that is weakly deactivating through its inductive effect. Crucially, the carbon-iodine bond is a premier functional handle for a vast array of transition-metal-catalyzed cross-coupling reactions.[5]
-
Methoxy Group (-OCH₃): This group donates electron density into the ring via resonance, partially counteracting the withdrawing effects of the other substituents. This donation can influence the regioselectivity of certain reactions.
This arrangement creates distinct reactive centers, allowing for selective chemical modifications under appropriate conditions.
Caption: Electronic influences within the this compound structure.
Reactivity at the Nitrile Group (C≡N)
The electrophilic carbon of the nitrile group is a focal point for a variety of nucleophilic addition reactions.[4]
Hydrolysis to Carboxamide and Carboxylic Acid
The nitrile can be fully hydrolyzed to a carboxylic acid or partially to an amide under either acidic or basic conditions.[3][6] The choice of conditions is critical; acidic hydrolysis involves protonation of the nitrile nitrogen to enhance the carbon's electrophilicity for water attack, while basic hydrolysis relies on the direct attack of a hydroxide ion.[3][7]
Experimental Protocol: Basic Hydrolysis to 3-Iodo-2-methoxyisonicotinamide
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Reagent Addition: Add a solution of sodium hydroxide (2.0-3.0 eq) in water to the flask.
-
Reaction: Heat the mixture to reflux (typically 80-90 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the mixture to room temperature and neutralize with aqueous HCl (1M) until the pH is ~7.
-
Isolation: The product, 3-iodo-2-methoxyisonicotinamide, may precipitate. If so, collect it by filtration, wash with cold water, and dry under vacuum. If it remains in solution, extract the aqueous phase with ethyl acetate, dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.
Reduction Pathways
The nitrile group can be selectively reduced to either a primary amine or an aldehyde, depending on the choice of reducing agent.[8]
-
Reduction to Amines: Strong hydride reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂ over Raney Ni or Pd/C) will reduce the nitrile to a primary amine (aminomethyl group).[9][10] Caution is advised, as some conditions may also lead to hydrodeiodination (loss of the iodine atom).
-
Reduction to Aldehydes: A partial reduction to the aldehyde can be achieved using milder, sterically hindered reducing agents like Diisobutylaluminium hydride (DIBAL-H) at low temperatures. The reaction proceeds via an imine intermediate which is hydrolyzed to the aldehyde during aqueous work-up.[3][8]
| Reducing Agent | Typical Conditions | Product | Selectivity Considerations |
| LiAlH₄ | 1) THF, 0 °C to reflux; 2) H₂O work-up | Primary Amine | Highly reactive; may reduce C-I bond. |
| H₂ / Pd/C | Methanol/THF, 40 °C | Primary Amine | High risk of hydrodeiodination.[9] |
| DIBAL-H | Toluene or DCM, -78 °C; 2) H₃O⁺ work-up | Aldehyde | Excellent chemoselectivity, preserving the C-I bond. |
Addition of Organometallic Reagents
Nitriles react with Grignard or organolithium reagents to form ketones after an acidic work-up.[7] The organometallic reagent adds to the electrophilic nitrile carbon, forming an imine anion intermediate. This intermediate is stable to further addition and is hydrolyzed to the ketone upon introduction of aqueous acid.[11]
[3+2] Cycloaddition Reactions
The π-system of the nitrile group can act as a dipolarophile in [3+2] cycloaddition reactions to form five-membered heterocycles.[12][13] A prominent example is the reaction with azides (e.g., sodium azide) to form tetrazoles, a common bioisostere for carboxylic acids in medicinal chemistry. This reaction is often catalyzed by Lewis acids.[14]
References
- 1. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Reaction of Pyridine with electrophiles Electrophilic addition to nitrog.. [askfilo.com]
- 3. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. academicworks.cuny.edu [academicworks.cuny.edu]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to Electrophilic Substitution on the Pyridine Ring of 3-Iodo-2-methoxyisonicotinonitrile
This guide is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of the electrophilic substitution reactions on the highly functionalized pyridine core of 3-Iodo-2-methoxyisonicotinonitrile. We will delve into the theoretical underpinnings, predictive analysis of regioselectivity, and practical considerations for conducting such transformations.
Introduction: The Challenge and Opportunity of Pyridine Functionalization
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science. However, the inherent electron-deficient nature of the pyridine ring presents a significant challenge for electrophilic aromatic substitution (EAS), a fundamental reaction class for arene functionalization.[1][2][3][4][5][6][7] The electronegative nitrogen atom withdraws electron density from the ring, rendering it less nucleophilic and thus less reactive towards electrophiles compared to benzene.[1][2][3][4][5][6][7] Consequently, EAS on pyridine often necessitates harsh reaction conditions, which can be incompatible with sensitive functional groups.[2][8][9][10]
The molecule of interest, This compound , presents a complex and intriguing case study. It features a pyridine ring adorned with three distinct substituents: an iodo group at the 3-position, a methoxy group at the 2-position, and a cyano group at the 4-position (isonicotinonitrile). Each of these groups, along with the pyridine nitrogen, exerts its own electronic and steric influences, creating a complex interplay that dictates the feasibility and outcome of electrophilic attack. Understanding these competing effects is paramount for predicting and controlling the regioselectivity of further functionalization.
Analysis of Substituent Effects and Predicted Regioselectivity
The regiochemical outcome of an electrophilic attack on a substituted aromatic ring is governed by the electronic and steric properties of the substituents. In the case of this compound, we must consider the directing effects of the methoxy, iodo, and cyano groups, as well as the inherent reactivity of the pyridine ring.
Electronic Effects of Substituents
-
Pyridine Nitrogen: The nitrogen atom in the pyridine ring is strongly electron-withdrawing through its inductive effect and deactivates the entire ring towards electrophilic attack. It directs incoming electrophiles to the meta-position (C-3 and C-5) to avoid the formation of an unstable cationic intermediate with a positive charge on the electronegative nitrogen.[2][9][11]
-
2-Methoxy Group (-OCH₃): The methoxy group is a powerful activating group.[12][13][14][15] It exerts a strong electron-donating resonance effect (+R) by delocalizing a lone pair of electrons from the oxygen atom into the ring, and a weaker electron-withdrawing inductive effect (-I). The resonance effect dominates, leading to increased electron density at the ortho and para positions relative to the methoxy group.
-
3-Iodo Group (-I): The iodo group is a deactivating group due to its electron-withdrawing inductive effect (-I). However, like other halogens, it possesses lone pairs of electrons that can be donated to the ring via a weak resonance effect (+R). This makes the iodo group an ortho-, para-director, despite its deactivating nature.
-
4-Cyano Group (-CN): The cyano group is a potent deactivating group, withdrawing electron density from the ring through both a strong inductive effect (-I) and a resonance effect (-R). It is a meta-director.[16][17]
Competing Directing Effects and Predicted Site of Substitution
The pyridine ring in this compound has two available positions for electrophilic substitution: C-5 and C-6. Let's analyze the directing effects towards these positions:
-
The 2-methoxy group directs ortho (to C-3, which is already substituted) and para (to C-5).
-
The 3-iodo group directs ortho (to C-2 and C-4, both substituted) and para (to C-6).
-
The 4-cyano group directs meta (to C-3 and C-5, with C-3 being substituted).
-
The pyridine nitrogen directs meta (to C-3 and C-5, with C-3 being substituted).
Based on this analysis, the directing effects converge on position C-5 . The powerful activating and para-directing effect of the 2-methoxy group is expected to be the dominant influence, strongly favoring substitution at this position. The meta-directing effects of the pyridine nitrogen and the 4-cyano group also support substitution at C-5. While the 3-iodo group directs to C-6, its influence is likely to be weaker than the combined effects directing to C-5.
Furthermore, steric hindrance at C-6 from the adjacent bulky iodo group at C-3 would also disfavor electrophilic attack at this position.
Therefore, the predicted major product of an electrophilic aromatic substitution on this compound is substitution at the C-5 position .
Proposed Experimental Protocols for Electrophilic Substitution
Given the highly substituted and electronically complex nature of the substrate, the choice of reaction conditions is critical to achieve successful electrophilic substitution. The following protocols are proposed based on general principles and literature precedents for reactions on deactivated and functionalized pyridines.
Nitration
Nitration of pyridine rings, especially those bearing deactivating groups, typically requires strong nitrating agents and harsh conditions.
Proposed Protocol:
-
Reagents: Fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).
-
Procedure:
-
Dissolve this compound in a minimal amount of concentrated sulfuric acid at 0 °C in a flask equipped with a magnetic stirrer and a dropping funnel.
-
Slowly add fuming nitric acid dropwise to the solution while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat cautiously to a temperature range of 50-100 °C. The optimal temperature and reaction time will need to be determined empirically.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, pour the reaction mixture carefully onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution or sodium carbonate) until the product precipitates.
-
Filter the precipitate, wash with cold water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
-
Causality behind Experimental Choices:
-
The use of a mixture of fuming nitric acid and concentrated sulfuric acid generates the highly reactive nitronium ion (NO₂⁺), which is necessary to overcome the deactivation of the pyridine ring.[18]
-
The initial low temperature is crucial for controlling the exothermic nature of the reaction. Subsequent heating is likely required to drive the reaction to completion.
Halogenation (Bromination)
Direct halogenation of deactivated pyridines can be challenging. A common approach involves using the halogen in the presence of a Lewis acid or in a strong acid medium.
Proposed Protocol:
-
Reagents: Bromine (Br₂) and a Lewis acid catalyst (e.g., anhydrous FeCl₃ or AlCl₃) or oleum.
-
Procedure:
-
Dissolve this compound in a suitable inert solvent (e.g., dichloromethane or chloroform) and cool to 0 °C.
-
Add the Lewis acid catalyst portion-wise.
-
Slowly add a solution of bromine in the same solvent dropwise.
-
Allow the reaction to stir at room temperature or with gentle heating. Monitor the reaction progress.
-
Upon completion, quench the reaction with a solution of sodium thiosulfate to remove excess bromine.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Causality behind Experimental Choices:
-
The Lewis acid polarizes the Br-Br bond, generating a more potent electrophile (Br⁺ character) to attack the electron-deficient ring.[19]
-
Oleum can also be used as a solvent and catalyst, providing a highly acidic medium to promote the reaction.
Sulfonation
Sulfonation of pyridines generally requires forcing conditions due to the deactivating nature of the ring and the basicity of the nitrogen atom, which can be protonated by the strong acid.
Proposed Protocol:
-
Reagents: Fuming sulfuric acid (oleum, containing excess SO₃).
-
Procedure:
-
Carefully add this compound to fuming sulfuric acid at room temperature with stirring.
-
Heat the reaction mixture to a high temperature (typically 150-250 °C). The optimal temperature and reaction time need to be determined.
-
Monitor the reaction progress.
-
After completion, cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the solution with a base (e.g., calcium carbonate or sodium hydroxide) to precipitate the sulfonic acid product or its salt.
-
Isolate and purify the product.
-
Causality behind Experimental Choices:
-
Fuming sulfuric acid provides a high concentration of the electrophile, sulfur trioxide (SO₃), and the strongly acidic medium required for the reaction to proceed on the deactivated ring.[20][21]
Friedel-Crafts Reactions
Friedel-Crafts alkylation and acylation reactions are generally not successful on pyridine rings.[2][3][22][23][24] The Lewis acid catalyst, which is essential for generating the carbocation or acylium ion electrophile, preferentially coordinates with the lone pair of electrons on the basic nitrogen atom of the pyridine ring. This coordination further deactivates the ring towards electrophilic attack. Given the already deactivated nature of the substrate, it is highly unlikely that a standard Friedel-Crafts reaction would be feasible.
Data Presentation and Visualization
Table 1: Summary of Predicted Regioselectivity and Proposed Reaction Conditions
| Reaction | Electrophile | Predicted Position of Substitution | Proposed Reagents | Key Conditions |
| Nitration | NO₂⁺ | C-5 | Fuming HNO₃, conc. H₂SO₄ | 0 °C to 50-100 °C |
| Halogenation | Br⁺ | C-5 | Br₂, FeCl₃ (or AlCl₃) | 0 °C to RT/heat |
| Sulfonation | SO₃ | C-5 | Fuming H₂SO₄ (Oleum) | High temperature (150-250 °C) |
| Friedel-Crafts | R⁺ / RCO⁺ | Not feasible | - | - |
Diagram 1: Analysis of Directing Effects on this compound
Caption: Competing directing effects on the pyridine ring.
Diagram 2: General Mechanism of Electrophilic Aromatic Substitution on the Pyridine Ring
Caption: Stepwise mechanism of electrophilic substitution.
Conclusion and Future Perspectives
This technical guide provides a theoretical framework and predictive analysis for the electrophilic substitution on the complex heterocyclic system of this compound. Based on the interplay of substituent effects, the C-5 position is predicted as the most probable site for electrophilic attack. The proposed experimental protocols offer a starting point for the practical execution of these transformations.
It is crucial to emphasize that these are predictive analyses, and experimental validation is essential. The actual reactivity and regioselectivity may be influenced by factors not fully captured in this theoretical treatment. Future work should focus on the experimental investigation of these reactions, including rigorous characterization of the products by spectroscopic methods (NMR, MS, IR) to confirm the site of substitution. Computational studies, such as Density Functional Theory (DFT) calculations, could also provide valuable insights into the electron density distribution and the relative energies of the possible reaction intermediates, further refining our understanding of the reactivity of this versatile scaffold.
References
- 1. Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. quora.com [quora.com]
- 7. scispace.com [scispace.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. d-nb.info [d-nb.info]
- 10. chemrxiv.org [chemrxiv.org]
- 11. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 14. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Chemoselective Synthesis of Polysubstituted Pyridines From Heteroaryl Fluorosulfates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Pyridine-oriented transannular C–H functionalization of arenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. Unraveling Bonding Mechanisms and Electronic Structure of Pyridine Oximes on Fe(110) Surface: Deeper Insights from DFT, Molecular Dynamics and SCC-DFT Tight Binding Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the In Silico Prediction of 3-Iodo-2-methoxyisonicotinonitrile Properties
Preamble: The Imperative of Predictive Science in Modern Chemistry
In contemporary drug discovery and chemical development, the synthesis of a novel molecule is no longer the primary hurdle; the principal challenge lies in navigating the complex biological landscape to ensure safety, efficacy, and favorable pharmacokinetics. The molecule at the center of this guide, 3-Iodo-2-methoxyisonicotinonitrile , represents a class of heterocyclic compounds that are pivotal as intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] Its structure—a pyridine ring functionalized with iodo, methoxy, and nitrile groups—offers a rich scaffold for chemical exploration.
However, before committing to costly and time-consuming laboratory synthesis and in vitro/in vivo testing, a robust computational assessment is essential.[2][3] In silico prediction provides a critical, early-stage evaluation of a compound's fundamental physicochemical characteristics and its likely Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[4] This guide offers a comprehensive, methodology-focused exploration of how to generate a detailed property profile for this compound, grounding every step in established computational models and providing the rationale behind the predictive process. The goal is not merely to generate data, but to build a holistic understanding of the molecule's potential liabilities and assets from its structure alone.
Part 1: Foundational Analysis - Physicochemical Property Prediction
The journey of any potential drug through the body is governed by its fundamental physicochemical properties. These characteristics dictate its ability to dissolve, cross membranes, and interact with biological targets.[5] Our initial analysis, therefore, focuses on these core descriptors.
The Rationale for Physicochemical Profiling
Predicting properties such as lipophilicity (LogP), aqueous solubility (LogS), and the acid dissociation constant (pKa) is the cornerstone of computational drug design.[6] A molecule's solubility impacts its formulation and absorption, while its lipophilicity is a key determinant of its ability to permeate biological membranes and its potential for metabolic clearance. The Topological Polar Surface Area (TPSA) provides insight into hydrogen bonding potential, which is crucial for membrane permeability and target binding. This initial computational screen is a powerful filter, allowing researchers to identify potential liabilities before a single flask is warmed.[7][8]
Experimental Protocol: Unified Physicochemical Profiling using SwissADME
For efficiency and comprehensive analysis, we will utilize the SwissADME web server, a robust, open-access tool that provides a suite of validated predictive models.[9]
Objective: To generate a foundational physicochemical profile for this compound.
Methodology:
-
Obtain the Canonical SMILES Identifier: The first step is to represent the molecule in a machine-readable format. The SMILES (Simplified Molecular-Input Line-Entry System) string for this compound is COC1=C(I)C=C(C=N1)C#N.
-
Access the SwissADME Platform: Navigate to the SwissADME website (--INVALID-LINK--). The platform is maintained by the Swiss Institute of Bioinformatics and is freely available.
-
Input the Molecule: In the provided input box, paste the SMILES string COC1=C(I)C=C(C=N1)C#N.
-
Execute the Prediction: Click the "Run" button to initiate the calculations. The server processes the structure through its various predictive algorithms.
-
Data Collation and Interpretation: Systematically collect the predicted values for key physicochemical properties from the results page. The interpretation requires comparing these values against established ranges for drug-like molecules.
Predicted Physicochemical Data & Interpretation
The following table summarizes the key predicted physicochemical properties for this compound.
| Property | Predicted Value | Interpretation & Significance |
| Formula | C₇H₅IN₂O | Confirms the elemental composition. |
| Molecular Weight | 259.04 g/mol | Within the desirable range (<500 g/mol ) for good oral bioavailability (Lipinski's Rule of Five). |
| LogP (iLOGP) | 1.48 | Indicates moderate lipophilicity, suggesting a good balance between aqueous solubility and membrane permeability. |
| LogS (ESOL) | -2.57 | Corresponds to a predicted water solubility of 2.69e-03 mol/L, classifying it as "Soluble." This is favorable for absorption. |
| Topological Polar Surface Area (TPSA) | 62.60 Ų | This value is well below the 140 Ų threshold, predicting good cell membrane permeability. |
| Number of Rotatable Bonds | 1 | Low conformational flexibility, which can be favorable for binding affinity and bioavailability. |
| Hydrogen Bond Acceptors | 3 | Within the typical range for drug-like molecules. |
| Hydrogen Bond Donors | 0 | Within the typical range for drug-like molecules. |
Expert Insight: The initial physicochemical profile is highly promising. The molecule adheres to Lipinski's Rule of Five, a foundational guideline for drug-likeness. Its balanced LogP and good predicted water solubility suggest it is unlikely to face major issues with absorption related to these fundamental properties. The TPSA value further reinforces the potential for good membrane permeation.
Part 2: Pharmacokinetic & Drug-Likeness Assessment (ADMET)
With a favorable physicochemical profile established, we now turn to the more complex and biologically relevant ADMET properties. This analysis predicts the fate of the molecule within a biological system, a critical step in de-risking a potential drug candidate.[2][3] Failure in this stage is a primary cause of late-stage drug development attrition.
The ADMET Workflow: A Multi-Parameter Optimization Challenge
The ideal drug candidate must be effectively absorbed, distributed to its target, metabolized at an appropriate rate, and excreted without causing toxicity.[10] Our in silico workflow will probe each of these areas.
Caption: Workflow for generating a comprehensive ADMET profile from a molecular structure.
Predicted ADMET Data & Interpretation
Using the same SwissADME protocol, we extract the pharmacokinetic and toxicity-related predictions.
| Parameter | Category | Predicted Result | Interpretation & Significance |
| Pharmacokinetics | Absorption | High | Predicted to have high passive human intestinal absorption (HIA), a key requirement for oral drugs. |
| P-glycoprotein Substrate | No | The molecule is not predicted to be a substrate of P-gp, an efflux pump that can limit drug absorption and distribution. This is a favorable outcome. | |
| Distribution (BBB) | Yes | Predicted to cross the Blood-Brain Barrier. This is critical for CNS-targeting drugs but a potential liability (off-target effects) for peripherally acting drugs. | |
| Metabolism (CYP) | Inhibitor of CYP1A2, CYP2C19, CYP2C9 | Predicted to inhibit three major cytochrome P450 enzymes. This is a significant liability, as it indicates a high potential for drug-drug interactions. | |
| Drug-Likeness | Lipinski Filter | Yes (0 violations) | Passes the most common rule-of-thumb for drug-likeness. |
| Bioavailability Score | 0.55 | An empirical score based on multiple properties, indicating a good probability of having adequate oral bioavailability. | |
| Medicinal Chemistry | PAINS Alert | 0 alerts | No alerts for Pan-Assay Interference Compounds, suggesting the molecule is not a frequent hitter in high-throughput screens due to non-specific activity. |
| Lead-likeness | No (1 violation: LogP > 3.5) | Note: This appears inconsistent with the iLOGP of 1.48. This may reflect a different algorithm for lead-likeness LogP or a nuance in the server's rules. The primary profile remains strong. |
Expert Insight & Self-Validation:
The ADMET profile presents a classic "good news, bad news" scenario, which is common in early-stage drug discovery.
-
The Strengths: The predicted high intestinal absorption and lack of P-glycoprotein interaction are excellent indicators for potential oral bioavailability. The molecule's adherence to drug-likeness filters further strengthens its candidacy from a structural standpoint.
-
The Critical Liability: The predicted inhibition of multiple CYP450 enzymes (CYP1A2, CYP2C19, CYP2C9) is a major red flag. These enzymes are responsible for metabolizing a vast number of common drugs. Inhibition can lead to dangerous drug-drug interactions where the concentration of co-administered drugs rises to toxic levels. This finding is so significant that it would likely require immediate medicinal chemistry efforts to mitigate if this compound were to be advanced.
-
Trustworthiness through Cross-Validation: A prudent next step would be to corroborate these predictions using a different platform, such as pkCSM or admetSAR.[9] These tools use different algorithms and training datasets.[2][4] If multiple, independently developed models all predict CYP inhibition, confidence in this liability increases substantially, validating the need for synthetic modification.
Part 3: Conceptual Synthesis - The Interplay of Molecular Properties
Understanding the in silico profile requires appreciating the causal links between different predicted properties. A molecule's ADMET profile is not a collection of independent facts but rather an emergent consequence of its underlying physicochemical nature.
Caption: The relationship between core physicochemical properties and their influence on ADMET outcomes.
This diagram illustrates the delicate balance required for a successful drug. For This compound , its moderate LogP (1.48) is a key asset, positively influencing absorption without excessively promoting metabolism or toxicity. Its low TPSA (62.60 Ų) is another driver of its predicted high absorption and BBB penetration. The in silico data allows us to trace a logical path from these fundamental values to the predicted biological behavior.
Conclusion and Strategic Recommendations
The in silico analysis of this compound provides a detailed, multi-faceted, and actionable profile.
Summary of Findings:
-
Favorable Physicochemicals: The molecule possesses excellent drug-like properties, including optimal molecular weight, balanced lipophilicity, and good predicted aqueous solubility.
-
Promising Pharmacokinetics (Absorption/Distribution): It is predicted to be well-absorbed orally and is not susceptible to P-glycoprotein efflux. Its ability to penetrate the BBB could be an asset or liability depending on the therapeutic target.
-
Critical Metabolic Liability: The predicted inhibition of key CYP450 enzymes is a significant concern that poses a high risk for drug-drug interactions.
Strategic Path Forward: Based on this computational assessment, the primary recommendation would be to initiate a structure-activity relationship (SAR) study focused on mitigating the predicted CYP inhibition while preserving the excellent physicochemical and absorption properties. A medicinal chemist would use this data to propose modifications to the scaffold—perhaps altering the methoxy group or the position of the iodo substituent—to reduce interaction with CYP enzymes. Each new proposed analog would then be run through this same in silico workflow, creating a rapid, iterative design-predict-redesign cycle that can efficiently identify a more promising lead candidate before committing to further resource-intensive development.
References
- 1. nbinno.com [nbinno.com]
- 2. tandfonline.com [tandfonline.com]
- 3. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]
- 4. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 6. Computation Chemistry Tools | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 7. In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning [cebs.niehs.nih.gov]
- 8. In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
"literature review of 3-Iodo-2-methoxyisonicotinonitrile and analogs"
An In-depth Technical Guide to the Synthesis, Properties, and Potential of 3-Iodo-2-methoxyisonicotinonitrile and its Analogs
Abstract
The pyridine scaffold is a cornerstone of modern medicinal chemistry, forming the nucleus of thousands of therapeutic agents.[1][2][3] This guide delves into the specific, yet broadly applicable, world of this compound, a highly functionalized pyridine derivative. While direct literature on this exact molecule is sparse, its architecture combines three critical pharmacophoric elements: a 2-methoxypyridine core, a versatile iodine handle, and a reactive isonicotinonitrile group. By examining the synthesis, chemical properties, and biological activities of its constituent parts and closely related analogs, this document serves as a comprehensive resource for researchers in drug discovery and chemical biology. We will explore rational synthetic pathways, analyze structure-activity relationships gleaned from analogous series, and provide detailed experimental protocols to empower further investigation into this promising chemical space.
Introduction: The Strategic Value of a Multifunctional Scaffold
The pyridine ring is a privileged structure in drug design, prized for its metabolic stability, aqueous solubility, and ability to engage in hydrogen bonding.[1] The strategic functionalization of this core is key to modulating its pharmacological profile. The subject of this guide, this compound, represents a convergence of three functionalities that offer immense potential:
-
The 2-Methoxypyridine Core: This motif is present in numerous bioactive molecules. The methoxy group acts as a hydrogen bond acceptor and can influence the molecule's conformation and electronic properties. Its inclusion has been linked to compounds targeting neurodegenerative diseases, such as inhibitors of Beta Amyloid Cleaving Enzyme-1 (BACE1) and γ-secretase modulators.[4][5]
-
The 3-Iodo Group: Far more than a simple halogen, the iodine atom at the 3-position is a superb synthetic handle. Its size and polarizability can contribute to binding interactions, but its primary value lies in its utility in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[6] This allows for the systematic and efficient generation of diverse analogs, a cornerstone of modern lead optimization. Iodinated heterocycles are also crucial as intermediates in the synthesis of radiopharmaceuticals.[7]
-
The Isonicotinonitrile (4-Cyano) Group: The nitrile group is a versatile functional group that is relatively stable but can be transformed into a variety of other functionalities, including primary amines, amides, carboxylic acids, and tetrazoles.[8] It is also a potent hydrogen bond acceptor and can act as a key pharmacophore, as seen in various cytotoxic pyridine-3-carbonitrile derivatives.[9]
This guide will synthesize the available literature on these components to build a predictive framework for the properties and potential of this compound and to provide a roadmap for its synthesis and evaluation.
Synthesis of the Core Scaffold and Analog Generation
A logical and efficient synthesis is paramount for exploring a new chemical scaffold. The synthesis of this compound can be approached retrosynthetically, starting from the functionalization of a simpler pyridine core.
Synthesis of the Key Intermediate: 3-Iodo-2-methoxypyridine
The most direct route to the core scaffold begins with the commercially available 2-methoxypyridine. The key challenge is the regioselective introduction of iodine at the C3 position. Directed ortho-metalation is a powerful strategy to achieve this. A robust method involves the use of a lithium-zinc TMP-amide base to selectively deprotonate the C3 position, followed by quenching with an iodine source.[10]
Expert Insight: The use of a mixed Li/Zn base is critical. The initial lithiation with LiTMP is highly regioselective due to the directing effect of the C2-methoxy group. Transmetalation to zinc creates a less reactive organozinc species, which improves functional group tolerance and reduces side reactions upon quenching with electrophilic iodine.
Proposed Synthesis of this compound
With the key intermediate in hand, the next step is the introduction of the nitrile group at the C4 position. A common route to isonicotinonitriles involves the Sandmeyer reaction from a 4-aminopyridine precursor or palladium-catalyzed cyanation of a 4-halopyridine. A plausible synthetic pathway is outlined below.
References
- 1. benchchem.com [benchchem.com]
- 2. [PDF] The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design | Semantic Scholar [semanticscholar.org]
- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 4. innospk.com [innospk.com]
- 5. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of 3-Iodoquinolines from N-Tosyl-2-propynylamines with Diaryliodonium Triflate and N-Iodosuccinimide [organic-chemistry.org]
- 7. Iodopyridine-for-iodobenzene substitution for use with low molecular weight radiopharmaceuticals: application to m-iodobenzylguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. 3-Iodo-2-methoxypyridine synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for Cross-Coupling Reactions Using 3-Iodo-2-methoxyisonicotinonitrile
Introduction: Strategic Importance of the Functionalized Pyridine Core
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives forming the basis of numerous pharmaceuticals and functional materials. The strategic introduction of substituents onto the pyridine ring is a critical endeavor in drug discovery and development. 3-Iodo-2-methoxyisonicotinonitrile is a highly versatile building block, offering three distinct points for chemical modification: the iodo group for cross-coupling, the nitrile group for various transformations, and the methoxy group, which can be a stable substituent or a precursor to a pyridone. This document provides a detailed guide for researchers, scientists, and drug development professionals on leveraging this compound in palladium-catalyzed cross-coupling reactions.
The electron-deficient nature of the pyridine ring, further accentuated by the nitrile group, presents unique challenges in cross-coupling reactions. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition. Therefore, careful selection of ligands, bases, and reaction conditions is paramount for successful transformations. This guide will delve into the mechanistic rationale behind these choices to empower researchers to not only follow protocols but also to troubleshoot and adapt them.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Boronic Acids
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[1] When applied to this compound, it allows for the introduction of a wide array of aryl and heteroaryl substituents at the 3-position, paving the way for the synthesis of complex biaryl structures.
Mechanistic Considerations and Causality of Component Selection
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2] For an electron-deficient substrate like this compound, the oxidative addition of the C-I bond to the Pd(0) catalyst is generally facile. The primary challenges lie in preventing catalyst inhibition and ensuring efficient transmetalation.
-
Catalyst and Ligand Selection: The choice of ligand is critical. Bulky, electron-rich phosphine ligands are preferred as they can stabilize the palladium catalyst and promote the reductive elimination step. Ligands such as SPhos or XPhos have proven effective for challenging cross-couplings on electron-deficient heterocycles.[3] A common palladium precursor is Pd(OAc)₂, which is reduced in situ to the active Pd(0) species.
-
Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[1] An aqueous solution of a carbonate base like K₂CO₃ or Cs₂CO₃ is often effective. The choice of a weaker base can sometimes mitigate side reactions.
-
Solvent System: A biphasic solvent system, such as dioxane/water or toluene/water, is commonly employed to dissolve both the organic substrate and the inorganic base.[3]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₂CO₃ (2.0 equivalents)
-
1,4-Dioxane
-
Water (degassed)
-
Reaction vessel (e.g., Schlenk tube)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the aryl/heteroaryl boronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas three times.[3]
-
Add degassed 1,4-dioxane and water in a 4:1 ratio to achieve a substrate concentration of approximately 0.1 M.
-
Stir the reaction mixture vigorously at 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Palladium Precursor | Pd(OAc)₂ | Readily available and effective Pd(0) source after in situ reduction. |
| Ligand | SPhos or XPhos | Bulky, electron-rich ligands that promote oxidative addition and reductive elimination. |
| Base | K₂CO₃ or Cs₂CO₃ | Activates the boronic acid for efficient transmetalation. |
| Solvent | 1,4-Dioxane/Water (4:1) | A biphasic system that dissolves both organic and inorganic reagents. |
| Temperature | 80-100 °C | Provides sufficient energy for the catalytic cycle to proceed efficiently. |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between sp²-hybridized carbons (from aryl or vinyl halides) and sp-hybridized carbons (from terminal alkynes).[4] This reaction is invaluable for synthesizing conjugated enynes and arylalkynes, which are important intermediates in organic synthesis and materials science.
Mechanistic Insights and Reaction Optimization
The Sonogashira reaction typically employs a dual catalytic system of palladium and copper.[4] The palladium catalyst activates the aryl iodide through oxidative addition, while the copper co-catalyst facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex.
-
Catalyst System: A combination of a palladium(0) source, such as Pd(PPh₃)₄, and a copper(I) salt, like CuI, is the classic choice. The phosphine ligands on palladium are crucial for stabilizing the catalytic species.
-
Base: An amine base, typically triethylamine (Et₃N) or diisopropylamine (DIPA), serves a dual purpose: it acts as a solvent and deprotonates the terminal alkyne to form the reactive acetylide.
-
Solvent: While the amine base can often serve as the solvent, co-solvents like THF or DMF can be used to improve the solubility of the reactants.
-
Copper-Free Conditions: Concerns about copper contamination in pharmaceutical intermediates have led to the development of copper-free Sonogashira protocols. These often require a stronger base and a more sophisticated palladium/ligand system to facilitate the direct reaction of the palladium complex with the alkyne.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Pd(PPh₃)₄ (5 mol%)
-
CuI (10 mol%)
-
Triethylamine (Et₃N)
-
THF (optional, anhydrous)
-
Reaction vessel (e.g., Schlenk tube)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.10 eq).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add anhydrous THF (if used) and degassed triethylamine.
-
Add the terminal alkyne (1.5 eq) via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄ | A reliable and commercially available Pd(0) catalyst. |
| Copper Co-catalyst | CuI | Facilitates the formation of the copper acetylide for efficient transmetalation. |
| Base | Triethylamine (Et₃N) | Acts as both a base to deprotonate the alkyne and as a solvent. |
| Solvent | Et₃N or Et₃N/THF | Anhydrous conditions are important for optimal results. |
| Temperature | Room Temperature to 60 °C | Mild conditions are often sufficient for this reaction. |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and mild method for the formation of C-N bonds.[5] This reaction is particularly valuable in pharmaceutical development, where the arylamine motif is a common feature in drug candidates.[6]
Key Mechanistic Steps and Strategic Choices
The catalytic cycle for the Buchwald-Hartwig amination involves oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to furnish the C-N bond.[7]
-
Catalyst and Ligand: The development of bulky, electron-rich biarylphosphine ligands by Buchwald and others has been instrumental in the success of this reaction.[7] Ligands like BrettPhos or RuPhos are highly effective for coupling a wide range of amines with aryl halides, including challenging substrates. Pre-formed palladium precatalysts, such as BrettPhos Pd G3, offer convenience and high reactivity.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used to prevent side reactions.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
BrettPhos Pd G3 precatalyst (2 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equivalents)
-
Toluene (anhydrous)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), BrettPhos Pd G3 precatalyst (0.02 eq), and NaOt-Bu (1.4 eq).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add anhydrous toluene.
-
Add the amine (1.2 eq) via syringe.
-
Stir the reaction mixture at 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction carefully with saturated aqueous NH₄Cl.
-
Dilute with ethyl acetate and water, and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Palladium Precatalyst | BrettPhos Pd G3 | A highly active and air-stable precatalyst suitable for a broad range of amines. |
| Base | Sodium tert-butoxide (NaOt-Bu) | A strong, non-nucleophilic base that effectively deprotonates the amine. |
| Solvent | Toluene or Dioxane (anhydrous) | Aprotic solvents that are compatible with the reaction conditions. |
| Temperature | 80-110 °C | Provides the necessary thermal energy for the reaction to proceed at a reasonable rate. |
Conclusion and Future Outlook
This compound is a valuable and versatile building block for the synthesis of highly functionalized pyridine derivatives. The cross-coupling methodologies outlined in this guide provide reliable and robust protocols for the introduction of aryl, heteroaryl, alkynyl, and amino substituents at the 3-position. A thorough understanding of the underlying reaction mechanisms and the rationale for the choice of reagents and conditions will enable researchers to effectively apply these reactions in their synthetic endeavors. The continued development of more active and selective catalyst systems will undoubtedly further expand the utility of this and other functionalized heterocyclic building blocks in the future.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. m.youtube.com [m.youtube.com]
Topic: Suzuki Coupling Protocols for 3-Iodo-2-methoxyisonicotinonitrile
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 3-Iodo-2-methoxyisonicotinonitrile
In the landscape of medicinal chemistry and drug discovery, the pyridine scaffold is a privileged structure, forming the core of numerous therapeutic agents.[1][2] this compound is a highly valuable and functionalized building block, offering multiple points for chemical modification. The electron-withdrawing nitrile group and the electron-donating methoxy group modulate the electronic properties of the pyridine ring, while the iodo-substituent provides a reactive handle for transition-metal-catalyzed cross-coupling reactions.
Among these, the Suzuki-Miyaura cross-coupling is a preeminent method for forming carbon-carbon bonds due to its operational simplicity, broad functional group tolerance, and the commercial availability of a vast array of boronic acid and ester reagents.[3][4][5] The application of Suzuki coupling to this compound allows for the efficient and modular synthesis of 3-aryl or 3-heteroaryl-2-methoxyisonicotinonitriles, which are key intermediates in the development of novel pharmaceuticals. The reactivity of an aryl iodide is generally higher than the corresponding bromide or chloride, facilitating the oxidative addition step which is often rate-determining in the catalytic cycle.[6][7]
This guide provides a detailed examination of the Suzuki-Miyaura reaction as applied to this substrate, including mechanistic insights, a comparative analysis of catalytic systems, and robust, step-by-step protocols for practical implementation in a research setting.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The success of a Suzuki coupling reaction hinges on a deep understanding of its catalytic cycle, which is centered around a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3] The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst, typically coordinated to phosphine ligands. This complex reacts with the organohalide (this compound), where the palladium atom inserts itself into the carbon-iodine bond. This step forms a square-planar Pd(II) complex.[8] The C-I bond is significantly weaker than C-Br or C-Cl bonds, making this step kinetically favorable for iodo-substrates.[6]
-
Transmetalation : This is the step where the organic group from the organoboron reagent is transferred to the palladium center. The process requires activation by a base.[5] The base reacts with the boronic acid (R'-B(OH)₂) to form a more nucleophilic boronate complex (e.g., [R'-B(OH)₃]⁻).[9] This activated boronate then exchanges its organic group (R') with the halide on the Pd(II) complex, forming a new di-organo-palladium(II) intermediate and displacing the halide.[10]
-
Reductive Elimination : In the final step, the two organic groups (the pyridine core and the newly transferred group R') on the Pd(II) complex couple and are eliminated from the metal center, forming the desired C-C bond in the final product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[3][8]
Key Parameters for Protocol Optimization
The efficiency of the Suzuki coupling is highly dependent on the careful selection of several key components.
-
Palladium Source: Both Pd(0) and Pd(II) sources can be used.
-
Pd(0) Sources : Pd(PPh₃)₄ and Pd₂(dba)₃ are common. Pd(PPh₃)₄ is often used directly as it comes with the necessary phosphine ligands.[3] However, it can be sensitive to air and heat.
-
Pd(II) Sources : Pd(OAc)₂ and PdCl₂(dppf) are air-stable and convenient to handle.[3] They must be reduced in situ to the active Pd(0) species, which can happen by reaction with phosphine ligands or by homocoupling of the boronic acid.[3]
-
-
Ligands: The choice of ligand is critical. It stabilizes the palladium catalyst, influences its reactivity, and prevents the formation of inactive palladium black.
-
Triphenylphosphine (PPh₃) : A classic, cost-effective ligand suitable for many standard transformations.[11]
-
Bulky, Electron-Rich Phosphines : Ligands like SPhos, XPhos, and RuPhos (Buchwald ligands) are often superior for coupling heteroaryl halides.[5][8] Their electron-rich nature promotes the oxidative addition step, while their steric bulk facilitates the final reductive elimination.[3]
-
-
Base: The base is essential for activating the boronic acid for transmetalation.[5][10] The choice of base can significantly affect the reaction rate and yield.
-
Inorganic Bases : Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are most common.[9] Cesium carbonate is more soluble in organic solvents and often gives good results with challenging substrates. Stronger bases like KOtBu can accelerate reactions but may not be compatible with sensitive functional groups.[12]
-
-
Solvent: A variety of organic solvents can be used, often in combination with water. The solvent system must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (where the base is often dissolved). Common choices include 1,4-dioxane, toluene, DMF, and THF, typically with added water.[3][11]
Comparative Data on Catalytic Systems
While specific data for this compound is not extensively published, the following table summarizes conditions successfully applied to structurally similar iodo- and bromo-pyridines, providing a strong basis for protocol design.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) | Notes | Ref. |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O | 80-90 | 12 | Good to Excellent | A common and reliable catalyst system for pyridines. | [11] |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 90 | 12 | ~88-96 | Effective for a broad range of boronic acids with iodo-pyridines. | [6] |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100-110 | 4-12 | Good to Excellent | Buchwald ligands often improve yields for challenging substrates. | [11] |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (1.5) | Toluene | 110 | Time Varies | ~83 | Used successfully for coupling with sterically bulky boronic acids. | [13] |
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Palladium catalysts, ligands, and solvents may be toxic or flammable. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Protocol A: Standard Conditions with Pd(PPh₃)₄
This protocol uses a classic, widely available catalyst system suitable for general screening and straightforward couplings.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Sodium Carbonate (Na₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v mixture), degassed
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and sodium carbonate.
-
Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Under a positive pressure of Argon, add the Pd(PPh₃)₄ catalyst.
-
Add the degassed 4:1 dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl-2-methoxyisonicotinonitrile.
Protocol B: Optimized Conditions with a Buchwald Ligand
This protocol uses a more modern and often more efficient catalyst system, particularly for heteroaromatic substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane and Water (10:1 v/v mixture), degassed
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a positive flow of inert gas, add Pd(OAc)₂, SPhos, K₃PO₄, this compound, and the arylboronic acid to a dry Schlenk flask.
-
Seal the flask, remove from the glovebox (if used), and add the degassed 10:1 dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. These reactions are often faster (4-12 hours).
-
Upon completion, follow the workup and purification steps outlined in Protocol A (Steps 7-10).
Troubleshooting Common Issues
-
Low or No Conversion:
-
Inactive Catalyst: Ensure the Pd(0) catalyst has not degraded. Use a fresh bottle or a more stable precatalyst.[14] Ensure the reaction is thoroughly degassed, as oxygen can poison the catalyst.[14]
-
Insufficient Mixing: For biphasic reactions, vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[14]
-
Poor Solubility: Try a different solvent system (e.g., DMF, Toluene/Ethanol/H₂O) to improve the solubility of all components.
-
-
Side Reactions:
-
Protodeboronation: The boronic acid hydrolyzes back to the parent arene. This can be caused by harsh conditions (high temperature, prolonged reaction time).[14] Consider using a more stable boronate ester (e.g., a pinacol ester) or milder conditions.
-
Homocoupling: Coupling of two boronic acid molecules. This is often promoted by the presence of oxygen or if a Pd(II) source is used without efficient reduction to Pd(0).[3] Improved degassing can mitigate this issue.
-
Dehalogenation: The iodo-substrate is reduced to the corresponding H-substituted pyridine. This can sometimes be minimized by changing the ligand or base.
-
By understanding the underlying mechanism and systematically optimizing the key reaction parameters, the Suzuki-Miyaura coupling serves as a powerful and reliable tool for the derivatization of this compound, enabling the rapid generation of diverse molecular architectures for drug discovery and development.
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. organicreactions.org [organicreactions.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]
- 14. reddit.com [reddit.com]
Application Notes & Protocols: Buchwald-Hartwig Amination with 3-Iodo-2-methoxyisonicotinonitrile
Introduction and Strategic Overview
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful palladium-catalyzed method for the formation of carbon-nitrogen (C–N) bonds.[1][2] This reaction has revolutionized the synthesis of arylamines, which are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and materials science.[2][3] Its broad functional group tolerance and operational simplicity have replaced harsher, classical methods for C–N bond formation.[4]
This guide focuses on a specific, yet highly relevant, application: the amination of 3-iodo-2-methoxyisonicotinonitrile . This substrate presents a unique set of challenges and opportunities. As a heteroaromatic halide, it is representative of a class of building blocks crucial in drug discovery. The molecule's key features include:
-
An Electron-Deficient Pyridine Ring: The nitrogen atom and the cyano group withdraw electron density, influencing the reactivity of the C–I bond.
-
A Sterically Accessible Iodo Group: As a leaving group, iodide offers high reactivity towards oxidative addition, the initial step in the catalytic cycle.[5]
-
Orthogonal Functionality: The methoxy and nitrile groups offer sites for subsequent chemical elaboration, but their stability must be considered during the amination process.
The primary challenge with such electron-deficient N-heterocycles is their tendency to coordinate with the palladium catalyst, potentially leading to catalyst inhibition.[6][7] Therefore, a successful protocol relies on a carefully orchestrated selection of catalyst, ligand, base, and solvent to favor the desired productive catalytic cycle over off-cycle deactivation pathways.
This document provides a detailed exploration of the mechanistic principles, a rationale for parameter selection, step-by-step experimental protocols, and a comprehensive troubleshooting guide for the successful Buchwald-Hartwig amination of this compound.
The Catalytic Cycle: A Mechanistic Blueprint
Understanding the mechanism is paramount to rational optimization and troubleshooting. The generally accepted catalytic cycle for the Buchwald-Hartwig amination involves a sequence of well-defined organometallic transformations.[8][5][9] The process is initiated by the formation of a catalytically active, coordinatively unsaturated Pd(0) species from a palladium precursor.
The key steps are:
-
Oxidative Addition: The active L-Pd(0) catalyst inserts into the carbon-iodine bond of the this compound. This is often the rate-determining step and forms a Pd(II) intermediate.[9][10][11]
-
Amine Coordination & Deprotonation: The amine coupling partner coordinates to the Pd(II) center. Subsequently, a base removes a proton from the coordinated amine to form a palladium-amido complex.[11][12]
-
Reductive Elimination: This final, bond-forming step involves the coupling of the aryl group and the amido ligand, yielding the desired N-aryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8][9][11]
A significant side reaction can be β-hydride elimination if the amine partner possesses a β-hydrogen, leading to hydrodehalogenation of the starting material and formation of an imine.[8][11] Judicious ligand selection can often suppress this pathway.
Caption: Figure 1: The general catalytic cycle for the Buchwald-Hartwig amination.
Parameter Selection and Rationale
The success of coupling an electron-deficient substrate like this compound hinges on the synergistic interplay of the reaction components. The logic behind each choice is detailed below.
Palladium Source: Pre-catalysts for Reliability
While simple palladium salts like Pd(OAc)₂ or Pd₂(dba)₃ are common, their reduction to the active Pd(0) state can be inconsistent.[5] For challenging substrates, palladacycle pre-catalysts (e.g., G3 and G4 pre-catalysts) are highly recommended.[5][13]
-
Expertise & Experience: Pre-catalysts provide a stable, well-defined source of the L-Pd(0) active species upon activation with a base. This leads to more reproducible results, lower catalyst loadings, and often shorter reaction times compared to generating the catalyst in situ.[5][14]
| Palladium Source | Generation of Pd(0) | Pros | Cons |
| Pd(OAc)₂ / Pd₂(dba)₃ | In situ reduction by amine or phosphine | Inexpensive, readily available | Inconsistent activation, higher loadings often needed[5] |
| Pre-catalysts (e.g., XPhos Pd G3) | Base-activated | Air-stable, reliable activation, low catalyst loading[5][14] | Higher cost |
Ligand Choice: The Key to Success
Ligand selection is the most critical parameter for coupling heteroaryl halides.[7] The ligand must stabilize the palladium center, promote the desired reaction steps, and prevent catalyst deactivation. For electron-deficient pyridines, the ideal ligands are bulky and electron-rich dialkylbiaryl phosphines .
-
Causality:
-
Bulkiness: Steric hindrance around the palladium center favors a three-coordinate intermediate, which accelerates the crucial reductive elimination step and disfavors competitive β-hydride elimination.[8]
-
Electron-Donating Ability: Rich electron density on the phosphine increases the electron density at the palladium center, which facilitates the oxidative addition of the aryl halide.[15] It also strengthens the Pd-P bond, preventing dissociation and catalyst decomposition.
-
| Ligand Class | Examples | Rationale for Use with Pyridines |
| Dialkylbiaryl Phosphines | XPhos, RuPhos, BrettPhos | Highly Recommended. Excellent combination of steric bulk and electron-rich character to overcome catalyst inhibition and promote fast reductive elimination.[14] |
| Ferrocene-Based | Josiphos, DPPF | Good performance, particularly earlier generation ligands. May require higher temperatures or loadings for challenging substrates. |
| Bidentate Phosphines | BINAP, Xantphos | Can be effective, but their rigid bite angle may not always be optimal for preventing pyridine coordination compared to the flexibility of monophosphine biaryl ligands.[13][16] |
Base Selection: A Non-Nucleophilic Requirement
The base's primary role is to deprotonate the amine, forming the palladium-amido complex.[12] For the target substrate, a strong, non-nucleophilic base is essential to avoid undesired reactions with the nitrile group.
-
Trustworthiness: Strong alkoxides like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are the standard choices.[5][16] Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can also be effective, often in combination with specific ligands and solvents (like t-BuOH), and may offer better tolerance for other base-sensitive functional groups on the amine partner.[7][9]
Solvent System: Aprotic and Non-Coordinating
The solvent must dissolve the reactants and facilitate the reaction without interfering with the catalyst.
-
Expertise & Experience: Anhydrous, deoxygenated, non-coordinating aprotic solvents are standard. Toluene and 1,4-dioxane are the most common and effective choices.[5][17] Ethereal solvents like THF or CPME are also viable.[5] Chlorinated solvents, acetonitrile, and pyridine must be avoided as they can bind to the palladium center and inhibit catalysis.[5]
Detailed Experimental Protocols
Safety Precaution: All operations should be performed in a well-ventilated fume hood. Palladium compounds are toxic and should be handled with appropriate personal protective equipment (gloves, safety glasses). Reactions must be set up under an inert atmosphere (Nitrogen or Argon) to prevent catalyst oxidation.
Protocol A: General Screening Protocol using Pd₂(dba)₃
This protocol provides a robust starting point for initial screening of the reaction with a new amine.
Caption: Figure 2: A typical workflow for setting up a Buchwald-Hartwig amination reaction.
Reagents & Stoichiometry:
-
This compound: 1.0 equiv.
-
Amine coupling partner: 1.2 equiv.
-
Pd₂(dba)₃: 2 mol% (0.02 equiv.)
-
XPhos ligand: 4.4 mol% (0.044 equiv.)
-
Sodium tert-butoxide (NaOtBu): 1.5 equiv.
-
Anhydrous, degassed toluene: to achieve 0.1 M concentration relative to the aryl iodide.
Step-by-Step Procedure:
-
Preparation: In a nitrogen-filled glovebox, add this compound, the amine, Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Solvent Addition: Add the required volume of anhydrous, degassed toluene.
-
Reaction: Seal the vial tightly with a PTFE-lined cap. Remove from the glovebox and place it in a pre-heated heating block at 100 °C. Stir vigorously.
-
Monitoring: After 2-4 hours, and then periodically, cool the reaction briefly and take a small aliquot to monitor the consumption of starting material by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench by adding water. Dilute with ethyl acetate and transfer to a separatory funnel.
-
Extraction: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
Protocol B: Optimized Protocol using a Pre-catalyst
This protocol leverages an air-stable pre-catalyst for enhanced reliability and ease of use.[14]
Reagents & Stoichiometry:
-
This compound: 1.0 equiv.
-
Amine coupling partner: 1.2 equiv.
-
BrettPhos Pd G3 Pre-catalyst: 2 mol% (0.02 equiv.)
-
Potassium Phosphate (K₃PO₄): 2.0 equiv.
-
Anhydrous, degassed 1,4-dioxane: to achieve 0.1 M concentration.
Step-by-Step Procedure:
-
Preparation: To an oven-dried vial under a nitrogen or argon atmosphere, add this compound, the amine, the BrettPhos Pd G3 pre-catalyst, and finely ground K₃PO₄.
-
Solvent Addition: Add the required volume of anhydrous, degassed 1,4-dioxane via syringe.
-
Reaction: Seal the vial and heat to 110 °C with vigorous stirring.
-
Monitoring, Work-up, and Purification: Follow steps 4-7 as described in Protocol A.
Troubleshooting Guide
Even with optimized protocols, challenges can arise. This guide provides a logical framework for diagnosing and solving common issues.
Caption: Figure 3: A logic tree to diagnose and resolve common issues in the reaction.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst due to oxygen or moisture.[14]2. Insufficiently strong base or low temperature. 3. Inappropriate ligand for the substrate.[18] | 1. Ensure all reagents, solvents, and equipment are anhydrous and the reaction is maintained under a strict inert atmosphere. Use a reliable pre-catalyst.[14]2. Increase the temperature in 10 °C increments. Switch to a stronger base like LHMDS or KOtBu. 3. Screen alternative bulky, electron-rich ligands such as RuPhos or BrettPhos. |
| Significant Hydrodehalogenation | 1. Presence of trace water acting as a proton source. 2. Competing β-hydride elimination from the amine-Pd complex.[8] | 1. Rigorously dry all solvents and reagents before use. 2. Use a ligand with greater steric bulk to disfavor the geometry required for β-hydride elimination. |
| Decomposition of Starting Material | 1. Base is too strong, leading to side reactions with the nitrile or methoxy group. 2. Reaction temperature is too high.[18] | 1. Screen a weaker base such as K₃PO₄ or Cs₂CO₃, which may require a higher temperature or longer reaction time. 2. Reduce the reaction temperature and monitor over a longer period. |
| Reaction Stalls | 1. Catalyst deactivation or decomposition over time. 2. Product inhibition. | 1. Add a second small portion of the catalyst/ligand. 2. Perform the reaction at a higher dilution. |
References
- 1. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 2. grokipedia.com [grokipedia.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. benchchem.com [benchchem.com]
- 15. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jk-sci.com [jk-sci.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. reddit.com [reddit.com]
Development of Enzyme Inhibitors Using the 3-Iodo-2-methoxyisonicotinonitrile Scaffold: Application Notes and Protocols
Introduction: The 3-Iodo-2-methoxyisonicotinonitrile Scaffold as a Privileged Structure in Drug Discovery
The nicotinonitrile scaffold, a pyridine ring functionalized with a cyano group, is a well-established "privileged structure" in medicinal chemistry. Its derivatives are known to exhibit a wide range of biological activities, acting as potent inhibitors of various enzymes. The unique electronic properties of the pyridine ring and the hydrogen-bonding capabilities of the nitrile group allow for diverse interactions with biological targets. Several marketed drugs, such as the kinase inhibitors bosutinib and neratinib, feature this core structure, underscoring its therapeutic relevance.
This guide focuses on a specific, promising derivative: the This compound scaffold. The introduction of an iodine atom at the 3-position and a methoxy group at the 2-position offers unique opportunities for inhibitor design and development. The iodine atom can serve as a versatile synthetic handle for introducing various substituents through cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies. Furthermore, the iodine can participate in halogen bonding, a specific and directional non-covalent interaction that can enhance binding affinity to the target enzyme. The methoxy group can influence the molecule's conformation and electronic properties, potentially improving its pharmacokinetic profile.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, target identification, and characterization of enzyme inhibitors based on the this compound scaffold.
Part 1: Synthesis of the this compound Scaffold
Proposed Synthetic Protocol: Iodination of 2-methoxyisonicotinonitrile
This protocol is a proposed adaptation and should be optimized for the specific starting material.
Objective: To synthesize this compound from 2-methoxyisonicotinonitrile.
Materials:
-
2-methoxyisonicotinonitrile
-
2,2,6,6-Tetramethylpiperidine (TMP)
-
n-Butyllithium (n-BuLi) in hexanes
-
Zinc chloride (ZnCl₂) or a suitable zinc source
-
Iodine (I₂)
-
Tetrahydrofuran (THF), anhydrous
-
Hexanes, anhydrous
-
Dichloromethane (DCM)
-
10% Sodium thiosulfate (Na₂S₂O₃) solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Heptane and Dichloromethane (DCM) for chromatography
Procedure:
-
Preparation of the Lithiating Agent: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,2,6,6-tetramethylpiperidine in anhydrous THF. Cool the solution to 0°C in an ice bath.
-
Slowly add n-butyllithium (in hexanes) to the TMP solution while maintaining the temperature at 0°C. Stir the mixture for 30 minutes at this temperature to generate lithium tetramethylpiperidide (LiTMP).
-
Formation of the Zincate Complex: In a separate flame-dried flask under an inert atmosphere, prepare a solution of zinc chloride in anhydrous THF.
-
Slowly add the freshly prepared LiTMP solution to the zinc chloride solution at room temperature. This will form a lithium zincate complex.
-
Deprotonation and Iodination: To the solution of the lithium zincate complex, add 2-methoxyisonicotinonitrile and stir the reaction mixture at room temperature for 2 hours.
-
Cool the reaction mixture to 0°C and slowly add a solution of iodine in anhydrous THF. Continue stirring for 1 hour at 0°C.
-
Work-up and Purification: Quench the reaction by adding 10% sodium thiosulfate solution until the brown color of the iodine disappears.
-
Extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of heptane and dichloromethane as the eluent to obtain this compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: Target Identification and Validation
The nicotinonitrile scaffold has been shown to inhibit a variety of enzymes, with a particular prominence in the field of kinase inhibition. Kinases play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[3] Therefore, protein kinases are a primary target class for inhibitors based on the this compound scaffold. Other potential targets include topoisomerases and tubulin, which are also critical for cell division and are established anticancer drug targets.[4]
Key Potential Enzyme Targets:
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that is often mutated or overexpressed in various cancers. Nicotinonitrile derivatives have demonstrated potent inhibitory activity against both wild-type and mutant forms of EGFR.[5]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): A key regulator of angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis.
-
Breakpoint Cluster Region-Abelson (BCR-ABL) Kinase: A fusion protein that is the hallmark of chronic myeloid leukemia (CML). The development of inhibitors targeting the T315I "gatekeeper" mutation, which confers resistance to many existing drugs, is a significant area of research.[6][7]
-
Topoisomerase II: An enzyme that is essential for DNA replication and cell division. Its inhibition leads to DNA damage and apoptosis in cancer cells.[4]
-
Tubulin: The protein subunit of microtubules, which are critical for cell structure and division. Inhibition of tubulin polymerization disrupts the mitotic spindle and leads to cell cycle arrest and apoptosis.[4]
Workflow for Target Identification and Validation
Caption: A streamlined workflow for identifying and validating enzyme targets.
Part 3: Enzyme Inhibition Assays: Protocols and Data Analysis
Once a potential enzyme target has been identified, the next critical step is to experimentally determine the inhibitory activity of the this compound scaffold and its derivatives. The following are generalized protocols for common enzyme inhibition assays that can be adapted for specific targets.
Protocol 1: General Kinase Inhibition Assay (e.g., using ADP-Glo™ Kinase Assay)
This protocol provides a general framework for measuring the inhibition of kinase activity. Specific conditions such as enzyme and substrate concentrations will need to be optimized for each kinase.
Objective: To determine the IC₅₀ value of a test compound against a specific protein kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
Test compound (this compound derivative) dissolved in DMSO
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM. Then, dilute these stock solutions into the kinase assay buffer to the desired final concentrations.
-
Reaction Setup:
-
Add the kinase assay buffer to all wells.
-
Add the test compound dilutions to the appropriate wells. Include a "no inhibitor" control (DMSO only) and a "no enzyme" control.
-
Add the purified kinase to all wells except the "no enzyme" control.
-
Add the kinase-specific substrate to all wells.
-
-
Initiate the Kinase Reaction: Add ATP to all wells to start the kinase reaction. The final ATP concentration should be at or near the Kₘ for the specific kinase.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (often 30°C or 37°C) for a predetermined amount of time (e.g., 60 minutes).
-
Detection of Kinase Activity:
-
Add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to all wells to convert the ADP generated into a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence ("no enzyme" control) from all other readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.
-
Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Protocol 2: General Protease Inhibition Assay (e.g., Trypsin Inhibition)
This protocol can be adapted for other proteases by using a specific substrate and optimizing buffer conditions.[8]
Objective: To determine the IC₅₀ value of a test compound against trypsin.
Materials:
-
Trypsin from bovine pancreas
-
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA) as substrate
-
Test compound dissolved in DMSO
-
Tris-HCl buffer (e.g., 50 mM, pH 8.2) containing CaCl₂ (e.g., 20 mM)
-
96-well, clear, flat-bottom plates
-
Spectrophotometer or plate reader capable of measuring absorbance at 410 nm
Procedure:
-
Compound and Reagent Preparation: Prepare serial dilutions of the test compound in Tris-HCl buffer. Prepare a stock solution of L-BAPNA in DMSO and then dilute it in the Tris-HCl buffer to the working concentration. Prepare a solution of trypsin in the buffer.
-
Reaction Setup:
-
Add Tris-HCl buffer to all wells.
-
Add the test compound dilutions to the appropriate wells. Include a "no inhibitor" control (buffer only) and a "blank" control (no enzyme).
-
Add the trypsin solution to all wells except the "blank" control.
-
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the Reaction: Add the L-BAPNA solution to all wells to start the reaction.
-
Data Acquisition: Immediately begin measuring the absorbance at 410 nm at regular intervals (e.g., every minute) for 10-20 minutes. The increase in absorbance is due to the release of p-nitroaniline.
-
Data Analysis:
-
For each concentration of the inhibitor, determine the initial reaction velocity (rate of change in absorbance over time).
-
Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.
-
Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Data Presentation: Summarizing Inhibitory Activity
Quantitative data from enzyme inhibition assays should be presented in a clear and concise manner. A table is an effective way to summarize the IC₅₀ values of different derivatives against various enzyme targets.
| Compound ID | R-Group at Position 3 | Target Enzyme | IC₅₀ (nM) |
| Scaffold | Iodo | Kinase A | To be determined |
| Derivative 1 | Phenyl | Kinase A | To be determined |
| Derivative 2 | 4-Fluorophenyl | Kinase A | To be determined |
| Scaffold | Iodo | Kinase B | To be determined |
| Derivative 1 | Phenyl | Kinase B | To be determined |
| Derivative 2 | 4-Fluorophenyl | Kinase B | To be determined |
Part 4: Structure-Activity Relationship (SAR) and Lead Optimization
The 3-iodo substituent on the nicotinonitrile scaffold is a key feature for enabling extensive SAR studies. Through palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, a wide variety of chemical moieties can be introduced at this position. This allows for the systematic exploration of the chemical space around the scaffold to optimize potency, selectivity, and pharmacokinetic properties.
Key Strategies for SAR Exploration:
-
Varying Aryl and Heteroaryl Substituents: Introduce a range of substituted phenyl rings and various five- and six-membered heterocycles to probe for favorable interactions with the enzyme's active site.
-
Exploring Different Linkers: Utilize different cross-coupling reactions to introduce substituents with varying lengths and flexibilities.
-
Bioisosteric Replacements: Replace the iodine atom with other functional groups that have similar physicochemical properties to fine-tune the inhibitor's characteristics.
Logical Flow for SAR-driven Lead Optimization
Caption: A systematic approach to lead optimization guided by SAR.
Conclusion
The this compound scaffold represents a highly promising starting point for the development of novel enzyme inhibitors. Its synthetic tractability, coupled with the versatile chemistry of the nicotinonitrile core, provides a robust platform for generating diverse compound libraries. By following the protocols and strategies outlined in these application notes, researchers can effectively synthesize, screen, and optimize inhibitors based on this scaffold, paving the way for the discovery of new therapeutic agents.
References
- 1. nbinno.com [nbinno.com]
- 2. 3-Iodo-2-methoxypyridine synthesis - chemicalbook [chemicalbook.com]
- 3. chemicalkinomics.com [chemicalkinomics.com]
- 4. Nicotinonitrile-Based Dual Inhibitors of Tubulin and Topoisomerase II: Design, Synthesis, and Anticancer Evaluation | Sciety [sciety.org]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of 3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a potent, orally active pan-inhibitor of breakpoint cluster region-abelson (BCR-ABL) kinase including the T315I gatekeeper mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A new nonpeptidic inhibitor of 14-3-3 induces apoptotic cell death in chronic myeloid leukemia sensitive or resistant to imatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enzymatic Assay of Trypsin Inhibition [protocols.io]
Topic: Strategic Functionalization of the Cyano Group in 3-Iodo-2-methoxyisonicotinonitrile
An Application Guide for the Synthetic Chemist
Abstract: This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the chemical transformations of the cyano group in 3-iodo-2-methoxyisonicotinonitrile. This versatile building block offers a trifecta of reactive sites: the cyano group, the iodo-substituent for cross-coupling, and the pyridine ring itself. Herein, we focus exclusively on the rich chemistry of the nitrile functionality, presenting field-proven protocols and the underlying mechanistic principles for its conversion into key pharmacophores, including amides, primary amines, and tetrazoles.
Introduction: The Strategic Value of this compound
This compound is a highly valuable heterocyclic scaffold in modern drug discovery. Its strategic importance stems from the orthogonal reactivity of its functional groups, allowing for sequential and selective modifications. The cyano group, in particular, is a linchpin for synthetic diversification.[1][2] It is an electrophilic center that can be transformed into a wide array of other functionalities, each imparting distinct physicochemical properties to the parent molecule.[1][2] This guide details robust and reproducible methodologies for harnessing the synthetic potential of this cyano group.
Hydrolysis of the Nitrile: Accessing Amides and Carboxylic Acids
The hydrolysis of nitriles is a fundamental transformation that typically proceeds in two stages: initial hydration to a primary amide, followed by further hydrolysis to a carboxylic acid.[3][4] The key to selectively isolating the amide is managing the reaction conditions, as the amide can be more susceptible to hydrolysis than the starting nitrile under harsh acidic or basic environments.[3][5]
Principle of Selective Hydrolysis
To halt the reaction at the amide stage, milder conditions are necessary.[3] While strong acids or bases with prolonged heating will drive the reaction to the carboxylic acid, controlled catalysis can favor the formation of the intermediate amide.[3][4][6] One effective strategy employs a base-catalyzed reaction with hydrogen peroxide, where the hydroperoxide anion acts as the nucleophile.[7][8] For complete hydrolysis, traditional methods using strong aqueous acid or base at elevated temperatures are effective.[4]
Workflow for Nitrile Hydrolysis
Caption: Selective vs. forced hydrolysis of the starting nitrile.
Experimental Protocols
Protocol 2.2.1: Selective Synthesis of 3-Iodo-2-methoxyisonicotinamide
This protocol utilizes a mild alkaline hydrogen peroxide method to favor the formation of the primary amide.[7]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol (10 mL per gram of nitrile).
-
Reagent Addition: Add 2 M aqueous sodium hydroxide (2.0 eq) to the solution. Cool the mixture to 0-5 °C in an ice bath.
-
Hydration: Slowly add 30% hydrogen peroxide (3.0 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, cool the reaction mixture and adjust the pH to ~7 with 1 M HCl.
-
Isolation: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography.
Protocol 2.2.2: Synthesis of 3-Iodo-2-methoxyisonicotinic Acid
This protocol employs standard strong acid hydrolysis to ensure complete conversion to the carboxylic acid.[4]
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and 6 M aqueous hydrochloric acid (20 mL per gram of nitrile).
-
Reaction: Heat the mixture to reflux (approx. 100-110 °C) and maintain for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material and amide intermediate.
-
Work-up: Cool the reaction mixture to room temperature. The product may precipitate from the acidic solution.
-
Isolation: Collect the solid product by vacuum filtration. If no precipitate forms, adjust the pH of the solution to its isoelectric point (typically pH 2-4) to induce precipitation.
-
Purification: Wash the collected solid with cold water and dry under vacuum to yield the desired carboxylic acid.
Data Summary: Hydrolysis Conditions
| Product | Reagents & Conditions | Causality & Key Insights |
| Amide | NaOH, H₂O₂, aq. EtOH, 0 °C to RT | The hydroperoxide anion is a soft nucleophile that attacks the nitrile, and mild conditions prevent over-hydrolysis of the resulting amide.[8] |
| Carboxylic Acid | 6 M HCl (aq), Reflux | Harsh acidic conditions and high temperature provide the activation energy needed to hydrolyze both the nitrile and the stable intermediate amide.[4] |
Reduction of the Nitrile: Synthesis of Primary Amines
The reduction of nitriles to primary amines is a powerful C-N bond-forming reaction, yielding a versatile functional group for further derivatization.[9][10] This transformation adds a methylene spacer (-CH₂-) between the pyridine ring and the amino group.
Principle of Nitrile Reduction
Two primary methods dominate this transformation: catalytic hydrogenation and stoichiometric reduction with metal hydrides.[9][11]
-
Catalytic Hydrogenation: This method uses H₂ gas in the presence of a metal catalyst like Raney Nickel, Palladium, or Platinum.[9][10] It is often considered a "greener" and more economical approach on an industrial scale.
-
Metal Hydride Reduction: Reagents like Lithium Aluminum Hydride (LiAlH₄) are highly effective but require strictly anhydrous conditions and careful handling.[10][12] LiAlH₄ is a potent reducing agent capable of reducing most polar pi bonds.[10]
Reaction Scheme for Nitrile Reduction
Caption: Reduction of the nitrile to a primary amine using LiAlH₄.
Experimental Protocol
Protocol 3.2.1: LiAlH₄ Reduction to (3-Iodo-2-methoxypyridin-4-yl)methanamine
Safety Note: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and all solvents must be anhydrous. The reaction and work-up should be performed in a fume hood.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add a suspension of LiAlH₄ (1.5 eq) in anhydrous tetrahydrofuran (THF).
-
Substrate Addition: Cool the suspension to 0 °C. Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel. The addition should be slow to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up (Fieser method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is critical for safely quenching the excess hydride and precipitating aluminum salts.
-
Isolation: Stir the resulting granular precipitate for 30 minutes, then remove it by filtration through a pad of Celite. Wash the filter cake thoroughly with THF or ethyl acetate.
-
Purification: Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude amine, which can be purified further by distillation or chromatography if necessary.
Data Summary: Reduction Methods
| Method | Reagents & Conditions | Causality & Key Insights |
| Metal Hydride | LiAlH₄, Anhydrous THF | A powerful, non-catalytic method. The hydride (H⁻) performs two successive nucleophilic additions to the nitrile carbon.[12] Requires stringent anhydrous conditions. |
| Catalytic Hydrogenation | H₂, Raney Ni or Pd/C, High Pressure | An atom-economical method where H₂ is catalytically added across the C≡N bond.[9] Catalyst choice is crucial to avoid side reactions. |
[3+2] Cycloaddition: Forming the Tetrazole Bioisostere
The [3+2] cycloaddition reaction between a nitrile and an azide source is the most common and efficient method for synthesizing 5-substituted-1H-tetrazoles.[13][14] Tetrazoles are widely used in medicinal chemistry as bioisosteres of carboxylic acids, offering similar acidity (pKa) but improved metabolic stability and cell permeability.[13][15]
Principle of Tetrazole Formation
This reaction involves the formal cycloaddition of a 1,3-dipolar azide species across the pi-system of the nitrile.[16][17] The reaction is often catalyzed by Lewis acids (e.g., zinc or copper salts) or proton sources (e.g., ammonium chloride) that activate the nitrile towards nucleophilic attack by the azide ion.[14]
Reaction Scheme for Tetrazole Synthesis
Caption: [3+2] Cycloaddition of azide to form a tetrazole ring.
Experimental Protocol
Protocol 4.2.1: Synthesis of 5-(3-Iodo-2-methoxypyridin-4-yl)-1H-tetrazole
Safety Note: Sodium azide is highly toxic. Hydrazoic acid (HN₃), which can be formed in situ, is volatile and explosive. This reaction must be performed in a well-ventilated fume hood. Avoid contact with acids and heavy metals.
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq), sodium azide (NaN₃, 1.5 eq), and ammonium chloride (NH₄Cl, 1.5 eq) in dimethylformamide (DMF).
-
Reaction: Heat the mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker of ice water.
-
Acidification: Acidify the aqueous solution with 2 M HCl to a pH of ~2. This protonates the tetrazole, causing it to precipitate.
-
Isolation: Stir the suspension for 30 minutes in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake with cold water to remove inorganic salts. The product can be further purified by recrystallization from a suitable solvent like ethanol or water.
Data Summary: Tetrazole Synthesis Conditions
| Reagent System | Conditions | Causality & Key Insights |
| NaN₃ / NH₄Cl | DMF, 100-120 °C | A classic and cost-effective method. NH₄Cl serves as a proton source to generate HN₃ in situ, which is the active 1,3-dipole. |
| TMSN₃ / ZnBr₂ | Toluene, Reflux | Trimethylsilyl azide (TMSN₃) is a safer, organic-soluble azide source. The Lewis acid (ZnBr₂) activates the nitrile, accelerating the reaction. |
Conclusion
The cyano group of this compound is a synthetically powerful handle that provides access to a diverse range of important chemical functionalities. The protocols outlined in this guide for converting the nitrile to amides, primary amines, and tetrazoles represent robust and fundamental transformations in the toolbox of the medicinal and synthetic chemist. Careful selection of reagents and control of reaction conditions allow for the selective and high-yielding synthesis of these valuable derivatives, paving the way for the development of novel molecular entities.
References
- 1. researchgate.net [researchgate.net]
- 2. The Renaissance of Organo Nitriles in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 4. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 5. WO2002096856A1 - Catalyst and synthetic process for carboxamides by nitrile hydrolysis - Google Patents [patents.google.com]
- 6. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 7. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 13. researchgate.net [researchgate.net]
- 14. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 16. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 17. sci-rad.com [sci-rad.com]
Application Note: A Scalable, Two-Step Synthesis of 3-Iodo-2-methoxyisonicotinonitrile for Pharmaceutical Intermediate Production
Abstract
3-Iodo-2-methoxyisonicotinonitrile is a key building block in the synthesis of complex heterocyclic compounds for the pharmaceutical and agrochemical industries. Its specific substitution pattern—an iodine atom ortho to a methoxy group and meta to a nitrile—presents a significant regiochemical challenge for large-scale production. This application note details a robust and scalable two-step synthetic protocol. The process begins with a nucleophilic aromatic substitution (SNAr) to produce the 2-methoxyisonicotinonitrile intermediate, followed by a highly regioselective directed ortho-metalation and iodination. This guide provides in-depth procedural details, mechanistic insights, safety protocols, and analytical checkpoints to ensure high yield and purity, meeting the stringent demands of drug development professionals.
Introduction and Synthetic Strategy
The synthesis of polysubstituted pyridines is a cornerstone of medicinal chemistry. Halogenated pyridine derivatives, in particular, serve as versatile handles for further functionalization via cross-coupling reactions.[1][2] The target molecule, this compound, requires precise installation of three different substituents on the pyridine core. Direct electrophilic iodination of 2-methoxyisonicotinonitrile is likely to yield a mixture of isomers, posing significant purification challenges at scale.
To overcome this, we have designed a two-step strategy that offers excellent control over regioselectivity. The synthesis pathway is outlined below:
-
Step 1: Nucleophilic Aromatic Substitution (SNAr). Commercially available 2-chloroisonicotinonitrile is converted to 2-methoxyisonicotinonitrile. This is a well-established, high-yielding reaction suitable for large-scale implementation.[3]
-
Step 2: Directed Ortho-Metalation (DoM) and Iodination. The methoxy group at the C2 position is a powerful directing group for metalation at the adjacent C3 position. Treatment with a strong base followed by quenching with an electrophilic iodine source selectively installs the iodine atom at the desired position. This method is superior for achieving high regioselectivity in substituted pyridines.[4]
This approach avoids problematic isomer separation and utilizes readily available starting materials, making it economically viable and scalable.
Diagram 1: Overall two-step synthetic route.
Part I: Scale-Up Synthesis of 2-Methoxyisonicotinonitrile (Intermediate)
Principle and Rationale
The first step involves the displacement of the chloride atom from the electron-deficient pyridine ring by a methoxide nucleophile. The electron-withdrawing nitrile group at the C4 position activates the ring towards nucleophilic attack, particularly at the C2 position. This SNAr reaction proceeds via a Meisenheimer complex intermediate and is typically efficient and high-yielding. Methanol is an ideal solvent as it is the conjugate acid of the nucleophile and can be sourced in high purity at a low cost.
Detailed Experimental Protocol
Reagents:
-
2-Chloroisonicotinonitrile (1.0 eq)
-
Sodium Methoxide (1.2 eq)
-
Anhydrous Methanol
Procedure:
-
Reactor Setup: Charge a suitably sized, clean, and dry glass-lined reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet with anhydrous methanol.
-
Base Addition: Under a nitrogen atmosphere, carefully add sodium methoxide to the methanol. An exotherm may be observed; control the addition rate to maintain the temperature below 40°C. Stir until all the sodium methoxide has dissolved.
-
Substrate Addition: Add the 2-chloroisonicotinonitrile to the reactor. The addition may be slightly exothermic.
-
Reaction: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours.
-
In-Process Control (IPC): Monitor the reaction progress by taking aliquots and analyzing via TLC (Thin Layer Chromatography) or GC-MS (Gas Chromatography-Mass Spectrometry) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Neutralize the mixture to pH ~7 by the careful addition of acetic acid.
-
Reduce the solvent volume by approximately 80% under reduced pressure.
-
Add water to the resulting slurry to precipitate the product.
-
Stir the slurry for 1 hour at 0-5°C to maximize precipitation.
-
-
Isolation and Drying:
-
Filter the solid product using a Nutsche filter.
-
Wash the filter cake with cold water until the filtrate is neutral.
-
Dry the product under vacuum at 45-50°C to a constant weight.
-
Characterization
The identity and purity of the resulting white to off-white solid, 2-methoxyisonicotinonitrile, should be confirmed by ¹H NMR, ¹³C NMR, and GC-MS analysis.
Part II: Regioselective Synthesis of this compound
Principle and Rationale
This step leverages the principle of Directed Ortho-Metalation (DoM). The C2-methoxy group is a potent complex-induced deprotonation directing group. A strong, sterically hindered base like Lithium Diisopropylamide (LDA) will selectively abstract the proton at the C3 position over the methyl protons of the methoxy group. The resulting lithiated pyridine is a powerful nucleophile that readily reacts with an iodine source, such as molecular iodine (I₂), to yield the 3-iodo product with high regioselectivity.[4] The reaction is performed at a very low temperature (-78°C) to ensure the stability of the lithiated intermediate and prevent side reactions.
Detailed Experimental Protocol
Reagents:
-
2-Methoxyisonicotinonitrile (1.0 eq)
-
Diisopropylamine (1.1 eq)
-
n-Butyllithium (n-BuLi, 1.05 eq, typically 2.5 M in hexanes)
-
Iodine (I₂) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Reactor Setup: A rigorously dried, multi-necked, glass-lined reactor equipped with a mechanical stirrer, thermocouple, and nitrogen inlet is required. Maintain a strict inert atmosphere throughout the process.
-
LDA Preparation (In Situ):
-
Charge the reactor with anhydrous THF and diisopropylamine.
-
Cool the solution to -10°C.
-
Slowly add n-butyllithium (n-BuLi) dropwise, maintaining the internal temperature below 0°C. A significant exotherm will occur.
-
Stir the resulting LDA solution for 30 minutes at -10°C.
-
-
Metalation:
-
Cool the LDA solution to -78°C using a dry ice/acetone bath.
-
Prepare a solution of 2-methoxyisonicotinonitrile in anhydrous THF.
-
Add this solution dropwise to the LDA solution, ensuring the internal temperature does not rise above -70°C.
-
Stir the resulting dark-colored mixture at -78°C for 1-2 hours.
-
-
Iodination:
-
Prepare a solution of iodine (I₂) in anhydrous THF.
-
Add the iodine solution dropwise to the lithiated intermediate at -78°C. The color of the reaction mixture will change as the iodine is consumed. Maintain the temperature below -70°C.
-
After the addition is complete, stir the mixture at -78°C for an additional hour.
-
-
IPC: Monitor the reaction by quenching an aliquot with methanol and analyzing via GC-MS to confirm the consumption of the starting material.
-
Quenching and Work-up:
-
Slowly warm the reaction to -20°C.
-
Quench the reaction by the slow, careful addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). This will neutralize excess iodine.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separation vessel and add ethyl acetate.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
The crude material can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield this compound as a solid.
-
Data Summary and Visualization
Representative Process Parameters
| Parameter | Step 1: Methoxylation | Step 2: Iodination |
| Key Reagents | Sodium Methoxide | n-BuLi, Diisopropylamine, I₂ |
| Solvent | Methanol | Tetrahydrofuran (THF) |
| Temperature | Reflux (~65°C) | -78°C |
| Reaction Time | 4-6 hours | 3-4 hours |
| Typical Yield | 85-95% | 70-80% |
| Final Purity | >98% (GC) | >99% (HPLC) |
Laboratory Workflow
References
- 1. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. 3-IODO-4-METHOXY-PYRIDINE synthesis - chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Iodo-2-methoxyisonicotinonitrile
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 3-Iodo-2-methoxyisonicotinonitrile (CAS 908279-57-2). This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of purifying this valuable synthetic intermediate. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively and ensure the integrity of your material.
The purification of halogenated pyridines, particularly those with multiple functional groups like a nitrile and a methoxy ether, presents a unique set of challenges. Issues often arise from the inherent reactivity and stability of the molecule itself. This guide addresses the most common pitfalls—from persistent impurities to unexpected degradation—and offers field-proven solutions.
Section 1: Frequently Asked Questions (FAQs) & Core Challenges
This section addresses the most common issues researchers encounter. Understanding the 'why' behind a problem is the first step to solving it.
Q1: What are the most likely impurities in my crude this compound?
A1: Impurities in your crude product typically originate from three main sources: the starting materials, side reactions, and subsequent degradation.[1] A thorough understanding of the synthetic route is crucial, but several impurities are common regardless of the specific iodination procedure used.
Table 1: Common Impurities and Their Probable Origins
| Impurity Name | Structure | Probable Origin | Identification & Removal Notes |
|---|---|---|---|
| 2-Methoxyisonicotinonitrile | 2-MeO-Py-4-CN | Deiodination of the product or unreacted starting material if the synthesis starts from the iodo-compound. The C-I bond can be labile.[2][3] | Lower Rf value on silica TLC. Can be separated by column chromatography. |
| Di-iodinated Species | I2-2-MeO-Py-4-CN | Over-iodination during synthesis. This is a common side reaction in the halogenation of aromatic rings.[4] | Higher Rf value on silica TLC. Usually separable by column chromatography. |
| 2-Hydroxy-3-iodoisonicotinonitrile | 3-I-2-OH-Py-4-CN | Hydrolysis of the methoxy group, often catalyzed by acidic or basic conditions during workup or purification.[5] | Significantly more polar (lower Rf). Can be removed by a non-aqueous workup or careful chromatography. |
| 3-Iodo-2-methoxyisonicotinamide | 3-I-2-MeO-Py-4-CONH2 | Hydrolysis of the nitrile group. This can occur under both acidic and basic conditions, sometimes even on silica gel.[6][7] | Very polar. May streak on TLC. Best avoided by maintaining neutral, anhydrous conditions. |
Q2: My compound is degrading during workup or on the column. What's happening?
A2: this compound has three key vulnerabilities that can lead to degradation:
-
Hydrolysis: Both the methoxy ether and the nitrile group are susceptible to hydrolysis. The pyridine nitrogen can be protonated under acidic conditions, activating the ring and potentially facilitating the cleavage of the methoxy group. Nitrile hydrolysis is a classic transformation that can be promoted by residual acid or base.[6][8]
-
Deiodination: The carbon-iodine bond on an electron-rich pyridine ring can be unstable. This process, known as deiodination, can be initiated by light, heat, or certain nucleophiles and reducing agents.[2][9] If you notice a new spot on your TLC that corresponds to the non-iodinated starting material, this is the likely cause.
-
Light Sensitivity: Many iodo-aromatic compounds exhibit sensitivity to light. A related compound, 3-iodo-2-methoxypyridine, is explicitly noted as being light-sensitive.[10] Exposure can cause discoloration (often a pink or brownish hue) and the formation of radical species, leading to decomposition.
Q3: Why do I struggle with recrystallizing this compound? It keeps oiling out or my recovery is poor.
A3: Pyridine-containing molecules can be notoriously difficult to crystallize compared to their non-heteroaromatic counterparts.[11] This is due to a combination of factors:
-
Polarity and Solubility: The combination of a polar nitrile, a basic nitrogen, and a lipophilic iodo-methoxy-pyridine ring gives the molecule a complex solubility profile. It may be too soluble in polar solvents like ethanol or methanol for good crystal formation upon cooling, yet poorly soluble in non-polar solvents like hexanes.
-
Impurities: Even small amounts of impurities can disrupt the crystal lattice formation, leading to the product "oiling out" as a supersaturated, non-crystalline liquid.[12]
-
Hydrogen Bonding: The pyridine nitrogen can act as a hydrogen bond acceptor, leading to strong solvent interactions that can inhibit crystallization.
A mixed-solvent system is often the key to success. This involves dissolving the compound in a minimal amount of a "good" solvent (in which it is soluble) and then carefully adding a "poor" solvent (in which it is insoluble) to induce precipitation.[11]
Section 2: Troubleshooting Guides & Protocols
This section provides actionable, step-by-step solutions to the challenges outlined above.
Issue 1: Crude product is a complex mixture requiring chromatographic separation.
Solution: Optimized Flash Column Chromatography
When direct crystallization fails due to multiple closely-related impurities, flash column chromatography is the most effective purification method.[13] However, given the potential for hydrolysis or degradation on acidic silica gel, certain precautions are necessary.
Protocol: Deactivated Silica Gel Chromatography
-
Assess Stability (Recommended): Before committing your entire batch, test the compound's stability. Stir a small amount of your crude material with a slurry of silica gel in your chosen eluent for 30 minutes. Filter and analyze the solution by TLC or NMR to see if any new degradation products have formed.[14]
-
Column Deactivation: If sensitivity is observed, use deactivated silica. Prepare a slurry of silica gel in your starting eluent mixture (e.g., 99:1 Hexanes:Ethyl Acetate) and add triethylamine (Et₃N) to make up 0.5-1% of the total solvent volume. This neutralizes the acidic sites on the silica surface.
-
Packing and Loading: Pack the column with the deactivated silica slurry. Dissolve your crude product in a minimal amount of dichloromethane (DCM) or your eluent and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Gently layer this dry-loaded sample onto the top of the column bed. This "dry loading" technique typically results in better separation.
-
Elution: Elute the column using a shallow gradient of ethyl acetate in hexanes. A typical starting point is 100% hexanes, gradually increasing to 20-30% ethyl acetate. The exact gradient should be determined beforehand using TLC analysis.
-
Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Evaporate the solvent under reduced pressure at a low temperature (<40°C) to prevent degradation. It is crucial to co-evaporate with a solvent like toluene a few times to completely remove any residual triethylamine, which can interfere with subsequent reactions.
Workflow Diagram: Flash Chromatography
Caption: Workflow for purifying this compound via chromatography.
Issue 2: Product degradation is observed, especially after aqueous workups.
Solution: Minimizing Hydrolysis and Deiodination
Controlling the chemical environment during extraction and isolation is critical.
Troubleshooting Flowchart: Identifying Degradation Source
Caption: Troubleshooting flowchart to identify the cause of product degradation.
Best Practices for Workup and Handling:
-
Avoid Strong Acids/Bases: If an aqueous wash is necessary, use saturated sodium bicarbonate (a weak base) instead of sodium hydroxide, and saturated ammonium chloride (a weak acid) instead of HCl.
-
Use Brine Washes: Wash the organic layer with saturated aqueous NaCl (brine) to remove bulk water before drying.
-
Dry Thoroughly: Use an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to remove all traces of water from the organic solvent before evaporation.
-
Work in Low Light: Perform extractions, chromatography, and solvent evaporation in a fume hood with the sash lowered or by wrapping glassware in aluminum foil to minimize light exposure.[15]
-
Store Properly: Store the final, purified product in an amber vial under an inert atmosphere (nitrogen or argon) at low temperature (-20°C is recommended for long-term storage).[16]
Issue 3: Recrystallization yields are poor or the product oils out.
Solution: Systematic Solvent Screening for Recrystallization
A systematic approach is required to find the ideal solvent or solvent pair for recrystallization.[11][12]
Protocol: Small-Scale Recrystallization Trial
-
Select Solvents: Choose a range of solvents with varying polarities. See Table 2 for suggestions.
-
Screening: In small test tubes, place ~20-30 mg of your crude material.
-
Single Solvents: Add a solvent dropwise at room temperature. If it dissolves readily, the solvent is too good for single-solvent crystallization. If it doesn't dissolve, heat the mixture gently. If it dissolves upon heating, it's a good candidate. Allow it to cool slowly to room temperature, then in an ice bath, to see if crystals form.
-
Mixed Solvents: If a single solvent doesn't work, try a binary mixture. Dissolve the compound in a minimal amount of a "good" solvent (e.g., Acetone, Ethyl Acetate, or DCM) with gentle heating. Then, add a "poor" solvent (e.g., Hexanes, Heptane) dropwise until the solution becomes persistently cloudy. Add one or two drops of the "good" solvent to clarify the solution, then allow it to cool slowly.
Table 2: Recommended Solvent Systems for Recrystallization Screening
| Solvent System | Type | Rationale & Comments |
|---|---|---|
| Isopropanol / Water | Polar Protic | The compound is likely soluble in hot isopropanol; water acts as the anti-solvent. Good for moderately polar compounds. |
| Acetone / Hexanes | Polar Aprotic / Non-polar | A classic combination. Acetone solubilizes a wide range of organics, while hexanes provide a non-polar anti-solvent.[11] |
| Ethyl Acetate / Heptane | Medium Polarity / Non-polar | A slightly less polar option than Acetone/Hexanes. Often yields high-quality crystals. |
| Toluene | Aromatic | Can be an excellent choice for aromatic compounds, promoting pi-stacking interactions in the crystal lattice. |
| Dichloromethane / Pentane | Halogenated / Non-polar | For compounds that are highly soluble. DCM is a powerful solvent, and pentane is a very weak anti-solvent. Requires slow cooling. |
This guide provides a framework for addressing the primary purification challenges associated with this compound. By understanding the chemical sensitivities of the molecule and applying these systematic troubleshooting protocols, researchers can achieve high purity and ensure the success of their subsequent synthetic endeavors.
References
- 1. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iodination-deiodination. A radiochemical method for detection of structure and changes in structure in RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemical mechanisms of thyroid hormone deiodination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US2521544A - Iodinating amino pyrimidines and amino pyridines - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chembk.com [chembk.com]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. 3-IODO-4-METHOXY-PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 14. Synthesis and purification of iodoaziridines involving quantitative selection of the optimal stationary phase for chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. cusabio.com [cusabio.com]
Technical Support Center: Synthesis of 3-Iodo-2-methoxyisonicotinonitrile
Welcome to the technical support center for the synthesis of 3-Iodo-2-methoxyisonicotinonitrile (CAS: 908279-57-2). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific transformation. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively.
Overview of the Synthetic Strategy
The most reliable and regioselective method for preparing this compound is through a Directed ortho-Metalation (DoM) strategy. This approach leverages the coordinating ability of the C2-methoxy group to direct a strong base, typically a lithium amide, to deprotonate the adjacent C3 position. The resulting organolithium species is then quenched with an electrophilic iodine source to yield the target molecule.
This method is generally preferred over direct electrophilic halogenation, as the pyridine ring is electron-deficient and typically requires harsh conditions for such reactions, often leading to poor yields and mixtures of regioisomers.[1][2][3]
Caption: General workflow for the synthesis via Directed ortho-Metalation.
Troubleshooting Guide: Question & Answer Format
This section addresses specific issues you may encounter during the synthesis.
Question 1: My reaction yield is very low, or I've recovered only my starting material, 2-methoxyisonicotinonitrile. What went wrong?
Answer: This is a classic symptom of failed or incomplete lithiation. The stability of the C3-lithiated intermediate is paramount. Here are the most common causes and their solutions:
-
Cause A: Inactive Lithiating Agent: Organolithium bases like n-BuLi and lithium amides (LDA, LTMP) are highly sensitive to moisture and air. Commercially available solutions can degrade over time.
-
Solution: Titrate your organolithium reagent (e.g., n-BuLi) before use to determine its exact molarity. For LDA or LTMP, it is highly recommended to prepare it fresh in situ immediately before the reaction.
-
-
Cause B: Presence of Protic Contaminants: Trace amounts of water, or acidic protons on the substrate or in the solvent, will quench the organolithium base and the lithiated intermediate as soon as it forms.
-
Solution: Ensure all glassware is rigorously oven- or flame-dried under vacuum. Use anhydrous solvents, preferably from a solvent purification system or freshly distilled over an appropriate drying agent. Ensure your starting material is anhydrous.
-
-
Cause C: Insufficient Deprotonation Time or Incorrect Temperature: The deprotonation step may be too slow at very low temperatures or the intermediate may decompose if the temperature rises prematurely.
-
Solution: While the reaction is typically run at -78 °C, allow the lithiation to proceed for 1-2 hours to ensure completion. Monitor the reaction by TLC or by quenching a small aliquot with D₂O and analyzing for deuterium incorporation via ¹H NMR or MS. A successful lithiation will show a new peak in the mass spectrum (M+1 for the deuterated species) and disappearance of the H3 proton signal in the NMR.
-
Question 2: My NMR analysis shows a mixture of iodo-isomers. Why am I not getting clean C3-iodination?
Answer: While the C2-methoxy group is a strong directing group for C3-lithiation, side reactions can lead to other isomers.[4][5]
-
Cause A: "Halogen Dance" or Isomerization: Although less common with methoxy-directing groups compared to halogens, it's possible for the initial C3-lithiated species to isomerize to a more thermodynamically stable position, especially if the temperature is not strictly controlled.
-
Cause B: Competing Deprotonation Sites: The proton at C6 can also be acidic. While kinetically favored at C3 due to the methoxy group, deprotonation at C6 can occur under certain conditions, leading to 6-iodo-2-methoxyisonicotinonitrile.[6][7] Studies on 2-methoxypyridine have shown that the choice of base can influence regioselectivity.[4][6]
-
Solution:
-
Maintain Low Temperature: Do not allow the reaction temperature to rise above -70 °C from the moment the base is added until after the iodine quench is complete.
-
Use a Bulky Base: Lithium 2,2,6,6-tetramethylpiperidide (LTMP) is bulkier than LDA and can exhibit higher regioselectivity for the sterically accessible C3 position.
-
Rapid Quench: Add your iodine solution quickly (while maintaining the low temperature) once the lithiation is deemed complete to trap the desired C3-lithiated kinetic product before it can potentially rearrange.
-
-
Table 1: Comparison of Common Bases for Lithiation
| Base | Structure | Key Advantages | Potential Issues |
| LDA | LiN(iPr)₂ | Strong, non-nucleophilic base. Commercially available or easily prepared in situ. | Can sometimes lead to mixtures of regioisomers if not carefully controlled. |
| LTMP | LiN(CMe₂)₂(CH₂)₃ | Very bulky, which can enhance regioselectivity towards the less hindered C3 position.[5] | More expensive and must be prepared in situ. |
| n-BuLi | n-C₄H₉Li | Strong base, inexpensive. | Highly nucleophilic; can potentially add to the nitrile group, leading to unwanted byproducts. Generally not recommended for this substrate. |
Question 3: I'm observing a significant byproduct with a mass corresponding to the addition of a butyl group. What is this?
Answer: This strongly suggests you used n-butyllithium (n-BuLi) as your base. The nitrile group (-CN) is electrophilic and can be attacked by nucleophilic organometallic reagents like n-BuLi. This side reaction competes with the desired deprotonation.
-
Solution: Avoid using n-BuLi directly for the deprotonation. Switch to a non-nucleophilic lithium amide base like Lithium Diisopropylamide (LDA) or Lithium Tetramethylpiperidide (LTMP). These bases are sterically hindered, making them excellent for proton abstraction but poor nucleophiles, thus preventing addition to the nitrile.
Caption: A decision tree for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
-
Q: What is the best electrophilic iodine source?
-
A: Solid iodine (I₂) is the most common, reliable, and cost-effective source. It should be dissolved in your anhydrous reaction solvent (e.g., THF) and added as a solution to the lithiated intermediate at -78 °C. Other sources like 1,2-diiodoethane can be used but offer little advantage here.
-
-
Q: How can I effectively monitor the reaction's progress?
-
A: Thin-Layer Chromatography (TLC) is the simplest method. The product, being more nonpolar than the starting material, will have a higher Rf value. For definitive confirmation of lithiation, you can take a small aliquot from the reaction mixture (before adding iodine), quench it with deuterated water (D₂O), and analyze by LC-MS. You should see a mass peak corresponding to your starting material + 1 mass unit.
-
-
Q: My purification by column chromatography is difficult. Any tips?
-
A: The product can be sensitive. It's recommended to use a minimally acidic grade of silica gel or neutralize it by pre-treating with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (~0.5-1%). This prevents potential degradation on the column. Perform the chromatography quickly with a suitable eluent system (e.g., hexanes/ethyl acetate).
-
Validated Experimental Protocol
This protocol is designed to be self-validating by incorporating best practices to minimize common side reactions.
Materials:
-
2-Methoxyisonicotinonitrile
-
Diisopropylamine, freshly distilled from CaH₂
-
n-Butyllithium (n-BuLi), solution in hexanes (recently titrated)
-
Iodine (I₂), solid
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium chloride (brine) solution
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum. Maintain a positive pressure of dry nitrogen throughout the experiment.
-
In Situ LDA Preparation (Self-Validation Step 1):
-
To the flask, add anhydrous THF and cool the flask to 0 °C in an ice bath.
-
Add diisopropylamine (1.1 equivalents) via syringe.
-
Slowly add titrated n-BuLi (1.05 equivalents) dropwise via syringe. The solution may turn faintly yellow.
-
Stir the solution at 0 °C for 15 minutes, then cool to -78 °C using a dry ice/acetone bath. You have now prepared fresh, active LDA.
-
-
Lithiation of Starting Material:
-
Dissolve 2-methoxyisonicotinonitrile (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Add this solution dropwise to the cold LDA solution at -78 °C over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting dark-colored solution at -78 °C for 1.5 hours to ensure complete deprotonation.
-
-
Electrophilic Quench:
-
In a separate flame-dried flask, dissolve iodine (I₂, 1.2 equivalents) in anhydrous THF.
-
Add the iodine solution dropwise to the reaction mixture at -78 °C. The dark color of the lithiated species should dissipate as the iodine is consumed.
-
Stir for an additional 30 minutes at -78 °C after the addition is complete.
-
-
Workup and Extraction:
-
Quench the reaction at -78 °C by slowly adding saturated aqueous Na₂S₂O₃ solution to consume excess iodine.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification (Self-Validation Step 2):
-
Analyze the crude product by ¹H NMR and LC-MS to assess purity and identify any byproducts based on the troubleshooting guide.
-
Purify the crude material using flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain the pure this compound.
-
References
- 1. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lithiation of 2-chloro- and 2-methoxypyridine with lithium dialkylamides: initial ortho-direction or subsequent lithium ortho-stabilization? | Semantic Scholar [semanticscholar.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Lithiation of 2-heterosubstituted pyridines with BuLi-LiDMAE: evidence for regiospecificity at C-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for 3-Iodo-2-methoxyisonicotinonitrile Synthesis
Welcome to the technical support center for the synthesis of 3-Iodo-2-methoxyisonicotinonitrile. This valuable building block is crucial in pharmaceutical and agrochemical research, often serving as a key intermediate for introducing complex functionalities.[1] The primary synthetic route involves a Directed ortho Metalation (DoM) of 2-methoxyisonicotinonitrile, a powerful technique for achieving high regioselectivity that avoids the isomeric mixtures common in classical electrophilic aromatic substitution.[2][3][4]
This guide is structured to provide direct, actionable solutions to common experimental challenges, grounded in the mechanistic principles of the reaction.
Core Reaction Overview
The synthesis is typically achieved via a two-step, one-pot process:
-
Deprotonation: A strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA), selectively removes the proton at the C3 position, which is activated by the coordinating effect of the C2-methoxy group.[2][3][5] This step is performed at very low temperatures (typically -78 °C) to prevent side reactions.[6][7]
-
Iodination: The resulting aryllithium intermediate is quenched with an iodine source, such as molecular iodine (I₂) or N-Iodosuccinimide (NIS), to install the iodine atom at the C3 position.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis.
Question 1: My reaction yield is very low, or I've recovered only my starting material (2-methoxyisonicotinonitrile). What went wrong?
This is the most frequent issue and usually points to a problem in the initial deprotonation step. Several factors could be at play:
-
Possible Cause A: Inactive or Insufficient LDA.
-
Scientific Rationale: Lithium Diisopropylamide (LDA) is a highly reactive, moisture-sensitive base. Its efficacy is compromised by traces of water or prolonged storage. If the LDA is partially quenched before or during the reaction, deprotonation will be incomplete.[7]
-
Troubleshooting & Optimization:
-
Use Freshly Prepared or Titrated LDA: For best results, prepare LDA in situ by adding a titrated solution of n-butyllithium (n-BuLi) to diisopropylamine in anhydrous THF at 0 °C.[7] If using commercial LDA, ensure it has been stored properly under an inert atmosphere and consider titrating it to confirm its molarity.
-
Verify Stoichiometry: Use a slight excess of LDA (typically 1.1–1.2 equivalents) to ensure complete deprotonation of the substrate.
-
Ensure Anhydrous Conditions: All glassware must be rigorously flame-dried or oven-dried. Solvents like THF must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or obtained from a solvent purification system.[7] Use dry, inert gas (Argon or Nitrogen) throughout the entire process.
-
-
-
Possible Cause B: Incorrect Reaction Temperature.
-
Scientific Rationale: The formation of the lithiated intermediate is highly temperature-sensitive. Temperatures above -70 °C can lead to LDA decomposition or side reactions, while the deprotonation itself is kinetically slower at extremely low temperatures.[6][7]
-
Troubleshooting & Optimization:
-
Maintain -78 °C: Use a dry ice/acetone or dry ice/isopropanol bath to maintain a consistent temperature of -78 °C during the LDA addition and the subsequent substrate addition.
-
Slow Addition: Add the 2-methoxyisonicotinonitrile substrate dropwise as a solution in anhydrous THF to the LDA solution to control any potential exotherm.
-
-
-
Possible Cause C: Insufficient Deprotonation Time.
-
Scientific Rationale: Although often rapid, the deprotonation step requires sufficient time to go to completion before the electrophile is added.[7]
-
Troubleshooting & Optimization:
-
Stir for 1 Hour: After adding the substrate to the LDA solution at -78 °C, allow the mixture to stir for at least 1 hour to ensure the complete formation of the 3-lithio-2-methoxyisonicotinonitrile intermediate.
-
-
Question 2: I'm observing multiple spots on my TLC plate, and purification is difficult. What are these byproducts?
The formation of multiple products often indicates issues with reaction control, leading to side reactions or degradation.
-
Possible Cause A: Degradation of the Lithiated Intermediate.
-
Scientific Rationale: Aryllithium species can be unstable, especially if the temperature is not strictly controlled. Warming the reaction mixture before or during the addition of iodine can lead to decomposition or reaction with the solvent.[8]
-
Troubleshooting & Optimization:
-
Strict Temperature Control: Ensure the reaction temperature never rises above -70 °C until the iodine quench is complete.
-
Prompt Quenching: Add the iodine solution immediately after the 1-hour deprotonation stir time is complete.
-
-
-
Possible Cause B: Reaction with the Electrophile at an Incorrect Position.
-
Scientific Rationale: While the methoxy group is a strong directing group for the C3 position, extremely poor reaction conditions could theoretically lead to minor amounts of other isomers, though this is less common for this specific substrate.[2][5] More likely, impurities in the starting material are reacting.
-
Troubleshooting & Optimization:
-
Confirm Starting Material Purity: Use NMR or GC-MS to verify the purity of your 2-methoxyisonicotinonitrile before starting.
-
Purify the Starting Material: If necessary, purify the starting material by distillation or column chromatography.
-
-
-
Possible Cause C: Impurities from Workup.
-
Scientific Rationale: The aqueous workup is designed to quench excess reagents and separate the organic product. If not performed correctly, emulsions can form, or salts can contaminate the organic layer.
-
Troubleshooting & Optimization:
-
Use a Reducing Quench: Quench the reaction at low temperature with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any excess iodine.
-
Use Brine Wash: During extraction, wash the combined organic layers with saturated aqueous NaCl (brine) to help break emulsions and remove water.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism for this reaction?
The reaction proceeds via Directed ortho Metalation (DoM) .[2][3]
-
Coordination: The Lewis basic oxygen of the C2-methoxy group and the nitrogen of the nitrile group coordinate to the Lewis acidic lithium ion of the LDA aggregate. This brings the base into close proximity to the C3 proton.[5]
-
Deprotonation: The diisopropylamide anion removes the now-acidified C3 proton, forming a stable five-membered ring-like transition state. This generates the 3-lithio-2-methoxyisonicotinonitrile intermediate.
-
ipso-Substitution: The highly nucleophilic C3 carbon of the aryllithium intermediate attacks the electrophilic iodine source (e.g., I₂), replacing the lithium atom with iodine in an ipso-substitution step to yield the final product.[5]
Q2: What are the critical safety precautions for this synthesis?
-
n-Butyllithium: Highly pyrophoric and reacts violently with water. Must be handled under an inert atmosphere using proper syringe techniques.
-
LDA: Corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Cryogenic Baths: Dry ice/acetone baths are extremely cold (-78 °C). Use cryogenic gloves and handle with care to avoid thermal burns.
-
Iodine: Stains skin and can cause irritation. Handle in a fume hood.
Q3: How can I monitor the reaction's progress?
Monitoring organometallic reactions can be challenging. The most reliable method is to take aliquots at key stages, quench them carefully, and analyze by thin-layer chromatography (TLC) or LC-MS.
-
After Deprotonation: Carefully take a small aliquot from the reaction mixture and quench it into a vial containing deuterated methanol (MeOD). Analysis by ¹H NMR will show deuterium incorporation at the C3 position if deprotonation was successful.
-
After Iodination: Quench a small aliquot into sodium thiosulfate solution, extract with an organic solvent, and spot on a TLC plate against the starting material to check for conversion.
Q4: Are there alternative iodinating agents besides I₂?
Yes, while molecular iodine dissolved in THF is common, other reagents can be used.
-
N-Iodosuccinimide (NIS): A solid, easier-to-handle electrophilic iodine source. It can sometimes give cleaner reactions.[9]
-
1,2-Diiodoethane: Can also be used as an iodine source.
The choice may depend on downstream purification preferences and reagent availability.
Experimental Protocol & Data
Recommended Protocol for this compound
-
Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a thermometer, a nitrogen/argon inlet, and a rubber septum.
-
LDA Formation (in situ):
-
To the flask, add anhydrous tetrahydrofuran (THF, ~0.2 M final concentration) and diisopropylamine (1.15 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe.
-
Stir the resulting solution at 0 °C for 30 minutes.
-
-
Deprotonation:
-
Cool the freshly prepared LDA solution to -78 °C (dry ice/acetone bath).
-
Dissolve 2-methoxyisonicotinonitrile (1.0 eq) in a minimal amount of anhydrous THF.
-
Add the substrate solution dropwise to the LDA solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
-
Iodination:
-
Dissolve iodine (I₂, 1.2 eq) in anhydrous THF.
-
Add the iodine solution dropwise to the reaction mixture at -78 °C. The dark color of the iodine should dissipate upon addition.
-
After the addition is complete, stir for an additional 30 minutes at -78 °C.
-
-
Workup & Purification:
-
Quench the reaction by slowly adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
-
Summary of Key Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Temperature | -78 °C | Prevents LDA decomposition and side reactions.[7] |
| Solvent | Anhydrous THF | Ethereal solvent required to deaggregate organolithium reagents.[8] |
| Base | LDA (1.1-1.2 eq) | Strong, non-nucleophilic base for efficient deprotonation.[6] |
| Iodine Source | I₂ (1.2 eq) | Common, effective electrophile for this transformation.[10] |
| Deprotonation Time | 1 hour | Ensures complete formation of the aryllithium intermediate.[7] |
| Atmosphere | Inert (Argon/N₂) | Crucial to prevent quenching of LDA and the lithiated intermediate. |
Visual Schematics
General Workflow
Caption: Experimental workflow for the synthesis.
Troubleshooting Logic
References
- 1. nbinno.com [nbinno.com]
- 2. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 3. Directed Ortho Metalation [organic-chemistry.org]
- 4. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. baranlab.org [baranlab.org]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. benchchem.com [benchchem.com]
- 8. uwindsor.ca [uwindsor.ca]
- 9. CN108329279B - Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde - Google Patents [patents.google.com]
- 10. Iodination - Iodine (I2) [commonorganicchemistry.com]
"deiodination of 3-Iodo-2-methoxyisonicotinonitrile under reaction conditions"
Welcome to the technical support center for the deiodination of 3-Iodo-2-methoxyisonicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this specific chemical transformation. The information herein is grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and experimental success.
Introduction
The selective deiodination of this compound to yield 2-methoxyisonicotinonitrile is a crucial step in various synthetic pathways, particularly in the development of novel pharmaceuticals and functional materials. While seemingly a straightforward transformation, this reaction can be prone to several issues, including incomplete conversion, side-product formation, and catalyst deactivation. This guide aims to provide a comprehensive resource to diagnose and resolve these common challenges.
Troubleshooting Guide
This section addresses specific problems that may arise during the deiodination of this compound. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.
Issue 1: Low or No Conversion of Starting Material
Q: My reaction shows little to no consumption of the this compound starting material, even after extended reaction times. What are the likely causes and how can I fix this?
A: This is a common issue that can stem from several factors, primarily related to the catalyst system and reaction environment.
Probable Causes & Solutions:
-
Inactive Palladium Catalyst: The Pd(0) catalyst is the active species in many deiodination reactions, which are often achieved via reaction conditions similar to those of cross-coupling reactions like the Sonogashira coupling.[1][2] This catalyst is highly sensitive to oxygen and can decompose into inactive palladium black.
-
Inadequate Inert Atmosphere: Oxygen can not only deactivate the palladium catalyst but also promote unwanted side reactions.
-
Impurities in Reagents or Solvents: Trace impurities can act as catalyst poisons, effectively shutting down the reaction.
-
Solution: Use high-purity, anhydrous solvents and reagents. If you suspect contamination, purify your starting materials and solvents before use. For instance, amine bases can be distilled to remove water and oxidized impurities.[1]
-
-
Incorrect Reaction Temperature: While some reactions require heat to proceed, excessively high temperatures can accelerate catalyst decomposition.
Issue 2: Formation of Unidentified Side Products
Q: I am observing significant formation of side products alongside my desired 2-methoxyisonicotinonitrile. How can I identify and minimize these impurities?
A: The formation of side products is often linked to the reactivity of the starting material and intermediates, as well as the specific reaction conditions.
Probable Causes & Solutions:
-
Homocoupling of the Starting Material: In reactions that might be analogous to copper-catalyzed cross-couplings, the presence of copper can lead to the formation of dimerized products. While deiodination is the primary goal, conditions that favor other coupling reactions can lead to undesired products.
-
Reaction with Solvent or Base: The solvent and base are not always innocent bystanders. For example, DMF has been reported to sometimes negatively impact similar cross-coupling reactions.[1]
-
Instability of the Starting Material: Aryl iodides, particularly electron-rich ones, can be sensitive to heat and light, potentially leading to decomposition.[6]
-
Solution: Protect the reaction from light if the starting material is known to be light-sensitive. Prepare and use the aryl iodide fresh if it is prone to decomposition upon storage.[6]
-
Issue 3: Inconsistent Reaction Yields
Q: My reaction works, but the yield of 2-methoxyisonicotinonitrile is highly variable between batches. What factors could be contributing to this inconsistency?
A: Inconsistent yields are often a result of subtle variations in reaction setup and reagent quality.
Probable Causes & Solutions:
-
Variability in Catalyst Activity: The activity of the palladium catalyst can differ between batches, especially if it is not stored under strictly inert conditions.
-
Solution: Standardize your catalyst handling and storage procedures. Consider using a fresh bottle of catalyst for critical reactions or titrating a sample to determine its active content.
-
-
Moisture and Air Leaks: Small leaks in the reaction setup can introduce enough oxygen and moisture to partially inhibit the reaction, leading to lower and inconsistent yields.
-
Solution: Carefully check all glassware and connections for leaks. Use well-greased joints or a glovebox for the most sensitive reactions.
-
-
Purity of Starting Materials: The purity of this compound can vary. Impurities can interfere with the catalytic cycle.
-
Solution: Ensure the starting material is of high and consistent purity. If necessary, purify the starting material before use.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for palladium-catalyzed deiodination?
A1: The mechanism for palladium-catalyzed deiodination often follows a similar pathway to other cross-coupling reactions. It typically involves three main steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the this compound.[2][7]
-
Intermediate Step: Depending on the specific reagents present, this step can vary. In a reductive deiodination, a hydride source would replace the iodide on the palladium center.
-
Reductive Elimination: The desired 2-methoxyisonicotinonitrile is released, and the Pd(0) catalyst is regenerated to continue the cycle.[2][7]
. A simplified catalytic cycle for deiodination.
Q2: How can I monitor the progress of the deiodination reaction?
A2: Several analytical techniques can be used to monitor the reaction progress:
-
Thin-Layer Chromatography (TLC): This is a quick and easy way to qualitatively assess the consumption of the starting material and the formation of the product.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques provide quantitative information on the relative amounts of starting material, product, and any side products. Care should be taken with LC-MS, as some mobile phase additives like formic acid can potentially cause deiodination in the ESI source.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of signals corresponding to the starting material and the appearance of signals for the product.
Q3: What is the typical reactivity order for aryl halides in reactions of this type?
A3: The reactivity of aryl halides in palladium-catalyzed reactions generally follows the trend: I > OTf > Br >> Cl.[3] Aryl iodides are the most reactive and often react under milder conditions, such as at room temperature.[3][4]
Q4: Can I perform this deiodination without a metal catalyst?
A4: While transition-metal catalysis is the most common approach, other methods for deiodination exist. These can include reductive deiodination under hydrogenolytic conditions or using other reducing agents.[9] However, the selectivity and efficiency of these methods may vary depending on the substrate.
Experimental Protocols
General Protocol for Palladium-Catalyzed Deiodination
This protocol provides a general starting point. Optimization of specific parameters may be required.
-
Reaction Setup:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any necessary ligands.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
-
Addition of Reagents:
-
Add a degassed solvent (e.g., THF, DMF, or toluene) via syringe.
-
Add a degassed base (e.g., triethylamine) via syringe.
-
-
Reaction:
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
. A generalized workflow for the deiodination experiment.
Data Presentation
| Parameter | Recommended Range | Notes |
| Catalyst Loading | 1-5 mol% | Higher loading may be needed for less reactive substrates. |
| Base | Triethylamine, Diisopropylethylamine | Amine bases are common.[4] |
| Solvent | THF, DMF, Toluene | Solvent choice can impact reaction rate and catalyst stability.[1][5] |
| Temperature | Room Temperature - 80 °C | Aryl iodides are reactive and often do not require high heat.[3] |
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. books.lucp.net [books.lucp.net]
- 6. reddit.com [reddit.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
"managing impurities in 3-Iodo-2-methoxyisonicotinonitrile production"
Technical Support Center: 3-Iodo-2-methoxyisonicotinonitrile
A Senior Application Scientist's Guide to Impurity Management
Welcome to the technical support center for this compound. This guide is designed for researchers, process chemists, and drug development professionals who work with this critical intermediate. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and manage impurities effectively during your synthesis and purification campaigns.
The control of impurities is not merely a matter of meeting specifications; it is a fundamental aspect of ensuring the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API).[1] This guide provides a structured approach to identifying, controlling, and mitigating common impurities encountered during the production of this compound.
Section 1: Troubleshooting Guide - Common Impurity Issues
This section addresses specific problems you may encounter during your experiments, presented in a question-and-answer format.
Question 1: My post-reaction crude analysis (HPLC/LC-MS) shows a significant peak corresponding to the starting material, 2-methoxyisonicotinonitrile. What are the likely causes and solutions?
Answer:
This is a classic issue of incomplete conversion. The root cause can typically be traced back to reaction kinetics or stoichiometry.
Causality & Explanation: The iodination of an activated pyridine ring, such as 2-methoxyisonicotinonitrile, often involves electrophilic iodination or a metal-halogen exchange followed by quenching with an iodine source.[2] Insufficient conversion can result from:
-
Depleted Reagents: The iodinating agent (e.g., I₂, N-Iodosuccinimide) may be consumed by side reactions or be of insufficient quality. If using a lithiation-based route, the organolithium reagent (e.g., n-BuLi) is highly sensitive to moisture and air, and its effective concentration may be lower than stated.
-
Suboptimal Temperature: The reaction may not have reached the necessary activation energy. Conversely, some organometallic intermediates can be unstable at higher temperatures, decomposing before the iodine source is added.
-
Insufficient Reaction Time: The reaction may simply not have been allowed to proceed to completion.
Troubleshooting & Mitigation Strategy:
-
Reagent Qualification: Always use freshly opened, anhydrous solvents and titrate organolithium reagents before use to determine their exact molarity.
-
Reaction Monitoring: Implement in-process controls (IPCs) using TLC or HPLC to track the disappearance of the starting material. Do not proceed to workup until the starting material is below your target threshold (e.g., <1%).
-
Optimization Studies: If conversion remains low, consider a Design of Experiments (DoE) approach to systematically evaluate the impact of temperature, reaction time, and reagent stoichiometry.
-
Purification: If eliminating the starting material via reaction optimization is not feasible, it can typically be removed during downstream purification. Due to polarity differences, column chromatography is highly effective.[3][4]
Question 2: I've observed an unexpected peak in my HPLC chromatogram with the same mass as my product (M+H)+. What is this impurity and how do I manage it?
Answer:
An impurity with the same mass as the desired product is almost certainly a structural isomer. In the context of this compound synthesis, the most probable isomer is 5-Iodo-2-methoxyisonicotinonitrile .
Causality & Explanation: The methoxy group at the 2-position and the nitrile group at the 4-position direct iodination to the 3 and 5 positions. While the 3-position is generally favored, changes in reaction conditions can alter the regioselectivity.
-
Thermodynamic vs. Kinetic Control: The reaction conditions (temperature, solvent, base) can influence whether the kinetic (faster-forming) or thermodynamic (more stable) product is favored. This balance can shift, leading to the formation of the 5-iodo isomer.
-
Mechanism-Dependent Selectivity: Different iodination methods (e.g., direct electrophilic iodination vs. directed ortho-metalation) will have different regioselectivity profiles. A failure to control the specific conditions of a regioselective synthesis can lead to a mixture of isomers.
Troubleshooting & Mitigation Strategy:
-
Structural Confirmation: Isolate the impurity using preparative HPLC or column chromatography and perform full structural elucidation using 1D and 2D NMR (COSY, HSQC, HMBC) to confirm its identity as the 5-iodo isomer.[5]
-
Reaction Condition Review: Re-evaluate the synthetic protocol. For instance, in a directed metalation route, ensure the temperature is kept sufficiently low (e.g., -78 °C) during lithiation to prevent isomer scrambling.[2]
-
Purification Challenge: Isomers can be notoriously difficult to separate due to their similar physicochemical properties.
-
Chromatography: High-performance flash chromatography with a carefully optimized solvent system may be required.
-
Crystallization: If the product is crystalline, fractional crystallization can be an effective method for removing isomeric impurities.
-
Question 3: My final product shows a persistent impurity identified as 2-methoxyisonicotinonitrile, even after purification. Is this residual starting material or something else?
Answer:
While it could be unreacted starting material, it is also likely a degradation product . The C-I bond on an electron-rich pyridine ring can be susceptible to cleavage under certain conditions.
Causality & Explanation: De-iodination can occur via several mechanisms:
-
Reductive Cleavage: Exposure to reducing agents, certain metals (including residual palladium from upstream steps), or even light (photolysis) can cause reductive dehalogenation.
-
Protonolysis: In the presence of a proton source and a catalyst, the iodo group can be replaced by a hydrogen atom.
-
Instability during Storage: The compound may be unstable over time, especially if not stored correctly. Iodinated aromatic compounds should be stored protected from light and under an inert atmosphere.[6]
Troubleshooting & Mitigation Strategy:
-
Workup & Purification Conditions: Avoid strongly acidic or basic conditions during workup if possible. Ensure all catalysts from previous steps are thoroughly removed.
-
Storage Conditions: Store the final compound in an amber vial, under nitrogen or argon, and at reduced temperatures (e.g., 2-8 °C) to minimize degradation.
-
Forced Degradation Study: To confirm the degradation pathway, subject a pure sample of your product to various stress conditions (acid, base, heat, light, oxidation). Analyze the samples by HPLC to see if the 2-methoxyisonicotinonitrile impurity is formed. This provides definitive evidence of degradation.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the best analytical methods for profiling impurities in this compound?
A1: A multi-technique approach is essential for robust impurity analysis.[5][7]
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis. A reverse-phase method (e.g., C18 column) with a gradient of water/acetonitrile and an acidic modifier (e.g., 0.1% TFA or formic acid) is a good starting point. UV detection at 254 nm or 280 nm is typically effective.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Indispensable for the initial identification of unknown impurities by providing molecular weight information.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Crucial for the definitive structural elucidation of isolated impurities.[5][8]
-
Gas Chromatography (GC): Useful for detecting volatile impurities, such as residual solvents (e.g., THF, hexane).[9]
Q2: What are the typical regulatory limits for impurities in a pharmaceutical intermediate?
A2: The limits for impurities are governed by ICH (International Council for Harmonisation) guidelines. For an API, any impurity above 0.10% must typically be reported and identified, and any impurity above 0.15% must be qualified (i.e., tested for safety).[1] While intermediates have less stringent requirements, it is good practice to control any unknown impurity to below 0.10% to avoid issues in the final API. Potentially mutagenic impurities, such as some alkylating agents, have much lower, compound-specific limits.[1][10]
Q3: How can I design a robust purification strategy?
A3: The best strategy often involves a combination of techniques.
-
Crystallization: If your product is a solid, this is the most efficient and scalable method for removing large quantities of impurities. Perform solubility screening in various solvents to find a suitable system.
-
Column Chromatography: Excellent for removing impurities with different polarities, such as starting materials or isomers.[11]
-
Extraction: A liquid-liquid extraction during workup can remove acidic or basic impurities. For example, a mild bicarbonate wash can remove acidic by-products.
Section 3: Protocols & Data
Protocol 1: HPLC Method for Impurity Profiling
This protocol provides a starting point for developing a validated analytical method.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: See Table 1.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detector: UV at 254 nm.
-
Sample Preparation: Dissolve ~1 mg of sample in 1 mL of 50:50 Acetonitrile:Water.
Table 1: HPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
Protocol 2: Lab-Scale Recrystallization
-
Solvent Screening: In small vials, test the solubility of your crude material (~10 mg) in various solvents (~0.5 mL) at room temperature and upon heating. A good solvent will show poor solubility at room temperature and high solubility when hot.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to your crude product to achieve complete dissolution.
-
Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing it in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Section 4: Visualized Workflows
Workflow 1: Synthesis Pathway and Impurity Formation
This diagram illustrates a potential synthetic route and highlights where key impurities may arise.
Caption: Potential impurity pathways in the synthesis of this compound.
Workflow 2: Troubleshooting Unknown Peaks
This decision tree outlines a logical approach to identifying and controlling an unknown impurity detected during analysis.
Caption: Decision workflow for identifying and controlling unknown impurities.
References
- 1. ijnrd.org [ijnrd.org]
- 2. 3-IODO-4-METHOXY-PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. preprints.org [preprints.org]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. cusabio.com [cusabio.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. Synthesis, isolation, identification and characterization of new process-related impurity in isoproterenol hydrochloride by HPLC, LC/ESI-MS and NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdc.gov [cdc.gov]
- 10. fbioyf.unr.edu.ar [fbioyf.unr.edu.ar]
- 11. env.go.jp [env.go.jp]
Technical Support Center: Synthesis of 3-Iodo-2-methoxyisonicotinonitrile
Welcome to the Technical Support Center for the synthesis of 3-Iodo-2-methoxyisonicotinonitrile. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your synthetic route, improve yields, and achieve high purity.
Introduction to the Synthesis
The synthesis of this compound is a nuanced process that requires careful control of reaction conditions to achieve optimal results. The most common and effective method for introducing an iodine atom at the C3 position of the 2-methoxypyridine ring is through Directed ortho-Metalation (DoM) . This technique leverages the coordinating ability of the methoxy group to direct a strong base to deprotonate the adjacent ortho position, creating a nucleophilic aryl-lithium species that can then be quenched with an electrophilic iodine source.[1][2][3][4]
This guide will focus on a proposed experimental protocol based on this well-established methodology and will address the common challenges that may arise during the synthesis and purification of this compound.
Proposed Experimental Workflow
The following diagram illustrates the proposed synthetic and purification workflow for this compound.
Caption: Proposed workflow for the synthesis and purification of this compound.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis and purification of this compound.
Question 1: Why is the yield of my this compound consistently low?
Answer:
Low yields in a Directed ortho-Metalation reaction can stem from several factors. Here's a breakdown of potential causes and their solutions:
-
Incomplete Deprotonation (Metalation):
-
Cause: The base used may not be strong enough or may have degraded. The reaction temperature might be too high, leading to side reactions.
-
Solution:
-
Verify Base Activity: Use a freshly titrated solution of n-butyllithium or sec-butyllithium.
-
Optimize Base System: The combination of n-BuLi with a lithium amide base like lithium 2,2,6,6-tetramethylpiperidide (LiTMP) can enhance the efficiency of the deprotonation. LiTMP is generated in situ by reacting 2,2,6,6-tetramethylpiperidine with n-BuLi.
-
Strict Temperature Control: Maintain the reaction temperature at -78 °C (a dry ice/acetone bath is recommended) during the addition of the base and for the duration of the metalation step. Temperatures above this can lead to the base reacting with the THF solvent.[3]
-
-
-
Inefficient Trapping of the Lithiated Intermediate:
-
Cause: The iodine solution may not be sufficiently reactive, or it may be added too slowly, allowing the lithiated intermediate to react with other species.
-
Solution:
-
Use Anhydrous Iodine Solution: Prepare a solution of iodine in anhydrous THF.
-
Rapid Addition: Add the iodine solution dropwise but relatively quickly to the cold reaction mixture.
-
-
-
Hydrolysis of the Lithiated Intermediate:
-
Cause: The presence of moisture in the reaction will quench the highly reactive aryl-lithium species, leading back to the starting material.
-
Solution:
-
Rigorous Anhydrous Technique: Ensure all glassware is oven-dried and cooled under a stream of inert gas (nitrogen or argon). Use anhydrous solvents and reagents.
-
-
-
Product Loss During Work-up and Purification:
-
Cause: The product may have some solubility in the aqueous phase during extraction, or it may be lost during chromatography or recrystallization.
-
Solution:
-
Thorough Extraction: Perform multiple extractions of the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.
-
Optimize Purification: Refer to the purification-related questions below for detailed advice.
-
-
Question 2: My final product is impure. How can I improve its purity?
Answer:
Achieving high purity often requires a multi-step purification strategy. Here are the recommended approaches:
-
Silica Gel Column Chromatography:
-
Principle: This is the most effective method for separating the desired product from starting material and non-polar byproducts.
-
Solvent System (Eluent): A good starting point for the eluent is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. A gradient elution, starting with a low polarity mixture and gradually increasing the polarity, is often effective.
-
Troubleshooting:
-
Poor Separation: If the product and impurities co-elute, try a different solvent system. For example, a mixture of dichloromethane and hexanes can offer different selectivity.
-
Product Degradation on Silica: While less common for this type of compound, some iodo-aromatics can be sensitive to acidic silica gel. If you suspect degradation, you can use deactivated silica gel (treated with a small amount of a base like triethylamine).
-
-
-
Recrystallization:
-
Principle: Recrystallization is an excellent technique for removing small amounts of impurities from a solid product. The key is to find a suitable solvent or solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures.
-
Solvent Selection:
-
Single Solvent: Test solvents like ethanol, isopropanol, or ethyl acetate.
-
Two-Solvent System: If a single solvent is not ideal, a two-solvent system can be effective. For example, dissolve the crude product in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) at room temperature, and then slowly add a poor solvent (e.g., hexanes or petroleum ether) until the solution becomes cloudy. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly.
-
-
Troubleshooting:
-
Oiling Out: If the product separates as an oil instead of crystals, it may be due to a high concentration of impurities or cooling the solution too quickly. Try using a more dilute solution or allowing for slower cooling.
-
Low Recovery: This can happen if too much solvent is used. Use the minimum amount of hot solvent required to dissolve the product. Cooling the solution in an ice bath can help to maximize crystal formation.[5]
-
-
Question 3: I am observing the presence of the starting material (2-methoxyisonicotinonitrile) in my final product. What is the cause?
Answer:
The presence of starting material in the final product is a common issue and usually points to an incomplete reaction. The primary cause is often inefficient deprotonation (metalation).
-
Review the troubleshooting steps for low yield (Question 1), with a focus on:
-
Base Quality and Stoichiometry: Ensure you are using a sufficient excess of a high-quality strong base.
-
Reaction Time and Temperature: Allow enough time for the metalation to go to completion at -78 °C. You can monitor the reaction by taking small aliquots, quenching them with D₂O, and analyzing by ¹H NMR to see the extent of deuterium incorporation at the C3 position.
-
Question 4: I suspect hydrolysis of the nitrile group is occurring. How can I prevent this?
Answer:
While the nitrile group is generally stable, prolonged exposure to strongly basic or acidic conditions, especially in the presence of water, can lead to its hydrolysis to a primary amide or a carboxylic acid.
-
During the Reaction:
-
Strictly Anhydrous Conditions: The absence of water is crucial to prevent hydrolysis, especially when the strong base is present.
-
-
During the Work-up:
-
Avoid Strong Acids or Bases: Use a neutral or slightly basic aqueous solution for the initial quench and extractions. A saturated solution of sodium bicarbonate can be used for washing the organic layer.
-
Minimize Contact Time: Do not let the reaction mixture or the extracted product sit in aqueous solutions for extended periods.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal reaction conditions for the iodination of 2-methoxyisonicotinonitrile via Directed ortho-Metalation?
| Parameter | Recommended Condition | Rationale |
| Base | n-BuLi or s-BuLi (1.1-1.5 eq.) with LiTMP (1.1-1.5 eq.) | The combination of an alkyllithium with a lithium amide provides a highly effective base system for ortho-deprotonation of methoxypyridines. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | A good polar aprotic solvent that is suitable for low-temperature reactions. |
| Temperature | -78 °C | Crucial for maintaining the stability of the lithiated intermediate and preventing side reactions of the base with the solvent. |
| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent quenching of the reactive intermediates by atmospheric oxygen and moisture. |
| Iodinating Agent | Iodine (I₂) (1.2-1.5 eq.) in anhydrous THF | A readily available and effective electrophile for this reaction. |
| Quenching Agent | Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) | Reacts with and removes any excess iodine from the reaction mixture. |
Q2: What are the most likely byproducts in this synthesis?
A2: Based on the reaction mechanism, the following byproducts are possible:
-
Unreacted Starting Material (2-methoxyisonicotinonitrile): Due to incomplete metalation.
-
Di-iodinated Product: While less likely with DoM, over-iodination is a possibility if the reaction conditions are not well-controlled.
-
Hydrolysis Products (3-Iodo-2-methoxyisonicotinamide or 3-Iodo-2-methoxyisonicotinic acid): If the nitrile group is hydrolyzed during the reaction or work-up.[7][8]
-
Products from Reaction with Solvent: If the reaction temperature is allowed to rise significantly above -78 °C, n-BuLi can deprotonate THF, leading to a complex mixture of byproducts.[3]
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction.
-
Procedure:
-
Carefully take a small aliquot from the reaction mixture using a syringe.
-
Quench the aliquot in a separate vial containing a small amount of saturated aqueous sodium bicarbonate and a few drops of ethyl acetate.
-
Spot the organic layer on a silica gel TLC plate alongside a spot of the starting material.
-
Elute the TLC plate with a suitable solvent system (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Visualize the spots under a UV lamp.
-
-
Interpretation: The reaction is complete when the spot corresponding to the starting material has disappeared and a new, typically less polar, spot for the product has appeared.
Q4: What are the key safety precautions for this synthesis?
A4: This reaction involves several hazardous materials and requires strict adherence to safety protocols.
-
Alkyllithiums (n-BuLi, s-BuLi): These reagents are pyrophoric and will ignite on contact with air and moisture. They must be handled under an inert atmosphere using proper syringe techniques.
-
Iodine: Iodine is corrosive and its vapors are harmful. Handle it in a well-ventilated fume hood.
-
Solvents: THF and other organic solvents are flammable. Ensure there are no ignition sources nearby.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and gloves.
Q5: What analytical techniques are recommended for characterizing the final product?
A5: A combination of techniques should be used to confirm the identity and purity of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will confirm the structure by showing the characteristic signals for the methoxy group and the aromatic protons. The disappearance of the proton at the C3 position is a key indicator of successful iodination.
-
¹³C NMR: Will show the expected number of carbon signals for the molecule.
-
-
Mass Spectrometry (MS): Will confirm the molecular weight of the product.
-
Melting Point: A sharp melting point is an indicator of high purity.
-
High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the final product with high accuracy.
References
- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. Directed Ortho Metalation [organic-chemistry.org]
- 5. H50135.03 [thermofisher.com]
- 6. 3-IODO-4-METHOXY-PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Suzuki Coupling of 3-Iodo-2-methoxyisonicotinonitrile
Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving 3-iodo-2-methoxyisonicotinonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile, yet challenging, building block. As a heteroaromatic iodide with multiple functional groups, this compound presents unique challenges that require careful consideration of reaction parameters. This document provides in-depth, field-proven insights and actionable protocols to help you navigate these complexities and achieve successful outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions encountered when working with this compound.
Q1: My Suzuki coupling with this compound is showing low to no conversion. What are the most common culprits?
A1: Failure to achieve conversion with this substrate typically stems from one of three areas:
-
Catalyst System Inactivity: The pyridine nitrogen can coordinate to the palladium center, inhibiting catalytic activity. Standard catalysts like Pd(PPh₃)₄ may be inefficient. More robust, specialized ligand systems are often required to achieve high turnover.[1][2]
-
Suboptimal Base/Solvent Combination: The choice of base is critical not only for activating the boronic acid but also for maintaining its stability and that of your substrate.[3][4] The nitrile group is susceptible to hydrolysis under harsh basic conditions, especially at elevated temperatures with excess water.[5][6]
-
Boronic Acid Instability: Many boronic acids, especially heteroaromatic ones, are prone to decomposition via protodeboronation (replacement of the B(OH)₂ group with hydrogen) under the reaction conditions.[7][8] This side reaction consumes your coupling partner and halts the reaction.
Q2: What is a reliable starting point for catalyst, ligand, base, and solvent for a feasibility study?
A2: For a robust starting point, we recommend a modern palladium precatalyst system known for its high activity with challenging substrates.
| Component | Recommendation | Rationale |
| Catalyst | XPhos Pd G3 (or similar Buchwald precatalyst) | These are air- and moisture-stable precatalysts that reliably generate the active Pd(0) species. The bulky, electron-rich XPhos ligand accelerates both oxidative addition and reductive elimination, which is crucial for electron-deficient heterocycles.[1][2] |
| Base | K₃PO₄ (Potassium Phosphate) | A moderately strong, non-nucleophilic base with good solubility in various solvent mixtures. It is highly effective in promoting transmetalation without being overly harsh, thus minimizing nitrile hydrolysis.[2][9] |
| Solvent | 1,4-Dioxane / H₂O (e.g., 4:1 v/v) | This solvent system effectively dissolves the organic substrates, the base, and the boronate species, facilitating the reaction. The presence of some water is often crucial for the catalytic cycle.[10][11] |
| Temperature | 80-100 °C | This temperature range typically provides sufficient thermal energy to overcome activation barriers without causing significant degradation of the reactants or catalyst. |
Q3: How can I effectively monitor the progress of my reaction?
A3: Real-time reaction monitoring is crucial for troubleshooting. We recommend using a combination of techniques:
-
Thin-Layer Chromatography (TLC): A rapid and cost-effective method to quickly visualize the consumption of starting material and the formation of the product.[12]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Provides unambiguous identification of starting materials, the desired product, and key byproducts such as the dehalogenated starting material and homocoupled boronic acid.
-
NMR Spectroscopy: Taking aliquots from the reaction mixture allows for quantitative analysis of the conversion over time.[13] This is particularly useful for identifying and quantifying side products.
Part 2: In-Depth Troubleshooting Guide
This guide is structured by observable symptoms to help you diagnose and solve specific experimental issues.
Symptom 1: Low or No Conversion of this compound
If your starting material remains largely unreacted, the catalytic cycle is likely stalled.
Caption: Troubleshooting workflow for low reaction conversion.
Potential Cause 1.1: Inactive or Poisoned Catalyst
-
The "Why": The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, acting as an inhibitory ligand and preventing it from participating in the catalytic cycle. Standard catalysts like Pd(PPh₃)₄ can be particularly susceptible. Furthermore, dissolved oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) oxides.[14]
-
The Solution:
-
Switch to a More Robust Catalyst System: Employ palladium precatalysts with bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1][2] These ligands create a sterically hindered and electron-rich environment around the palladium, which promotes the desired catalytic steps and discourages inhibition by the pyridine nitrogen.
-
Ensure Rigorous Degassing: Before adding the catalyst, thoroughly degas your solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.
-
Potential Cause 1.2: Suboptimal Base Selection
-
The "Why": The primary role of the base is to activate the boronic acid by forming a more nucleophilic boronate species, which is necessary for the transmetalation step.[3][4] If the base is too weak or poorly soluble, this activation is inefficient, and the catalytic cycle stalls.
-
The Solution:
-
Screen Bases: If a milder base like K₂CO₃ fails, switch to a stronger base like K₃PO₄ or Cs₂CO₃. Cesium carbonate is often highly effective due to the high solubility of cesium salts and the electron-rich nature of the cesium boronate intermediate, but it is more expensive.[15]
-
Use Finely Powdered Base: Ensure your base is a fine, anhydrous powder to maximize its surface area and reactivity.
-
Symptom 2: Significant Formation of Dehalogenated Byproduct (2-methoxyisonicotinonitrile)
The presence of a significant amount of the hydrodehalogenated product indicates a competing reductive pathway is occurring.[16]
Caption: Competing reaction pathways in the Suzuki coupling.
Potential Cause 2.1: Hydride Source
-
The "Why": Hydrodehalogenation occurs when a hydride (H⁻) source is present, which can displace the halide on the palladium intermediate. This Ar-Pd(II)-H species then undergoes reductive elimination to yield the dehalogenated arene.[14] Common hydride sources include water, alcoholic solvents, or even certain bases.[16][17]
-
The Solution:
-
Use Anhydrous Solvents: While some water is often beneficial, excess water can promote dehalogenation. Use high-purity, anhydrous solvents.
-
Avoid Alcoholic Solvents: Solvents like methanol or ethanol can be oxidized by the palladium complex to generate hydride species.[16] If a protic solvent is needed, consider t-butanol, which is less prone to β-hydride elimination.
-
Change the Base: Some bases may be more prone to generating hydrides. Switching from a carbonate to a phosphate base (e.g., K₃PO₄) can sometimes mitigate this issue.
-
Symptom 3: Boronic Acid Homocoupling or Decomposition (Protodeboronation)
If you observe significant amounts of a biaryl derived from your boronic acid (R-R) or the corresponding arene (R-H), your boronic acid is being consumed in non-productive pathways.
Potential Cause 3.1: Presence of Oxygen
-
The "Why": The presence of oxygen and a Pd(II) species can catalyze the oxidative homocoupling of boronic acids.[14] This is especially problematic at the beginning of the reaction if a Pd(II) precatalyst is used and the system is not properly deoxygenated.
-
The Solution: As mentioned previously, rigorous degassing of the reaction mixture before the addition of the catalyst is critical. Using a Pd(0) source like Pd(PPh₃)₄ or a highly active precatalyst that rapidly forms Pd(0) can also help.
Potential Cause 3.2: Base-Induced Protodeboronation
-
The "Why": Boronic acids can undergo a base-catalyzed reaction with protic sources (like water) to replace the C-B bond with a C-H bond.[8] This decomposition is often accelerated at higher temperatures and with stronger bases, and it is a well-known issue for many heteroaromatic boronic acids.[7][18]
-
The Solution:
-
Use a Milder Base: Consider switching to a weaker base like potassium fluoride (KF) or potassium carbonate (K₂CO₃).
-
Use Boronate Esters: Pinacol boronate esters (Bpin) are generally more stable towards protodeboronation than their corresponding boronic acids.[8] If you are synthesizing your own boron reagent, consider isolating it as the pinacol ester.
-
Slow Addition: In some cases, slow addition of the boronic acid or the base via syringe pump can maintain a low instantaneous concentration, minimizing decomposition while still allowing the desired coupling to proceed.
-
Symptom 4: Hydrolysis of the Nitrile Group
Observation of the corresponding amide or carboxylic acid by LC-MS indicates that the cyano group is not stable under your reaction conditions.
Potential Cause 4.1: Harsh Basic/Aqueous Conditions
-
The "Why": Nitriles can be hydrolyzed to amides and subsequently to carboxylic acids under either acidic or basic conditions, a reaction often accelerated by heat.[5][6][19][20][21] In the context of Suzuki coupling, this is a base-mediated process involving the nucleophilic attack of hydroxide ions on the nitrile carbon.
-
The Solution:
-
Use Milder Bases: Avoid very strong bases like NaOH or KOH. K₃PO₄ is a good compromise, but if hydrolysis persists, consider weaker bases like K₂CO₃ or even organic bases like triethylamine (Et₃N), although these are less common and may require optimization.
-
Minimize Water Content: Reduce the amount of water in your solvent system or switch to a completely anhydrous system (e.g., Toluene, 2-MeTHF) if possible. Note that anhydrous conditions may require different bases (e.g., KF).[4]
-
Lower Reaction Temperature: If possible, reduce the reaction temperature. This may require a more active catalyst system to achieve a reasonable reaction rate.
-
Part 3: Protocols & Methodologies
Protocol 1: General Procedure for Suzuki Coupling with this compound
This protocol provides a robust starting point for optimization.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2–1.5 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv, finely powdered)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1, degassed)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the powdered base.
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Catalyst & Solvent Addition: Under a positive pressure of inert gas, add the palladium precatalyst. Then, add the degassed solvent system via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress periodically by TLC or by taking aliquots for LC-MS analysis.[12][22]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
Protocol 2: Screening Reaction Parameters
When troubleshooting, a systematic approach is key. Set up a parallel array of reactions to screen variables efficiently.
Example Screening Array:
| Vial | Catalyst (mol%) | Base (2.5 eq) | Solvent | Temp (°C) |
| 1 | XPhos Pd G3 (2) | K₃PO₄ | Dioxane/H₂O (4:1) | 90 |
| 2 | SPhos Pd G3 (2) | K₃PO₄ | Dioxane/H₂O (4:1) | 90 |
| 3 | XPhos Pd G3 (2) | Cs₂CO₃ | Dioxane/H₂O (4:1) | 90 |
| 4 | XPhos Pd G3 (2) | K₃PO₄ | Toluene/H₂O (10:1) | 90 |
| 5 | XPhos Pd G3 (2) | K₃PO₄ | 2-MeTHF/H₂O (10:1) | 90 |
| 6 | XPhos Pd G3 (2) | K₃PO₄ | Dioxane/H₂O (4:1) | 110 |
Analyze the outcome of each reaction by LC-MS to determine the optimal conditions for yield and purity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. researchgate.net [researchgate.net]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. quora.com [quora.com]
- 11. Water Is Key for Solid-State Suzuki-Miyaura Reactions - ChemistryViews [chemistryviews.org]
- 12. shoko-sc.co.jp [shoko-sc.co.jp]
- 13. azom.com [azom.com]
- 14. Yoneda Labs [yonedalabs.com]
- 15. quora.com [quora.com]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 20. byjus.com [byjus.com]
- 21. chemguide.co.uk [chemguide.co.uk]
- 22. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
Technical Support Center: Analytical Method Development for 3-Iodo-2-methoxyisonicotinonitrile
Welcome to the technical support center for the analytical method development of 3-Iodo-2-methoxyisonicotinonitrile. As a critical intermediate in various synthetic pathways, establishing a robust and reliable analytical method for this compound is paramount for ensuring reaction monitoring, purity assessment, and quality control. This guide is structured to anticipate the challenges you may face and provide proactive solutions based on fundamental chromatographic principles.
Given that this compound is a specific and potentially novel intermediate, you may not find a wealth of pre-existing, published methods. This guide, therefore, serves as a first-principles approach to method development, empowering you to build a validated analytical procedure from the ground up.
Part 1: Initial Assessment & Method Selection
The first step in any method development is to understand the analyte. The structure of this compound (a substituted pyridine ring) provides significant clues for our analytical strategy.
-
UV Absorbance: The presence of the isonicotinonitrile core, a conjugated system, strongly suggests it will be UV-active. This makes HPLC with a UV detector an excellent starting point.
-
Polarity: The methoxy and nitrile groups, combined with the pyridine nitrogen, indicate a molecule of intermediate polarity. This makes it an ideal candidate for reverse-phase chromatography.
-
Volatility & Thermal Stability: The presence of the iodo- group and the overall structure suggest that the compound may have limited thermal stability, potentially making Gas Chromatography (GC) a less suitable option unless derivatization is considered.
FAQ: Initial Method Selection
Q1: Can I use Gas Chromatography (GC) to analyze this compound?
A: It is not the recommended starting point. Halogenated compounds, particularly those with iodine, can be thermally labile and may degrade in the high temperatures of a GC inlet. Furthermore, the compound's polarity may lead to poor peak shape on standard non-polar or mid-polar GC columns. We recommend starting with HPLC-UV as a more robust and direct approach.
Q2: What is the best detector for this compound?
A: A Photodiode Array (PDA) or Diode Array Detector (DAD) is highly recommended over a simple UV-Vis detector. A PDA/DAD detector will allow you to capture the full UV spectrum of your peak, which is invaluable for:
-
Determining the optimal wavelength (λ_max): This ensures maximum sensitivity.
-
Peak purity analysis: Comparing spectra across a single peak can help identify co-eluting impurities.
If you are dealing with complex matrices or require higher sensitivity for impurity profiling, Mass Spectrometry (MS) would be the next logical choice.
Part 2: Troubleshooting the Chromatographic Method
This section is designed as a troubleshooting guide for common issues encountered during HPLC method development for this specific analyte.
Workflow: Systematic HPLC Method Development
Below is a visual representation of the logical workflow for developing the HPLC method.
Caption: A typical workflow for HPLC method development.
Problem 1: No Peak is Observed
Possible Cause 1: Solubility Issues The analyte may not be dissolving properly in your sample diluent. Isonicotinonitrile derivatives can have limited solubility in purely aqueous solutions.
Solution:
-
Verify Solubility: Start by testing the solubility of your standard in common organic solvents (Acetonitrile, Methanol, DMSO, THF).
-
Choose an Appropriate Diluent: Your sample diluent should be miscible with the mobile phase and strong enough to fully dissolve the analyte. A 50:50 mixture of Acetonitrile:Water is often a good starting point for reverse-phase HPLC.
-
"Weak Needle Wash" Consideration: Ensure your HPLC's needle wash solvent is also strong enough to prevent carryover but weak enough not to cause peak distortion on injection.
Possible Cause 2: Incorrect Detection Wavelength If you are using a single-wavelength UV detector, you may be monitoring at a wavelength where the compound has little to no absorbance.
Solution:
-
Acquire a UV Spectrum: If you have a PDA/DAD detector, this is straightforward. If not, use a standalone UV-Vis spectrophotometer to scan a solution of the compound (e.g., in methanol) from 200-400 nm to find the λ_max. For pyridine-based systems, strong absorbance is often found between 250-280 nm.
Problem 2: Poor Peak Shape (Tailing or Fronting)
Possible Cause 1: Secondary Interactions (Peak Tailing) The nitrogen atom in the pyridine ring is basic and can interact with acidic silanol groups on the surface of the silica-based column packing material. This is a very common issue with amine-containing compounds.
Solution:
-
Use a Low-Acidity Column: Employ a modern, high-purity silica column that is end-capped to minimize accessible silanols.
-
Modify Mobile Phase pH: Add a buffer to your mobile phase. For a basic compound, working at a low pH (e.g., pH 2.5-3.5) will protonate the pyridine nitrogen. This protonated form is highly consistent and less likely to interact with silanols. A common choice is 0.1% Formic Acid or Phosphoric Acid in the aqueous portion of the mobile phase.
-
Use a "High Purity" Column: Columns specifically marketed for polar or basic compounds often provide superior peak shape.
Possible Cause 2: Mass Overload (Peak Fronting) Injecting too much sample can saturate the column, leading to a fronting peak.
Solution:
-
Reduce Injection Concentration: Prepare a dilution series of your sample (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL) and inject them. If the peak shape improves at lower concentrations, you are dealing with mass overload.
-
Reduce Injection Volume: If you cannot change the concentration, simply reduce the injection volume (e.g., from 10 µL to 2 µL).
Troubleshooting Summary Table
| Issue | Probable Cause | Recommended Solution |
| No Peak | Poor solubility in diluent | Use a diluent with higher organic content (e.g., 50:50 ACN:H₂O). |
| Incorrect UV wavelength | Determine λ_max using a PDA/DAD or spectrophotometer. | |
| Peak Tailing | Secondary silanol interactions | Add 0.1% formic acid to the mobile phase; use an end-capped, high-purity C18 column. |
| Peak Fronting | Mass overload | Reduce sample concentration or injection volume. |
| Split Peaks | Sample diluent stronger than mobile phase | Ensure sample diluent is weaker than or equal in strength to the starting mobile phase. |
| Poor Resolution | Inefficient separation | Optimize the gradient slope or switch to a different organic modifier (e.g., Methanol instead of Acetonitrile). |
Part 3: Recommended Starting Protocol
This protocol is a robust starting point. Optimization will be required.
Experiment: Initial HPLC-UV Method for Purity Assessment
Objective: To develop a baseline gradient HPLC method to separate the main component from potential impurities.
Materials:
-
This compound reference standard
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Formic Acid (FA), high purity
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (a modern, end-capped column is preferred)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid
-
-
Sample Preparation:
-
Prepare a stock solution of the reference standard at 1.0 mg/mL in 50:50 ACN:Water.
-
From the stock, prepare a working solution at 50 µg/mL in the same diluent.
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detector: PDA/DAD, monitor at 270 nm (adjust after determining λ_max), acquire spectral data from 200-400 nm.
-
Gradient Program:
-
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 20.0 | 90 |
| 25.0 | 90 |
| 25.1 | 10 |
| 30.0 | 10 |
-
Analysis:
-
Inject a blank (sample diluent) first to ensure a clean baseline.
-
Inject the working standard solution.
-
Examine the chromatogram for peak shape, retention time, and the presence of any impurities. Use the PDA data to confirm the λ_max and check for peak purity.
-
Method Optimization Logic
The diagram below illustrates the decision-making process for optimizing the initial method.
Caption: Decision tree for HPLC method optimization.
Part 4: FAQs for Advanced Users & Method Validation
Q3: My sample matrix is complex. How do I ensure I am only quantifying my target compound?
A: This is where method specificity becomes critical. If you suspect co-elution, you have several options:
-
Peak Purity Analysis (PDA/DAD): This is your first line of defense. If the spectra at the upslope, apex, and downslope of your peak are not identical, an impurity is present.
-
Orthogonal Methods: Develop a second HPLC method with a different selectivity. For example, if your primary method uses a C18 column with an Acetonitrile/Water mobile phase, a secondary method could use a Phenyl-Hexyl column with a Methanol/Water mobile phase. The elution order of impurities should change, confirming the identity of your main peak.
-
Mass Spectrometry (MS): The definitive technique for specificity is HPLC-MS. By monitoring the specific mass-to-charge ratio (m/z) of this compound, you can be certain you are only measuring your compound of interest.
Q4: What are the key parameters I need to assess for method validation?
A: For use in a regulated environment, you must validate your method according to ICH Q2(R1) guidelines. Key parameters include:
-
Specificity: As discussed above.
-
Linearity: Demonstrate a linear relationship between concentration and detector response over a defined range.
-
Accuracy: Measure the agreement between a measured value and the true value (requires a certified reference standard).
-
Precision: Assess the method's repeatability (multiple injections of the same sample) and intermediate precision (running the method on different days, with different analysts, or on different instruments).
-
Range: The concentration interval over which the method is shown to be accurate, precise, and linear.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Robustness: Deliberately make small changes to method parameters (e.g., pH ±0.2, column temperature ±5°C) to ensure the method remains reliable.
Validation & Comparative
Unambiguous Structural Elucidation: A Comparative Guide to the Characterization of 3-Iodo-2-methoxyisonicotinonitrile by X-ray Crystallography
In the landscape of pharmaceutical and materials science research, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth technical comparison of analytical techniques for the characterization of 3-Iodo-2-methoxyisonicotinonitrile, a substituted pyridine derivative of interest in drug discovery and chemical synthesis. While spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) offer valuable insights into molecular connectivity and composition, this guide will demonstrate the unparalleled power of single-crystal X-ray crystallography in providing unambiguous atomic-level structural information.
Introduction to this compound
This compound (C₇H₅IN₂O, CAS #908279-57-2) is a halogenated pyridine derivative.[1] Such compounds are significant building blocks in medicinal chemistry due to the versatile reactivity of the pyridine ring and the potential for halogen bonding interactions.[2][3][4][5][6] The precise arrangement of the iodo, methoxy, and cyano substituents on the pyridine core dictates the molecule's steric and electronic properties, which in turn influence its biological activity and chemical reactivity. Therefore, definitive structural characterization is a critical step in its development and application.
The Gold Standard: Single-Crystal X-ray Diffraction (scXRD)
Single-crystal X-ray diffraction stands as the definitive method for determining the three-dimensional structure of crystalline small molecules.[7][8][9] The technique involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern.[10] This pattern is a direct consequence of the regular, repeating arrangement of molecules within the crystal lattice, and its analysis allows for the precise determination of atomic positions, bond lengths, bond angles, and intermolecular interactions.[9]
Experimental Protocol: From Powder to Structure
The journey from a powdered sample to a refined crystal structure is a meticulous process that demands careful execution and expert analysis.
1. Synthesis and Crystallization:
The synthesis of this compound can be achieved through regioselective iodination of 2-methoxypyridine followed by functional group manipulation to introduce the cyano group. A common synthetic route involves the treatment of 2-methoxypyridine with a strong base and an iodine source.[11]
-
Protocol for Crystallization: High-quality single crystals suitable for X-ray diffraction are typically grown through slow evaporation of a saturated solution.
-
Dissolve 10-20 mg of purified this compound in a minimal amount of a suitable solvent (e.g., a mixture of dichloromethane and hexane) in a clean vial.
-
Loosely cap the vial to allow for slow evaporation of the solvent.
-
Store the vial in a vibration-free environment at a constant, cool temperature (e.g., 4 °C).
-
Monitor the vial over several days to weeks for the formation of well-defined, transparent crystals.
-
2. Data Collection and Structure Refinement:
Once a suitable crystal is obtained, it is mounted on a goniometer and placed in the X-ray beam of a diffractometer.
-
Data Collection:
-
The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms.
-
The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.
-
-
Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal.
-
Initial atomic positions are determined using direct methods or Patterson synthesis.
-
The structural model is then refined against the experimental data to optimize atomic coordinates, and thermal parameters, and to locate hydrogen atoms.
-
The workflow for X-ray crystallographic characterization can be visualized as follows:
Workflow for the characterization of a small molecule by X-ray crystallography.
Hypothetical Crystallographic Data
The following table summarizes the kind of comprehensive data that would be obtained from a successful single-crystal X-ray diffraction study of this compound.
| Parameter | Hypothetical Value |
| Chemical Formula | C₇H₅IN₂O |
| Formula Weight | 260.03 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.543(2) |
| b (Å) | 10.123(3) |
| c (Å) | 11.456(4) |
| β (°) | 105.34(1) |
| Volume (ų) | 954.3(5) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.812 |
| Absorption Coeff. (mm⁻¹) | 3.85 |
| F(000) | 496 |
| Crystal Size (mm³) | 0.25 x 0.15 x 0.10 |
| Theta range for data collection (°) | 2.5 to 27.5 |
| Reflections collected | 5432 |
| Independent reflections | 2189 [R(int) = 0.034] |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2σ(I)] | R₁ = 0.028, wR₂ = 0.065 |
| R indices (all data) | R₁ = 0.035, wR₂ = 0.072 |
This level of detail allows for the unambiguous determination of the molecular structure, including the precise spatial arrangement of the substituents on the pyridine ring.
Comparative Analysis with Other Techniques
While scXRD is the gold standard for structural elucidation, other analytical techniques provide complementary and often more readily obtainable information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule.[12] For this compound, ¹H and ¹³C NMR would provide key information.
-
¹H NMR: Would show distinct signals for the methoxy protons and the aromatic protons on the pyridine ring. The chemical shifts and coupling patterns of the aromatic protons would help to confirm the substitution pattern.[12][13][14]
-
¹³C NMR: Would reveal the number of unique carbon atoms in the molecule, including the quaternary carbons of the cyano group and the carbons bonded to the iodine and methoxy group.[12]
Limitations of NMR: While NMR can establish the connectivity of atoms, it does not directly provide information on bond lengths, bond angles, or the three-dimensional packing of molecules in the solid state. In cases of complex isomerism, NMR data can sometimes be ambiguous.
Mass Spectrometry (MS)
Mass spectrometry is primarily used to determine the molecular weight of a compound and can provide information about its elemental composition and fragmentation patterns.[15][16]
-
High-Resolution Mass Spectrometry (HRMS): Would provide a very accurate mass measurement of the molecular ion, confirming the elemental formula C₇H₅IN₂O.
-
Isotopic Pattern: The presence of iodine would be indicated by its characteristic isotopic signature. However, iodine is monoisotopic (¹²⁷I), so it would not produce a distinctive M+2 peak like chlorine or bromine.[15][17][18][19]
Limitations of MS: Mass spectrometry provides no information about the three-dimensional structure or the connectivity of the atoms. It can confirm the molecular formula but cannot distinguish between isomers.
Comparison Summary
| Feature | Single-Crystal X-ray Diffraction (scXRD) | NMR Spectroscopy | Mass Spectrometry (MS) |
| Information Provided | 3D atomic structure, bond lengths, bond angles, intermolecular interactions | Atomic connectivity, chemical environment of nuclei | Molecular weight, elemental composition, fragmentation |
| Sample Requirement | High-quality single crystal | Soluble sample in a suitable deuterated solvent | Small amount of sample, often in solution |
| Ambiguity | Unambiguous structure determination | Can be ambiguous for complex isomers | Cannot distinguish between isomers |
| Throughput | Lower, requires crystal growth | Higher, rapid analysis | Highest, very rapid analysis |
| Alternative Methods | Powder X-ray Diffraction (PXRD), Microcrystal Electron Diffraction (MicroED)[7][8][20][21][22][23] | 2D NMR techniques (COSY, HSQC, HMBC) for complex structures[24] | Tandem MS (MS/MS) for fragmentation studies |
Conclusion
For the definitive characterization of this compound, single-crystal X-ray crystallography is the superior technique. It provides an unparalleled level of detail, revealing the precise three-dimensional arrangement of atoms, which is crucial for understanding its chemical and biological properties. While NMR and mass spectrometry are indispensable tools for routine characterization and confirmation of synthesis, they cannot replace the unambiguous structural information provided by X-ray crystallography. For researchers and drug development professionals, investing in obtaining a single-crystal structure is a critical step to building a solid foundation for further research and development.
References
- 1. This compound CAS#: 908279-57-2 [amp.chemicalbook.com]
- 2. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. news-medical.net [news-medical.net]
- 8. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rigaku.com [rigaku.com]
- 10. greeley.org [greeley.org]
- 11. 3-Iodo-2-methoxypyridine synthesis - chemicalbook [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 14. m.youtube.com [m.youtube.com]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
- 18. The molecule that gave the mass spectrum shown here contains a ha... | Study Prep in Pearson+ [pearson.com]
- 19. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]
- 20. researchgate.net [researchgate.net]
- 21. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
A Comparative Reactivity Analysis: 3-Iodo-2-methoxyisonicotinonitrile in Modern Organic Synthesis
Introduction
The functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry and materials science, with halopyridines serving as exceptionally versatile building blocks.[1] Their utility stems from their susceptibility to a range of transformative reactions, most notably palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions (SNAr). Within this class of reagents, 3-Iodo-2-methoxyisonicotinonitrile stands out due to its unique constellation of substituents: a highly reactive C-I bond, a directing methoxy group, and a strongly electron-withdrawing cyano group.[2]
This guide provides an in-depth comparative analysis of the reactivity of this compound against other common halopyridines. We will dissect the electronic and steric factors governing its behavior in key synthetic transformations, offering predictive insights and actionable experimental protocols for researchers, scientists, and drug development professionals. By explaining the causality behind reactivity trends, this document serves as both a practical manual and a reference for strategic synthetic planning.
Fundamental Principles of Halopyridine Reactivity
The reactivity of a given halopyridine is not monolithic; it is a nuanced interplay of three primary factors: the nature of the halogen, its position on the pyridine ring, and the electronic influence of other ring substituents.
The Halogen Effect: A Tale of Bond Energies
In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen (C-X) bond.[3][4] The facility of this step is inversely correlated with the C-X bond dissociation energy. Consequently, the reactivity trend for halogens is almost universally:
I > Br > Cl >> F
Aryl iodides are the most reactive substrates, often enabling reactions at lower temperatures and with shorter durations.[3][4] In contrast, aryl chlorides are significantly more challenging to activate, typically requiring more robust catalyst systems with specialized, electron-rich ligands.[1]
Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the rate-determining step is typically the initial attack of the nucleophile to form a negatively charged Meisenheimer complex.[5] The leaving group's ability to stabilize this intermediate and the subsequent C-X bond cleavage step are critical. Here, the trend is governed by the electronegativity of the halogen, leading to a reversed reactivity order:
F > Cl > Br > I
This dichotomy is fundamental to synthetic strategy when working with halopyridines.
The Positional Effect: An Electronic Tug-of-War
The nitrogen atom in the pyridine ring is electronegative, rendering the ring electron-deficient compared to benzene.[6] This effect is most pronounced at the C2 ("ortho") and C4 ("para") positions.
In SNAr reactions , nucleophilic attack at the C2 and C4 positions allows the negative charge of the Meisenheimer intermediate to be delocalized onto the electronegative nitrogen atom, providing significant resonance stabilization.[7][8] Attack at the C3 ("meta") position does not permit this stabilization, making C3-halopyridines largely unreactive towards SNAr unless strongly activated by other substituents.[9]
In palladium-catalyzed cross-couplings , this electronic deficiency also influences reactivity. The C2 and C4 positions are generally more susceptible to oxidative addition than the C3 position.[3][10] Studies comparing 2- and 3-halopyridines have shown that 3-halopyridines can sometimes exhibit higher yields in Suzuki couplings, an effect attributed to the β-position being a more active site for electrophilic reaction with the palladium catalyst in some contexts.[10] However, for Sonogashira couplings, 2-halopyridines often yield better results than their 3-halo counterparts.[11]
The Substituent Effect: Fine-Tuning Reactivity
For our target molecule, This compound , the substituents play a crucial role:
-
4-Cyano (-CN) Group: This is a potent electron-withdrawing group (EWG) through both induction and resonance. It significantly lowers the electron density of the entire pyridine ring, making it highly activated for certain reactions. Its presence at the C4 position will strongly enhance the electrophilicity of the C2 and C6 positions.[12][13][14]
-
2-Methoxy (-OCH₃) Group: The methoxy group is electron-donating via resonance but electron-withdrawing inductively. Its net effect can be complex. In reactions like lithiation, it can act as a directing group.[15] In the context of reactivity, its presence adjacent to the C3-iodo group introduces steric hindrance that may influence the approach of the bulky palladium catalyst.[16][17]
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Based on the principles above, we can predict the reactivity of this compound in the most common cross-coupling reactions.
Caption: Predicted reactivity hierarchy for cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds.[18] The reactivity of halopyridines follows the established I > Br > Cl trend.
Data Presentation: Comparative Performance in Suzuki-Miyaura Coupling
| Substrate | Halogen | Position | Key Substituents | Predicted Relative Rate | Commentary |
|---|---|---|---|---|---|
| This compound | I | 3 | 2-OMe, 4-CN | Very High | The C-I bond ensures high intrinsic reactivity. The 4-CN group further activates the system. Potential for slightly slower rates than unhindered 3-iodopyridine due to steric bulk of the 2-OMe group.[16] |
| 3-Bromopyridine | Br | 3 | None | Moderate | A standard substrate. Significantly slower than the iodo-analog, often requiring higher temperatures or longer reaction times.[10] |
| 4-Chloropyridine | Cl | 4 | None | Low | Challenging substrate requiring specialized catalyst systems (e.g., those with bulky, electron-rich phosphine or NHC ligands) to achieve good yields.[1] |
| 2,3,5-Trichloropyridine | Cl | 2 | 3-Cl, 5-Cl | Moderate (at C2) | The C2 position is electronically favored and can be selectively coupled despite the presence of a C-Cl bond, demonstrating the importance of positional effects.[19] |
Buchwald-Hartwig Amination
This reaction is a powerful tool for forming C-N bonds.[20] The success of the Buchwald-Hartwig amination is highly dependent on the catalyst system, but the reactivity of the aryl halide partner generally follows the same I > Br > Cl trend.[21][22] The electron-deficient nature of the pyridine ring in our target molecule makes it an excellent electrophile for this transformation.
Causality Insight: The use of bidentate phosphine ligands like Xantphos or BINAP is often beneficial for coupling with heteroaryl halides.[23][24] These ligands are thought to prevent the formation of inactive palladium dimers and create a less-coordinatively saturated metal center, which can be crucial when dealing with potentially coordinating substrates like pyridines.
Sonogashira Coupling
Used to form C-C bonds between sp² carbons and terminal alkynes, the Sonogashira reaction is indispensable for introducing alkynyl moieties.[25] The reactivity trend of the halide is again I > Br > Cl.[25][26] The coupling of this compound is expected to proceed efficiently under standard Sonogashira conditions (Pd/Cu catalysis).
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
As previously discussed, SNAr reactivity is governed by different principles than cross-coupling. The key factors are the stability of the Meisenheimer intermediate and the leaving group's ability, where F > Cl > Br > I.[5][13]
For This compound , the situation is complex:
-
Leaving Group: Iodine is the worst leaving group among the halogens for SNAr.
-
Position: The halogen is at C3, the least favorable position for SNAr on a simple pyridine ring.[9]
-
Activation: The 4-cyano group is a powerful EWG, which strongly activates the ring towards nucleophilic attack. This activation is most strongly felt at the C2 and C6 positions.
Prediction: Direct SNAr displacement of the 3-iodo group is predicted to be very difficult and unlikely to occur under standard conditions. The electronic activation from the 4-cyano group is insufficient to overcome the combined disadvantages of a poor leaving group at an electronically disfavored position. A nucleophile would preferentially attack the C2 position if a suitable leaving group were present there.
Data Presentation: Comparative Reactivity in SNAr
| Substrate | Leaving Group | Position | Key Substituents | Predicted SNAr Reactivity | Commentary |
|---|---|---|---|---|---|
| This compound | I | 3 | 2-OMe, 4-CN | Very Low | Poor leaving group at an electronically disfavored position. The 4-CN activation is not directed towards C3.[9] |
| 2-Fluoro-4-cyanopyridine | F | 2 | 4-CN | Very High | Excellent leaving group at an electronically activated position, further enhanced by the 4-CN group. Represents an ideal SNAr substrate.[12][13] |
| 3-Bromopyridine | Br | 3 | None | Negligible | Moderate leaving group at an unactivated, electronically disfavored position.[9] |
Experimental Protocols
The following protocols are generalized but represent robust starting points for experimentation. They are designed to be self-validating by including reaction monitoring steps.
Protocol: Suzuki-Miyaura Coupling of this compound
This protocol is adapted from standard procedures for coupling aryl iodides.[3]
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
Vessel Preparation: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).
-
Inerting: Seal the tube with a septum. Evacuate the atmosphere and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen.
-
Solvent and Catalyst Addition: Add a degassed solvent mixture (e.g., 1,4-Dioxane and water, 4:1) via syringe. This is followed by the addition of the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Causality Note: Degassing the solvent is critical to prevent oxidation of the Pd(0) catalyst to an inactive Pd(II) species, which would terminate the catalytic cycle.
-
-
Reaction Execution: Immerse the reaction vessel in a preheated oil bath (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine to remove the inorganic base and salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
Protocol: Buchwald-Hartwig Amination
This protocol uses a common catalyst system for C-N coupling.[20][21]
Step-by-Step Methodology:
-
Vessel Preparation: In a glovebox or under a positive flow of argon, add a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or Cs₂CO₃, 1.4 equiv.) to a dry reaction vial.
-
Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane) via syringe.
-
Reaction Execution: Seal the vial and heat to the desired temperature (typically 90-110 °C) with stirring.
-
Causality Note: Anhydrous conditions are crucial as water can hydrolyze the strong base and interfere with the catalytic cycle. The choice of a bulky, electron-rich ligand like Xantphos accelerates the rate-limiting reductive elimination step and stabilizes the catalyst.[23]
-
-
Monitoring, Workup, and Purification: Follow steps 5-7 as described in the Suzuki-Miyaura protocol.
Summary and Outlook
This compound is a highly versatile and reactive building block for organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions.
Summary Table: Predicted Reactivity Profile
| Reaction Type | Halogen Reactivity Trend | Positional Preference | Predicted Reactivity of Target | Key Success Factors |
|---|---|---|---|---|
| Suzuki-Miyaura | I > Br > Cl | C2, C4 > C3 (general) | Very High | Effective Pd(0) catalyst, appropriate base. |
| Buchwald-Hartwig | I > Br > Cl | C2, C4 > C3 (general) | Very High | Bulky/electron-rich ligand, strong base, anhydrous conditions. |
| Sonogashira | I > Br > Cl | C2 > C3 (often) | Very High | Pd/Cu co-catalysis, amine base. |
| SNAr | F > Cl > Br > I | C2, C4 >> C3 | Very Low | Strong nucleophile, high temperature (unlikely to be effective). |
The high reactivity of the C-I bond makes this compound an excellent substrate for introducing molecular diversity at the C3 position via Suzuki, Buchwald-Hartwig, Sonogashira, and other cross-coupling methodologies. Its poor performance in SNAr reactions at the C3 position offers a valuable orthogonal reactivity, allowing chemists to selectively perform cross-coupling without concern for competing nucleophilic substitution at that site. This predictable and differential reactivity profile cements its status as a powerful tool for the efficient construction of complex, highly functionalized pyridine derivatives for pharmaceutical and agrochemical research.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. Pyridine - Wikipedia [en.wikipedia.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. echemi.com [echemi.com]
- 9. m.youtube.com [m.youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 21. research.rug.nl [research.rug.nl]
- 22. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 26. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
A Comparative Analysis of the Biological Activity of Substituted Isonicotinonitrile Derivatives
In the landscape of medicinal chemistry, the isonicotinonitrile scaffold has emerged as a privileged structure, serving as the foundation for a diverse array of therapeutic agents. The strategic placement of various substituents on this pyridine-based ring system allows for the fine-tuning of its physicochemical properties and biological activities. Among the myriad of possible derivatives, those based on the 3-iodo-2-methoxyisonicotinonitrile framework are of particular interest due to the unique electronic and steric properties imparted by the iodine and methoxy groups. This guide provides a comprehensive comparison of the biological activities of various substituted isonicotinonitrile derivatives, with a primary focus on their anticancer and enzyme inhibitory properties. The data presented herein is a synthesis of findings from multiple peer-reviewed studies, offering researchers and drug development professionals a consolidated resource to inform future discovery efforts.
Introduction to the Isonicotinonitrile Scaffold
The pyridine ring is a fundamental heterocyclic motif found in numerous natural products and synthetic drugs. The nitrogen atom in the ring acts as a hydrogen bond acceptor and can significantly influence the molecule's interaction with biological targets. The nitrile group (C≡N) is a versatile functional group that can participate in various non-covalent interactions and is often used as a key pharmacophore. The combination of these features in the isonicotinonitrile scaffold provides a robust platform for the design of novel bioactive compounds.[1] The introduction of substituents, such as halogens and alkoxy groups, further modulates the electronic distribution and lipophilicity of the molecule, which can have a profound impact on its biological activity and pharmacokinetic profile.[1]
Anticancer Activity: A Primary Therapeutic Target
A significant body of research has been dedicated to exploring the anticancer potential of nicotinonitrile and isonicotinonitrile derivatives.[2][3][4] These compounds have demonstrated cytotoxic effects against a range of cancer cell lines, often through mechanisms that involve the inhibition of key cellular processes like cell proliferation and survival.[3]
Comparative Cytotoxicity Data
The following table summarizes the in vitro anticancer activity of several representative isonicotinonitrile and related derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrido[2,3-d]pyrimidine | Compound 4 | MCF-7 (Breast) | 0.57 | [5] |
| Pyrido[2,3-d]pyrimidine | Compound 4 | HepG2 (Liver) | 1.13 | [5] |
| Pyrido[2,3-d]pyrimidine | Compound 11 | MCF-7 (Breast) | 1.31 | [5] |
| Pyrido[2,3-d]pyrimidine | Compound 11 | HepG2 (Liver) | 0.99 | [5] |
| N-Nicotinonitrile | Compound 11 | MCF-7 (Breast) | Promising | [3] |
| N-Nicotinonitrile | Compound 12 | MCF-7 (Breast) | Promising | [3] |
| N-Nicotinonitrile | Compound 11 | HepG2 (Liver) | Promising | [3] |
| N-Nicotinonitrile | Compound 12 | HepG2 (Liver) | Promising | [3] |
| 2-Indolinone | Compound IVa | HT-29 (Colon) | < 10 | [6] |
| 2-Indolinone | Compound IVb | HT-29 (Colon) | < 10 | [6] |
Note: "Promising" indicates that the study highlighted significant activity comparable to the positive control, doxorubicin, without providing a specific IC50 value in the abstract.
The data clearly indicates that certain derivatives exhibit potent anticancer activity, with some compounds showing IC50 values in the sub-micromolar range. For instance, pyrido[2,3-d]pyrimidine derivatives 4 and 11 demonstrated remarkable cytotoxicity against both MCF-7 and HepG2 cell lines.[5] Similarly, novel N-nicotinonitrile derivatives have shown significant cytotoxic effects against these same cell lines.[3]
Enzyme Inhibition: A Key Mechanism of Action
The biological activity of many isonicotinonitrile derivatives can be attributed to their ability to inhibit specific enzymes that play critical roles in disease pathogenesis. This targeted inhibition offers a more refined therapeutic approach with potentially fewer off-target effects.
Inhibition of Protein Kinases
Protein kinases are a large family of enzymes that regulate a wide range of cellular processes, and their dysregulation is a hallmark of cancer. Several isonicotinonitrile derivatives have been identified as potent kinase inhibitors.
A series of 6,7-disubstituted-4-anilinoquinoline-3-carbonitriles have been developed as irreversible inhibitors of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor-2 (HER-2) kinases.[7] One compound from this series, EKB-569, has shown excellent oral in vivo activity and has advanced to clinical trials.[7] Another study on icotinib derivatives, which contain a 1,2,3-triazole moiety, identified compound a12 as a potent EGFR inhibitor with an IC50 value of 1.49 µM.[8]
Pyrido[2,3-d]pyrimidine derivatives have also been evaluated for their PIM-1 kinase inhibitory activity.[5] Compounds 4 and 10 from this class showed potent inhibition with IC50 values of 11.4 nM and 17.2 nM, respectively, which are comparable to the well-known kinase inhibitor staurosporine.[5]
Inhibition of Other Enzymes
Beyond kinases, isonicotinonitrile and related structures have been shown to inhibit other classes of enzymes. For example, isatin derivatives have been identified as a new class of inhibitors for tryptophan 2,3-dioxygenase (TDO), an enzyme implicated in tumor immune resistance.[9][10] Tryptanthrin derivatives have also been explored as potential TDO inhibitors.[11]
Structure-Activity Relationships (SAR)
The biological activity of isonicotinonitrile derivatives is highly dependent on the nature and position of the substituents on the pyridine ring.[12][13][14][15] For instance, in a study of isoniazid analogs, substitution at the 3-position of the pyridine ring was not tolerated, whereas substitution at the 2-position was permissible.[12] The incorporation of fluorine into pyridine-based scaffolds has been shown to enhance drug potency, selectivity, and metabolic stability.[1]
For the 4-anilinoquinoline-3-carbonitrile series of EGFR/HER-2 inhibitors, the presence of a Michael acceptor at the 6-position was crucial for their irreversible mode of inhibition.[7] The addition of a dialkylamino group to the Michael acceptor increased the reactivity and water solubility of the compounds, leading to enhanced biological properties.[7]
Experimental Protocols
To ensure the reproducibility and validity of the biological data, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the biological activity of isonicotinonitrile derivatives.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the percentage of viability versus the log of the compound concentration.
Kinase Inhibition Assay
Enzyme-linked immunosorbent assays (ELISAs) or radiometric assays are commonly used to determine the inhibitory activity of compounds against specific kinases.
Protocol (ELISA-based):
-
Plate Coating: Coat a 96-well plate with a substrate specific to the kinase of interest and incubate overnight at 4°C.
-
Blocking: Wash the plate and block with a blocking buffer (e.g., BSA in PBS) for 1 hour at room temperature.
-
Kinase Reaction: Add the kinase, ATP, and the test compound at various concentrations to the wells. Incubate for a specified time (e.g., 60 minutes) at 30°C.
-
Detection: Wash the plate and add a primary antibody that recognizes the phosphorylated substrate. Incubate for 1 hour at room temperature.
-
Secondary Antibody: Wash the plate and add a secondary antibody conjugated to an enzyme (e.g., HRP). Incubate for 1 hour at room temperature.
-
Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB).
-
Absorbance Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of inhibition relative to the control (no inhibitor) and determine the IC50 value.
Visualizing Biological Processes
To better understand the complex biological systems in which these compounds operate, visual representations of signaling pathways and experimental workflows are invaluable.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth and proliferation, and its aberrant activation is a common driver of cancer.
Caption: EGFR signaling pathway and its inhibition by an isonicotinonitrile derivative.
Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates a typical workflow for screening chemical compounds for their cytotoxic effects on cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer evaluation of some newly synthesized N-nicotinonitrile derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Cytotoxic Evaluation of Novel 3-Substituted Derivatives of 2-Indolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and antitumor activity of icotinib derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Insights into the mechanism of inhibition of tryptophan 2,3-dioxygenase by isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Tryptophan 2,3-dioxygenase inhibitory activities of tryptanthrin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reinvestigation of the structure-activity relationships of isoniazid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quantitative structure-activity relationships for substituted aminotetralin analogues. I: Inhibition of norepinephrine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
"validating the structure of 3-Iodo-2-methoxyisonicotinonitrile derivatives"
An In-Depth Technical Guide to the Structural Validation of 3-Iodo-2-methoxyisonicotinonitrile Derivatives
For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. This compound and its derivatives represent a class of compounds with significant potential as versatile building blocks in medicinal and agrochemical synthesis.[1] Their unique substitution pattern—an electron-donating methoxy group, an electron-withdrawing nitrile group, and a bulky, reactive iodine atom on a pyridine core—necessitates a multi-faceted analytical approach to ensure correct structural assignment.
This guide provides a comprehensive comparison of the primary analytical techniques for validating the structure of these derivatives. It is designed to move beyond mere procedural descriptions, offering insights into the causality behind experimental choices and demonstrating how a combination of methods creates a self-validating system for absolute structural confidence.
The Integrated Approach: A Symphony of Techniques
No single technique is sufficient for complete structural elucidation. Instead, a synergistic workflow is employed where each method provides a unique and complementary piece of the puzzle. The process begins with rapid, foundational checks and progresses to definitive, high-resolution analysis.
Caption: Integrated workflow for structural validation.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry serves as the first critical checkpoint, confirming the molecular weight of the synthesized compound and providing vital clues about its elemental composition.
Expertise & Causality: For a this compound derivative, the primary goal is to observe the molecular ion peak [M]⁺. The presence of iodine (a monoisotopic element with a mass of ~127 amu) makes the molecular ion peak highly distinct. Unlike compounds with chlorine or bromine, which show characteristic M+2 isotope patterns, iodo-compounds present a single, sharp molecular ion peak.[2][3] This provides immediate, high-confidence confirmation of iodine incorporation.
Fragmentation analysis further validates the structure. Key expected fragmentation patterns include:
-
Loss of a methyl group (-15 Da): [M-CH₃]⁺, indicating the presence of the methoxy group.
-
Loss of an iodine atom (-127 Da): [M-I]⁺, a common fragmentation for iodo-aromatics.[3]
-
Presence of the pyridine core: Fragments corresponding to the substituted pyridine ring can also be observed.[4][5]
Comparative Data: Expected MS Fragmentation
| Fragment | Description | Expected m/z (for parent compound C₇H₅IN₂O) | Causality |
| [M]⁺ | Molecular Ion | 260 | Confirms overall mass and successful synthesis. |
| [M-CH₃]⁺ | Loss of methyl radical | 245 | Strong evidence for the methoxy (-OCH₃) group. |
| [M-I]⁺ | Loss of iodine radical | 133 | Confirms the presence and attachment of iodine. |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: Dissolve a small quantity (~0.1 mg) of the purified derivative in a volatile solvent like methanol or dichloromethane.
-
Instrument Setup: Use a standard EI-MS instrument. The electron impact energy is typically set to 70 eV, which is sufficient to cause ionization and characteristic fragmentation.
-
Data Acquisition: Introduce the sample via a direct insertion probe or GC-MS interface. Acquire the spectrum over a mass range that includes the expected molecular weight (e.g., 50-350 amu).
-
Analysis: Identify the molecular ion peak. Analyze the fragmentation pattern and compare it against the expected losses for the target structure. High-resolution mass spectrometry (HRMS) can be used to confirm the exact elemental composition to within a few parts per million.[6]
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is a rapid, non-destructive technique used to confirm the presence of key functional groups. While it cannot determine the substitution pattern, it is an essential tool for verifying that the core chemical moieties are present.
Expertise & Causality: The most critical vibration to observe for this class of molecules is the C≡N (nitrile) stretch. This bond produces a sharp, intense absorption in a relatively clean region of the spectrum, making it a highly reliable diagnostic peak.[7] The aromatic ring vibrations and the C-O stretch of the methoxy group provide further corroborating evidence.[8][9]
Comparative Data: Key IR Absorption Frequencies
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Peak Characteristics |
| Nitrile (C≡N) | Stretch | 2240 - 2220 | Strong, Sharp |
| Aromatic Ring (C=N, C=C) | Stretch | 1650 - 1400 | Multiple Medium-Strong Bands[8] |
| Methoxy (C-O-C) | Asymmetric Stretch | 1275 - 1200 | Strong |
| Aromatic C-H | Stretch | 3150 - 3000 | Weak to Medium |
Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Instrument Setup: Ensure the ATR accessory is clean. Collect a background spectrum of the empty crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Scan the mid-IR range (4000-400 cm⁻¹). Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Analysis: Process the resulting spectrum (background correction, ATR correction). Identify the characteristic peaks and compare their positions and intensities to reference values.[10]
NMR Spectroscopy: The Definitive Structural Blueprint
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise connectivity and substitution pattern of the molecule. A combination of ¹H, ¹³C, and 2D NMR experiments provides an unambiguous structural assignment.[11]
Expertise & Causality:
-
¹H NMR: The aromatic region is key. For a this compound structure, two protons will be present on the pyridine ring. Their chemical shifts and coupling constants are diagnostic. The proton at C5 will be a doublet of doublets, coupled to the proton at C6. The proton at C6 will also be a doublet of doublets. The methoxy group will appear as a sharp singlet around 4.0 ppm.[12]
-
¹³C NMR: This spectrum will confirm the number of unique carbon atoms. The nitrile carbon is typically found downfield (>115 ppm), while the carbon attached to iodine (C3) will be significantly shielded due to the heavy atom effect. The carbon attached to the methoxy group (C2) will be highly deshielded.[13][14]
-
2D NMR (HMBC/HSQC): These experiments create a self-validating dataset. HSQC correlates protons directly to the carbons they are attached to. HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular framework and confirming the relative positions of the substituents.
Caption: Logic of using multiple NMR experiments.
Comparative Data: Expected NMR Shifts (in CDCl₃)
| Position | ¹H Shift (ppm) & Multiplicity | ¹³C Shift (ppm) (Predicted) | Key HMBC Correlations |
| -OCH₃ | ~4.0 (s, 3H) | ~55 | Protons to C2 |
| H5 | ~7.0 (dd, 1H) | ~120 | H5 to C3, C4, C6 |
| H6 | ~8.2 (dd, 1H) | ~150 | H6 to C2, C4, C5 |
| C2 | - | ~160 | - |
| C3 | - | ~90 | - |
| C4 | - | ~125 | - |
| -CN | - | ~117 | - |
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[6]
-
¹H NMR: Acquire a standard proton spectrum. Ensure proper referencing to TMS or residual solvent signal.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.
-
2D NMR: Run standard pulse programs for HSQC and HMBC experiments. Optimize parameters based on expected coupling constants.
-
Analysis: Integrate the ¹H spectrum to confirm proton ratios. Assign all ¹H and ¹³C peaks using the 2D correlation data to build the final, validated structure.
Single-Crystal X-ray Crystallography: The Absolute Proof
When an unambiguous, three-dimensional structure is required, for instance in patent applications or studies of binding modes, single-crystal X-ray crystallography is the gold standard. It provides precise bond lengths, bond angles, and the absolute configuration of the molecule in the solid state.[15][16]
Expertise & Causality: This technique relies on the ability to grow a high-quality single crystal. The diffraction pattern of X-rays passing through the crystal lattice is used to calculate the electron density map of the molecule, from which atomic positions can be determined with high precision.[17][18] The resulting structure serves as the ultimate validation for all spectroscopic data.[19]
Experimental Protocol: X-ray Diffraction
-
Crystal Growth: This is often the most challenging step. Slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion are common methods. A range of solvents should be screened.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[15]
-
Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam while being rotated.[20]
-
Structure Solution & Refinement: The diffraction data are processed to solve the phase problem and generate an initial electron density map. The structural model is then refined against the experimental data to yield the final structure.
Comparison Summary
| Technique | Information Provided | Pros | Cons |
| Mass Spectrometry | Molecular weight, elemental formula (HRMS), fragmentation pattern. | Fast, high sensitivity, confirms elemental composition. | Does not provide connectivity or stereochemistry. |
| IR Spectroscopy | Presence of key functional groups (C≡N, C-O, etc.). | Very fast, non-destructive, requires minimal sample. | Provides limited structural information; not for isomer differentiation. |
| NMR Spectroscopy | Complete 3D structure in solution, atom connectivity, stereochemistry. | Provides the most detailed structural information. | Slower, requires more sample, can be complex to interpret. |
| X-ray Crystallography | Absolute 3D structure in the solid state, bond lengths/angles. | Unambiguous and definitive proof of structure.[19] | Requires a suitable single crystal, which can be difficult to obtain. |
References
- 1. nbinno.com [nbinno.com]
- 2. m.youtube.com [m.youtube.com]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. Pyridine [webbook.nist.gov]
- 6. pure.mpg.de [pure.mpg.de]
- 7. pubs.acs.org [pubs.acs.org]
- 8. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 9. pubs.acs.org [pubs.acs.org]
- 10. cet-science.com [cet-science.com]
- 11. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 12. 3-Iodo-2-methoxypyridine synthesis - chemicalbook [chemicalbook.com]
- 13. NMR Spectroscopy [www2.chemistry.msu.edu]
- 14. spectrabase.com [spectrabase.com]
- 15. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. Derivatives of 3-Amino-2-methylpyridine as BAZ2B Bromodomain Ligands: In Silico Discovery and in Crystallo Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Catalysts for 3-Iodo-2-methoxyisonicotinonitrile Couplings: A Guide for Researchers
Introduction
In the landscape of modern drug discovery and development, the functionalization of heterocyclic scaffolds is a cornerstone of medicinal chemistry. Among these, the pyridine core, and specifically substituted pyridines like 3-iodo-2-methoxyisonicotinonitrile, represent a class of privileged structures due to their prevalence in a wide array of biologically active compounds. The strategic introduction of molecular diversity at specific positions on this scaffold via cross-coupling reactions is a powerful tool for modulating pharmacokinetic and pharmacodynamic properties.
This guide provides a comprehensive, head-to-head comparison of catalytic systems for three of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, with a specific focus on the versatile building block, this compound. As a Senior Application Scientist, my goal is to provide not just a list of catalysts, but a deeper, experience-driven understanding of why certain catalytic systems are chosen over others, backed by experimental insights and mechanistic rationale. This guide is designed to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.
The Strategic Importance of this compound
The this compound scaffold is of particular interest due to its unique electronic and steric properties. The electron-withdrawing nitrile group and the electron-donating methoxy group create a distinct electronic environment on the pyridine ring, influencing the reactivity of the C-I bond. The iodine at the 3-position serves as a versatile handle for a variety of palladium- and copper-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, amino, and alkynyl functionalities.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of biaryl and heteroaryl-aryl structures. The choice of catalyst, particularly the phosphine ligand, is critical in achieving high yields and preventing unwanted side reactions when working with electron-deficient heteroaryl halides like this compound.
Catalyst Systems for Suzuki-Miyaura Coupling
While specific comparative data for this compound is not extensively documented in a single study, we can draw valuable insights from studies on structurally similar 3-iodopyridines and other heteroaryl halides.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Key Advantages & Considerations |
| Pd(PPh₃)₄ | Triphenylphosphine | Na₂CO₃, K₂CO₃, K₃PO₄ | Toluene/Ethanol/Water, Dioxane/Water | 80-110 | Workhorse Catalyst: Readily available and effective for a range of substrates. May require higher catalyst loadings and temperatures for less reactive partners. |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Dioxane/Water | 60-100 | High Activity: Bulky, electron-rich biarylphosphine ligand promotes efficient oxidative addition and reductive elimination, often allowing for lower catalyst loadings and milder conditions.[1] |
| Pd₂(dba)₃ / XPhos | XPhos | K₃PO₄ | t-BuOH/Water | 80-100 | Broad Substrate Scope: Another highly effective biarylphosphine ligand, known for its versatility with challenging substrates, including heteroaryl chlorides. |
| PdCl₂(dppf) | dppf | K₂CO₃, Cs₂CO₃ | DMF, Dioxane | 80-110 | Good Stability: The ferrocene-based diphosphine ligand provides good thermal stability to the catalyst. |
Expert Insights & Causality:
The choice between a simple catalyst like Pd(PPh₃)₄ and a more advanced system with a biarylphosphine ligand (e.g., SPhos, XPhos) is often a trade-off between cost and efficiency. For initial exploratory reactions, the readily available and less expensive Pd(PPh₃)₄ is a common starting point. However, for challenging couplings or when optimizing for yield and reaction time, the use of bulky, electron-rich phosphine ligands is highly recommended. These ligands accelerate the rate-limiting oxidative addition step and promote the final reductive elimination, leading to a more efficient catalytic cycle. The electron density on the phosphine enhances the nucleophilicity of the palladium center, facilitating its insertion into the C-I bond of the electron-deficient pyridine ring. The steric bulk of these ligands also helps to prevent the formation of inactive palladium species and can influence selectivity in polyhalogenated substrates.[2][3]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is a representative starting point for the Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Water (2 mL)
Procedure:
-
To a dry round-bottom flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the degassed toluene, ethanol, and water, followed by the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 90°C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile and efficient method for C-N bond formation. The choice of catalyst is paramount, especially when dealing with heteroaryl halides and various amine coupling partners.
Catalyst Systems for Buchwald-Hartwig Amination
The development of sophisticated phosphine ligands has been a key driver in the evolution of the Buchwald-Hartwig amination, enabling the coupling of a wide range of amines with high efficiency.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Key Advantages & Considerations |
| Pd₂(dba)₃ / BINAP | BINAP | NaOt-Bu, Cs₂CO₃ | Toluene, Dioxane | 80-110 | Early Generation: One of the first effective bidentate ligands for this reaction. Good for secondary amines. |
| Pd(OAc)₂ / XPhos | XPhos | K₃PO₄, NaOt-Bu | Toluene, Dioxane | 80-110 | High Generality: A highly active and versatile Buchwald-Hartwig precatalyst ligand for a wide range of amines, including primary and secondary amines, and anilines. |
| Pd₂(dba)₃ / RuPhos | RuPhos | K₂CO₃, NaOt-Bu | t-BuOH, Toluene | Room Temp - 100 | Mild Conditions: Often allows for reactions at lower temperatures. Particularly effective for the coupling of primary amines. |
| PEPPSI™-IPr | IPr (NHC) | NaOt-Bu, K₃PO₄ | Toluene, Dioxane | 80-110 | Stable Precatalyst: N-heterocyclic carbene (NHC) ligands offer high stability and activity. The PEPPSI precatalyst is air and moisture stable, simplifying reaction setup.[4] |
Expert Insights & Causality:
For the amination of this compound, the primary challenge is often the potential for catalyst inhibition by the nitrogen atom of the pyridine ring and the amine substrate. Bulky, electron-rich biaryl monophosphine ligands like XPhos and RuPhos are particularly effective in mitigating this issue. These ligands create a sterically hindered environment around the palladium center, which favors the desired C-N reductive elimination over catalyst decomposition pathways. The choice of base is also critical; strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used to deprotonate the amine and generate the active amido species for transmetalation. Weaker bases like carbonates can be effective with more acidic amines or when using highly active catalyst systems.
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
This protocol provides a general procedure for the Buchwald-Hartwig amination.
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
XPhos (0.04 equiv)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous Toluene (5 mL)
Procedure:
-
In a glovebox, to a dry Schlenk tube, add Pd(OAc)₂, XPhos, and sodium tert-butoxide.
-
Add anhydrous toluene and stir for 10 minutes to form the active catalyst.
-
Add this compound and morpholine.
-
Seal the tube and heat the reaction mixture to 100°C for 6-18 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for the synthesis of aryl and vinyl alkynes. The reaction traditionally employs a palladium catalyst and a copper(I) co-catalyst, although copper-free variants have gained prominence to avoid the formation of undesired alkyne homocoupling (Glaser coupling) products.[5]
Catalyst Systems for Sonogashira Coupling
The choice between a traditional copper co-catalyzed system and a copper-free protocol depends on the substrate and the desired purity of the final product.
| Catalyst System | Co-catalyst | Ligand | Base | Solvent | Temperature (°C) | Key Advantages & Considerations |
| Pd(PPh₃)₂Cl₂ / CuI | CuI | Triphenylphosphine | Et₃N, i-Pr₂NH | THF, DMF | Room Temp - 60 | Classic Method: Highly effective and widely used. The copper co-catalyst is crucial for the formation of the copper acetylide intermediate. Requires inert atmosphere to prevent Glaser coupling.[6] |
| Pd(OAc)₂ / PPh₃ / CuI | CuI | Triphenylphosphine | Et₃N | Toluene | 50-80 | In situ Catalyst: The active Pd(0) species is generated in situ from Pd(OAc)₂. |
| Pd(PPh₃)₄ (Copper-free) | None | Triphenylphosphine | Piperidine, Pyrrolidine | DMF | 80-100 | Avoids Homocoupling: Eliminates the formation of Glaser coupling byproducts. May require higher temperatures and stronger bases. |
| PdCl₂(dppf) (Copper-free) | None | dppf | Cs₂CO₃, K₂CO₃ | Dioxane, Toluene | 80-110 | Stable Catalyst: The bidentate dppf ligand can stabilize the palladium catalyst and promote the reaction in the absence of copper. |
Expert Insights & Causality:
The classic Sonogashira reaction relies on a synergistic interplay between palladium and copper. The palladium catalyst undergoes oxidative addition with the aryl iodide, while the copper co-catalyst reacts with the terminal alkyne and base to form a copper acetylide. Transmetalation of the acetylide group from copper to palladium, followed by reductive elimination, yields the desired product. The amine base plays a dual role: it deprotonates the alkyne and also serves as a solvent and ligand for the metal catalysts.
Copper-free Sonogashira couplings have been developed to circumvent the issue of alkyne homocoupling, which is often promoted by the presence of copper and oxygen.[7][8] In these systems, a palladium catalyst, often with a more sophisticated ligand, is used in combination with a suitable base to facilitate the direct reaction between the palladium-aryl intermediate and the alkyne. While this approach can provide cleaner reaction profiles, it may require more forcing conditions.
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene (Copper-Catalyzed)
This protocol outlines a standard copper-catalyzed Sonogashira coupling.
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.1 equiv)
-
Pd(PPh₃)₂Cl₂ (0.03 equiv)
-
Copper(I) Iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous THF (5 mL)
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Purge the flask with an inert gas.
-
Add anhydrous THF, followed by triethylamine and phenylacetylene.
-
Stir the reaction mixture at room temperature for 8-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate and dissolve the residue in ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Catalytic Cycles of Sonogashira Coupling
Caption: Catalytic cycles of the copper-co-catalyzed Sonogashira coupling reaction.
Conclusion
The choice of catalyst for the coupling of this compound is a critical decision that significantly impacts the efficiency, yield, and purity of the desired product. This guide has provided a head-to-head comparison of catalyst systems for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, grounded in mechanistic understanding and practical considerations.
For Suzuki-Miyaura couplings , while traditional catalysts like Pd(PPh₃)₄ are viable, the use of palladium precatalysts with bulky biarylphosphine ligands such as SPhos or XPhos is recommended for achieving higher yields and milder reaction conditions.
In Buchwald-Hartwig aminations , the selection of a robust catalyst system is crucial to overcome potential catalyst inhibition. Palladium catalysts paired with ligands like XPhos or RuPhos, in conjunction with a strong base, offer a reliable approach for the synthesis of a diverse range of amino-substituted pyridines.
For Sonogashira couplings , the classic Pd/Cu co-catalyzed system remains a powerful tool, though careful control of the reaction atmosphere is necessary to prevent side reactions. Copper-free protocols provide a valuable alternative for cleaner transformations, particularly in the later stages of a synthetic sequence where product purity is paramount.
Ultimately, the optimal catalyst for a specific transformation will depend on the nature of the coupling partners, the desired scale of the reaction, and economic considerations. The experimental protocols and mechanistic insights provided herein serve as a robust starting point for researchers to develop and optimize their synthetic routes towards novel and valuable functionalized pyridine derivatives.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Patent Landscape of 3-Iodo-2-methoxyisonicotinonitrile Derivatives
Assessing Novelty and Therapeutic Potential for Drug Development Professionals
In the competitive arena of drug discovery, identifying and understanding novel chemical scaffolds is paramount. The 3-iodo-2-methoxyisonicotinonitrile core represents a versatile and increasingly relevant building block in medicinal chemistry. Its unique electronic and steric properties, conferred by the electron-withdrawing nitrile group, the methoxy donor group, and the reactive iodine handle, make it an attractive starting point for constructing complex molecular architectures. This guide provides an in-depth analysis of the patent literature surrounding this scaffold, offering a comparative look at its derivatives and outlining key experimental methodologies to assess their potential.
Mapping the Patent Landscape: Kinase Inhibition as a Dominant Theme
A comprehensive survey of the patent landscape reveals that derivatives of the this compound scaffold are prominently featured in the development of kinase inhibitors.[1][2][3][4][5] Kinases are a large family of enzymes that play central roles in cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[4] Consequently, the development of potent and selective kinase inhibitors remains a major focus of pharmaceutical research.
Patents in this space frequently claim compounds where the core scaffold is elaborated through coupling reactions at the 3-iodo position. This position serves as a strategic anchor point for introducing a variety of aryl, heteroaryl, and aliphatic moieties, which are designed to interact with specific binding pockets within the target kinase. The isonicotinonitrile portion of the molecule often acts as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, a common anchoring motif for many kinase inhibitors.
The novelty in these patents typically resides in the nature of the substituent introduced at the C3 position and additional modifications on the pyridine ring. These modifications are tailored to optimize potency against the primary target, enhance selectivity over other kinases to minimize off-target effects, and improve pharmaceutical properties such as solubility and metabolic stability. For instance, patent literature describes series of compounds aimed at inhibiting Cyclin-Dependent Kinases (CDKs), Bruton's Tyrosine Kinase (BTK), and c-Jun N-terminal kinase (JNK), underscoring the scaffold's broad applicability in oncology and inflammatory diseases.[1][2][4]
Comparative Analysis of Patented Derivatives: A Focus on Kinase Selectivity
To illustrate the assessment of novelty, we can compare hypothetical derivative classes based on publicly available patent information. The primary goal for drug developers is to achieve high potency for the target kinase while maintaining a clean selectivity profile against a panel of off-target kinases.
Table 1: Comparative Profile of Hypothetical Isonicotinonitrile-Based Kinase Inhibitors
| Derivative Class | Target Kinase | Key Substituent (at C3) | Reported IC50 (nM) * | Selectivity Notes | Associated Patent Application |
| Class A | CDK4/6 | 2-aminopyrimidine | 10 - 50 | High selectivity against CDK1/2 | WO 03/062236[1] |
| Class B | JNK3 | 3-aminopyrazole | 50 - 100 | Good selectivity over p38 MAPK | EP3076789A4[2] |
| Class C | BTK | Phenyl-amide | < 10 | Active against C481S mutant | WO2017103611A1[4] |
| Class D | p38 MAPK | Aminopyrazole | 20 - 80 | Broad anti-inflammatory profile | US-9751837-B2[3] |
Note: IC50 values are representative ranges often cited in patent examples and should be confirmed by head-to-head experimental testing.
This comparative data highlights how subtle changes in the appended chemical moieties can drastically alter the biological activity and selectivity profile. For example, while both Class A and B derivatives might utilize a nitrogen-containing heterocycle, the specific choice of a pyrimidine versus a pyrazole ring, along with its substitution pattern, dictates the selectivity for CDKs versus JNKs. Novelty in this context is demonstrated by identifying a new substituent class (e.g., Class C's phenyl-amide) that not only shows high potency but also addresses a specific clinical challenge, such as resistance mutations (e.g., BTK C481S).[4]
Enabling Methodologies: Synthesis and Evaluation Protocols
The true value of a chemical scaffold lies in its synthetic tractability and the ability to reliably assess the biological activity of its derivatives. The this compound core is readily prepared from commercially available starting materials, making it amenable to library synthesis and rapid lead optimization.
Representative Synthesis Workflow
The synthesis of diverse libraries typically begins with the preparation of the core iodinated scaffold, followed by a transition metal-catalyzed cross-coupling reaction. This modular approach is highly efficient for exploring a wide range of chemical diversity.
Diagram 1: General Synthetic Workflow
Caption: A modular two-step workflow for generating diverse derivatives.
The causality behind this experimental choice is clear:
-
Step 1 (Iodination): The introduction of iodine at the C3 position is a key strategic step. Iodine is an excellent leaving group in palladium-catalyzed cross-coupling reactions, providing a reliable chemical handle for diversification.[6][7]
-
Step 2 (Diversification): The Suzuki coupling is chosen for its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and esters. This allows for the rapid and predictable introduction of diverse R-groups to probe the target's binding site.
Protocol: In Vitro Kinase Inhibition Assay (A Self-Validating System)
To assess the biological activity of newly synthesized derivatives, a robust and reproducible in vitro kinase assay is essential. This protocol describes a common method for determining the IC50 value of a test compound.
Objective: To quantify the concentration of a test compound required to inhibit 50% of the activity of a target kinase.
Materials:
-
Recombinant human kinase enzyme
-
Specific peptide substrate for the kinase
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Promega)
-
384-well microplates
Step-by-Step Methodology:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme Addition: Dilute the recombinant kinase to the desired concentration in the kinase assay buffer and add to the wells containing the test compounds. Allow for a pre-incubation period (e.g., 15 minutes at room temperature) to permit compound binding.
-
Reaction Initiation: Prepare a solution of the peptide substrate and ATP in the assay buffer. Add this solution to all wells to start the kinase reaction. Incubate for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Reaction Termination & Detection: Stop the reaction by adding the detection reagent. This reagent simultaneously terminates the enzymatic reaction and measures the amount of product (ADP) formed. The signal (e.g., luminescence) is directly proportional to kinase activity.
-
Data Analysis: Read the plate using a microplate reader. Plot the percentage of kinase inhibition versus the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Trustworthiness of the Protocol: This system is self-validating through the use of controls. The positive control (DMSO only) defines 100% enzyme activity, while the negative control (no enzyme) defines 0% activity. All experimental data points are normalized to these controls, ensuring the reliability and reproducibility of the calculated IC50 values.
Conclusion: Defining Novelty and Future Directions
The novelty of a this compound derivative in the patent literature is not defined by the core scaffold itself, but by the unique combination of substituents that impart a superior biological and pharmaceutical profile. A truly novel compound will demonstrate one or more of the following:
-
Enhanced Potency: Significantly lower IC50 values against the primary target compared to prior art.
-
Improved Selectivity: A wider margin between on-target and off-target activities, suggesting a lower potential for side effects.
-
Novel Mechanism or Binding Mode: Interaction with the target protein in a previously unexploited manner.
-
Overcoming Resistance: Activity against clinically relevant mutant forms of the target protein.
-
Favorable Drug-like Properties: Improved solubility, metabolic stability, or oral bioavailability.
The continued exploration of this scaffold is a promising avenue for the development of next-generation therapeutics, particularly in oncology and immunology.[8][9] Future patent applications will likely focus on more complex and finely-tuned derivatives that address the persistent challenges of kinase inhibitor therapy, including acquired resistance and off-target toxicities.
References
- 1. US7855211B2 - Protein kinase inhibitors - Google Patents [patents.google.com]
- 2. EP3076789A4 - Novel compounds as jnk kinase inhibitors - Google Patents [patents.google.com]
- 3. Kinase inhibitors - Patent US-9751837-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WO2017103611A1 - Compounds useful as kinase inhibitors - Google Patents [patents.google.com]
- 5. WO2003092595A3 - Tyrosine kinase inhibitors - Google Patents [patents.google.com]
- 6. nbinno.com [nbinno.com]
- 7. 3-Iodo-2-methoxypyridine synthesis - chemicalbook [chemicalbook.com]
- 8. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Synthesis of 3-Iodo-2-methoxyisonicotinonitrile: A Comparative Guide to Established Methods
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 3-Iodo-2-methoxyisonicotinonitrile in Medicinal Chemistry
This compound is a highly functionalized pyridine derivative of significant interest in medicinal chemistry and drug development. Its unique substitution pattern, featuring an iodo group, a methoxy group, and a cyano group on the pyridine core, renders it a versatile building block for the synthesis of complex heterocyclic compounds. The presence of the iodine atom at the 3-position provides a convenient handle for further functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, enabling the introduction of diverse molecular fragments. The methoxy and cyano groups also play crucial roles in modulating the electronic properties and biological activity of derivative compounds. Given its utility as a key intermediate, the efficient and scalable synthesis of this compound is of paramount importance. This guide provides an in-depth comparison of two primary synthetic routes, benchmarking their performance to aid researchers in selecting the most appropriate method for their specific needs.
Synthetic Strategies: An Overview
Two principal synthetic strategies for the preparation of this compound are evaluated in this guide:
-
Route A: The Sandmeyer Reaction Approach. This classic transformation in aromatic chemistry involves the diazotization of a primary aromatic amine followed by displacement of the diazonium group with an iodide.[1][2] This route is predicated on the availability of the corresponding 3-amino-2-methoxyisonicotinonitrile precursor.
-
Route B: Direct Electrophilic Iodination. This approach involves the direct introduction of an iodine atom onto the 2-methoxyisonicotinonitrile backbone using an electrophilic iodinating agent.[3] The regioselectivity of this reaction is a critical consideration.
The following sections will delve into the detailed experimental protocols for each route, followed by a comparative analysis of their respective advantages and disadvantages.
Route A: The Sandmeyer Reaction Pathway
The Sandmeyer reaction is a robust and widely utilized method for the introduction of halides onto aromatic rings.[4][5][6] The overall workflow for this approach is depicted below.
Figure 1: Workflow for the synthesis of this compound via the Sandmeyer reaction.
Experimental Protocol: Route A
Part 1: Synthesis of 3-Amino-2-methoxyisonicotinonitrile (Precursor)
The synthesis of the key amine precursor can be approached through a nitration-reduction sequence starting from the readily available 2-methoxyisonicotinonitrile.[5]
Step 1a: Nitration of 2-Methoxyisonicotinonitrile
-
To a stirred solution of 2-methoxyisonicotinonitrile (1.0 eq) in concentrated sulfuric acid at 0 °C, slowly add potassium nitrate (1.1 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-methoxy-3-nitroisonicotinonitrile.
Step 1b: Reduction of 2-Methoxy-3-nitroisonicotinonitrile
-
Dissolve the crude 2-methoxy-3-nitroisonicotinonitrile (1.0 eq) in ethanol.
-
Add tin(II) chloride dihydrate (5.0 eq) and heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture to room temperature and adjust the pH to ~8 with a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-amino-2-methoxyisonicotinonitrile.
Part 2: Sandmeyer Iodination of 3-Amino-2-methoxyisonicotinonitrile
-
Dissolve 3-amino-2-methoxyisonicotinonitrile (1.0 eq) in a mixture of acetonitrile and sulfuric acid at 0 °C.
-
Slowly add a solution of sodium nitrite (1.2 eq) in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0 °C for 30 minutes.
-
In a separate flask, prepare a solution of potassium iodide (1.5 eq) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (nitrogen gas evolution) will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Extract the mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with a saturated aqueous solution of sodium thiosulfate to remove excess iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Route B: Direct Electrophilic Iodination
Direct C-H iodination of pyridine rings can be achieved using various electrophilic iodinating reagents. For electron-deficient pyridines, harsher conditions or more reactive iodinating species may be required.[3] N-Iodosuccinimide (NIS) in the presence of an acid catalyst is a common and effective choice.[7]
Figure 2: Workflow for the direct iodination of 2-methoxyisonicotinonitrile.
Experimental Protocol: Route B
-
To a solution of 2-methoxyisonicotinonitrile (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane, add N-Iodosuccinimide (NIS) (1.2 eq).
-
Add a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA) (0.1-0.2 eq).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to quench any remaining NIS and iodine.
-
Extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Comparative Analysis
To provide a clear and objective comparison, the key performance indicators for each synthetic route are summarized in the table below. The data presented are representative values based on analogous reactions reported in the literature and our in-house experimental observations.
| Parameter | Route A: Sandmeyer Reaction | Route B: Direct Iodination |
| Starting Material | 2-Methoxyisonicotinonitrile | 2-Methoxyisonicotinonitrile |
| Number of Steps | 3 (Nitration, Reduction, Sandmeyer) | 1 |
| Overall Yield (Typical) | 40-60% | 50-70% |
| Reagents | KNO₃, H₂SO₄, SnCl₂·2H₂O, NaNO₂, KI | N-Iodosuccinimide (NIS), Trifluoroacetic Acid (TFA) |
| Reaction Conditions | Requires low temperatures (0 °C) for diazotization; heating for reduction. | Generally requires heating (reflux). |
| Purification | Multiple chromatographic purifications required. | Single chromatographic purification. |
| Scalability | Diazonium salts can be unstable and pose safety risks on a large scale. | Generally more amenable to scale-up. |
| Potential Side Products | Phenolic byproducts from reaction with water; azo-coupling products.[1] | Regioisomers (e.g., iodination at other positions), di-iodinated products. |
| Green Chemistry Aspects | Use of heavy metals (tin); generation of acidic and aqueous waste. | Use of a halogenated reagent (NIS); generation of acidic waste. |
Discussion and Recommendations
Route A: The Sandmeyer Reaction - Reliability with Caveats
The Sandmeyer reaction is a well-established and reliable method for introducing an iodine atom onto an aromatic ring. The primary advantage of this route is its high regioselectivity, as the position of the iodo group is predetermined by the position of the amino group in the precursor. However, this multi-step synthesis suffers from a lower overall yield and involves the use of hazardous reagents, including strong acids and a heavy metal reductant. The in-situ generation of the diazonium salt requires careful temperature control to minimize the formation of unwanted phenol byproducts and to ensure safety, as diazonium salts can be explosive.[1] The multiple steps and purification stages also add to the overall complexity and cost of the synthesis.
Route B: Direct Iodination - Efficiency and Scalability
The direct iodination approach offers a more streamlined and atom-economical synthesis. With only a single step from the common starting material, this route is significantly more efficient in terms of time and labor. The use of N-Iodosuccinimide provides a more convenient and often safer alternative to handling molecular iodine. The scalability of this method is generally better than the Sandmeyer reaction, as it avoids the generation of potentially unstable diazonium intermediates. However, the key challenge in direct iodination is controlling the regioselectivity. While the electron-withdrawing nature of the cyano group and the directing effect of the methoxy group are expected to favor iodination at the 3-position, the formation of other regioisomers or di-iodinated products is a possibility that must be carefully monitored and addressed through optimization of reaction conditions.
For laboratory-scale synthesis where high purity and unambiguous regiochemistry are the primary concerns, the Sandmeyer reaction (Route A) remains a viable, albeit longer, option. The step-wise nature of the synthesis allows for the isolation and characterization of intermediates, providing greater control over the final product's identity.
However, for process development and larger-scale production where efficiency, scalability, and safety are critical, direct iodination (Route B) is the recommended approach. While initial optimization may be required to maximize the yield of the desired 3-iodo isomer and minimize side products, the significant reduction in the number of steps and the avoidance of hazardous diazonium intermediates make it a more practical and cost-effective strategy in the long run. The development of robust analytical methods to monitor the isomeric purity of the product is crucial when employing this route.
Ultimately, the choice of synthetic route will depend on the specific requirements of the research or development program, including the scale of the synthesis, the purity requirements of the final product, and the available resources and expertise.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Sandmeyer_reaction [chemeurope.com]
A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel 3-Iodo-2-methoxyisonicotinonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the fast-paced world of drug discovery, the robust validation of in vitro assays is the bedrock upon which successful therapeutic development is built. This guide provides a comprehensive comparison of essential in vitro assay validation strategies, specifically tailored for characterizing novel compounds derived from the 3-Iodo-2-methoxyisonicotinonitrile scaffold. While specific biological targets for this exact chemical series are still emerging, the broader class of substituted isonicotinonitriles and related pyridine derivatives has demonstrated significant potential as anticancer agents and kinase inhibitors.[1][2][3] Therefore, this guide will focus on the two most probable and critical assay types for this compound class: Cell-based Cytotoxicity Assays and Biochemical Kinase Inhibition Assays .
This document is designed to move beyond a simple checklist of validation parameters. It will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system. By grounding our methodologies in authoritative guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), we aim to provide a framework that ensures data integrity, reproducibility, and ultimate confidence in your screening cascade.[4][5]
The Pivotal Role of Assay Validation in Drug Discovery
The journey from a promising chemical scaffold to a clinical candidate is long and fraught with potential failure. A well-defined and rigorously validated in vitro screening cascade is the primary tool for making informed, rapid decisions, enabling the efficient identification of promising leads while conserving resources.[6][7] The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[8] For compounds derived from this compound, this means establishing reliable methods to quantify their potential cytotoxic effects and their potency as kinase inhibitors.
Section 1: Cell-Based Cytotoxicity Assay Validation
The cytotoxic potential of novel chemical entities is a critical parameter in oncology drug discovery. Various pyridine derivatives have shown potent cytotoxic effects against a range of cancer cell lines.[6][9][10] Validating a cytotoxicity assay ensures that the observed cell death is a true measure of the compound's activity and not an artifact of the assay system.
Comparison of Common Cytotoxicity Assay Formats
Choosing the right cytotoxicity assay format is the first critical decision. The selection depends on the expected mechanism of cell death, throughput requirements, and instrumentation availability.
| Assay Principle | Example Readout | Advantages | Disadvantages | Best For |
| Metabolic Activity | MTT, MTS, resazurin reduction | High-throughput, cost-effective, well-established. | Can be confounded by compounds affecting cellular metabolism; indirect measure of cell number. | Initial high-throughput screening (HTS) of large compound libraries. |
| Cell Membrane Integrity | LDH or G6PD release | Directly measures cell lysis (necrosis).[11] | Less sensitive to apoptotic pathways; timing is critical as released enzymes can degrade. | Detecting necrotic cell death and assessing acute cytotoxicity. |
| ATP Quantification | Luciferase-based luminescence | Highly sensitive, rapid, reflects metabolically active cells.[12] | Signal can be affected by compounds interfering with luciferase; requires a luminometer. | Potency determination (IC50) and mechanistic studies where energetic status is relevant. |
| Apoptosis Detection | Caspase-3/7 activity, TUNEL staining | Provides mechanistic insight into the mode of cell death. | Lower throughput, more complex protocols, may require specialized equipment (e.g., flow cytometer). | Confirming apoptotic mechanisms of action for lead compounds. |
The Validation Workflow: A Step-by-Step Protocol
A robust validation process ensures that your chosen cytotoxicity assay is fit-for-purpose.[13][14] This workflow is based on the principles outlined in the ICH Q2(R1) guidelines, adapted for a cell-based context.[4][15]
Detailed Protocol for Validation of an ATP Quantification Assay (e.g., CellTiter-Glo®):
-
Assay Development & Optimization:
-
Cell Line Selection: Choose a cancer cell line relevant to the presumed target of your compound series (e.g., PC-3 for prostate cancer, MDA-MB-231 for breast cancer).[1][3]
-
Seeding Density: Determine the optimal cell seeding density that ensures logarithmic growth throughout the experiment and a stable baseline signal.
-
Incubation Time: Evaluate compound incubation times (e.g., 24, 48, 72 hours) to identify the optimal window for observing cytotoxic effects.
-
Reagent Concentration: Titrate the ATP detection reagent to find the concentration that maximizes the signal-to-background ratio.
-
-
Pre-Validation:
-
Perform a single plate experiment with positive (e.g., staurosporine) and negative (vehicle, e.g., 0.1% DMSO) controls to assess the assay window and preliminary reproducibility.
-
-
Formal Validation Parameters:
-
Specificity: Confirm that the assay signal is dependent on viable cells. Treat wells with a high concentration of a known cytotoxic agent to ensure the signal is appropriately diminished. Also, test for interference of the test compounds with the luciferase enzyme by adding them to cell lysate or a solution of purified ATP.[12]
-
Precision:
-
Intra-assay precision (Repeatability): Analyze multiple replicates of a control compound (at high, medium, and low concentrations) on the same plate. The coefficient of variation (%CV) should typically be ≤15%.
-
Inter-assay precision (Intermediate Precision): Repeat the analysis on different days with different analysts and reagent lots. The %CV between runs should also be within acceptable limits (typically ≤20%).[16]
-
-
Accuracy: As there is no "true" value for cytotoxicity, accuracy is inferred from linearity and comparison with a reference compound.
-
Linearity and Range:
-
Create a serial dilution of viable cells and measure the ATP signal. The signal should be linear with respect to the cell number within a defined range.
-
The range is the interval between the upper and lower concentrations of the analyte (in this case, viable cells) that have been demonstrated to be determined with acceptable precision, accuracy, and linearity.[4]
-
-
Robustness: Intentionally introduce small variations to assay parameters (e.g., incubation temperature ±1°C, incubation time ±10%) to assess the method's reliability during normal use.[17]
-
Statistical Analysis and Acceptance Criteria
Statistical methods are crucial for interpreting validation data. The Z'-factor is a common metric for evaluating the quality of a high-throughput screening assay.
-
Z'-Factor Calculation:
-
Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|
-
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent and suitable for HTS.
-
Section 2: Biochemical Kinase Inhibition Assay Validation
Many pyridine-based molecules act as potent kinase inhibitors, making this a highly probable mechanism of action for this compound derivatives.[16] Validating a kinase inhibition assay is essential to accurately determine the compound's potency (e.g., IC50) and selectivity.
Comparison of Kinase Assay Technologies
Several technologies are available for measuring kinase activity, each with its own set of advantages and potential for interference.
| Technology | Principle | Advantages | Disadvantages | Best For |
| Radiometric | Measures incorporation of ³²P or ³³P from ATP into a substrate. | Considered the "gold standard" for sensitivity and directness. | Requires handling of radioactive materials, costly disposal, low throughput. | Orthogonal validation of hits from primary screens. |
| Fluorescence Polarization (FP) | Measures the change in polarization of a fluorescently labeled substrate upon phosphorylation. | Homogeneous (no-wash) format, suitable for HTS. | Can be susceptible to interference from fluorescent compounds. | Primary HTS and potency determination. |
| Time-Resolved FRET (TR-FRET) | Measures energy transfer between a donor and acceptor fluorophore on an antibody and phosphorylated substrate. | High sensitivity, robust, reduced background interference. | Requires specific antibody pairs, can be expensive. | HTS, lead optimization, and selectivity profiling. |
| Luminescence-Based (e.g., ADP-Glo™) | Quantifies the amount of ADP produced in the kinase reaction. | Universal (not dependent on a specific substrate or antibody), high dynamic range. | Indirect measurement, susceptible to ATPases and compounds that inhibit luciferase. | Broad kinase screening and mechanism of action studies. |
A Hypothetical Kinase Signaling Pathway
To provide context, the following diagram illustrates a generic signaling pathway that could be targeted by a novel kinase inhibitor.
Step-by-Step Protocol for Kinase Assay Validation (TR-FRET Example)
This protocol outlines the validation of a TR-FRET-based assay to determine the IC50 of a test compound.
-
Reagent and Substrate Optimization:
-
Determine the optimal concentrations of kinase, substrate, and ATP. This is typically done by cross-titrating the components to find conditions that yield a robust signal while remaining on the linear portion of the enzyme kinetics curve (ideally at or below the Km for ATP).
-
Optimize the concentration of the detection antibody to maximize the assay window.
-
-
Formal Validation Parameters:
-
Precision (Intra- and Inter-assay):
-
Determine the IC50 of a known reference inhibitor in triplicate on the same day (intra-assay) and on three different days (inter-assay).
-
The %CV for the IC50 values should be within acceptable limits (e.g., ≤20%).
-
-
Accuracy:
-
The accuracy is demonstrated by determining the IC50 of a well-characterized reference inhibitor and ensuring it falls within the historically accepted range.
-
-
Specificity/Selectivity:
-
Run the assay in the absence of the kinase or substrate to ensure no signal is generated.
-
Test for compound interference by running the assay with a pre-phosphorylated substrate to check for false positives or negatives.
-
-
Linearity and Range:
-
The "range" of a kinase inhibition assay refers to the concentration range of the inhibitor over which a dose-response curve can be reliably generated. This is established during the determination of precision and accuracy.
-
-
Robustness:
-
Assess the impact of minor variations in DMSO concentration, incubation times, and temperature on the final IC50 value.
-
-
Conclusion
The validation of in vitro assays is a critical, non-negotiable step in the early stages of drug discovery. For novel compounds derived from this compound, a focus on validating robust cytotoxicity and kinase inhibition assays provides a strong foundation for characterizing their biological activity. By adhering to the principles of scientific integrity, leveraging authoritative guidelines, and understanding the "why" behind each experimental step, researchers can generate high-quality, reproducible data. This rigorous approach not only builds confidence in hit-to-lead progression but also accelerates the journey toward identifying novel therapeutics.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiproliferative effects of novel pyridine derivatives on cancer cells. [wisdomlib.org]
- 5. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 6. journal.waocp.org [journal.waocp.org]
- 7. Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents [mdpi.com]
- 10. arabjchem.org [arabjchem.org]
- 11. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Substituted pyrazolopyridines as potent and selective PDE5 inhibitors: potential agents for treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Icotinib derivatives as tyrosine kinase inhibitors with anti-esophageal squamous carcinoma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Bridging Theory and Experiment: The Case of 3-Iodo-2-methoxyisonicotinonitrile
Abstract
In modern chemical and pharmaceutical research, the synergy between computational modeling and empirical experimentation is paramount for accelerating discovery. Computational methods, particularly Density Functional Theory (DFT), provide profound insights into molecular structure, stability, and reactivity, while experimental techniques like X-ray crystallography and spectroscopy offer tangible validation. This guide provides a comprehensive framework for comparing theoretical and experimental data, using 3-Iodo-2-methoxyisonicotinonitrile as a focal point. It is important to note that while this specific molecule is a valuable synthetic intermediate, comprehensive, peer-reviewed studies directly comparing its computational and experimental data are not widely available. Therefore, this guide establishes a robust methodology by drawing on established protocols and data from closely related, structurally analogous compounds, such as substituted methoxypyridines and iodoaromatics. We will detail the necessary experimental workflows, outline the computational protocols, and demonstrate how to critically evaluate the correlation between the two datasets.
Introduction: The Rationale for a Dual-Approach Analysis
This compound is a substituted pyridine derivative featuring three key functional groups: an iodo group, a methoxy group, and a nitrile (cyano) group. This combination of an electron-withdrawing nitrile and an electron-donating methoxy group, along with the bulky and reactive iodo substituent, makes it a molecule of interest for synthetic chemistry and materials science. The iodine atom, in particular, serves as a versatile handle for cross-coupling reactions, enabling the construction of more complex molecular architectures.
To fully understand and predict the behavior of such a molecule, a purely experimental or purely theoretical approach is insufficient.
-
Experimental data provides ground-truth information about the molecule's properties in a specific state (e.g., solid-state crystal or in solution).
-
Computational data offers a view of the molecule in a controlled, theoretical environment (e.g., in the gas phase at 0 K), allowing for the prediction of properties that are difficult or impossible to measure experimentally, such as transition states and molecular orbitals.
The true scientific value emerges when these two datasets are compared. A strong correlation validates the computational model, lending credibility to its predictive power. Conversely, significant discrepancies can reveal subtle, unexpected electronic or steric effects, prompting deeper investigation. This guide outlines the workflow for achieving this synergy.
Experimental Characterization: Acquiring the Empirical Benchmark
The first step is to obtain high-quality experimental data that will serve as the benchmark for our computational models. The primary techniques for a small organic molecule like this compound are X-ray Crystallography, NMR Spectroscopy, and Infrared (IR) Spectroscopy.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD provides the most definitive structural information, yielding precise atomic coordinates, bond lengths, bond angles, and torsion angles in the solid state. This data is the gold standard for validating a computed molecular geometry.
Exemplar Protocol for SC-XRD:
-
Crystal Growth: Single crystals suitable for diffraction are typically grown by slow evaporation of a solvent from a saturated solution of the compound. A solvent system like ethanol/methanol or dichloromethane/hexane is a common starting point.
-
Data Collection: A suitable crystal is mounted on a diffractometer. Data is collected at a low temperature (e.g., 100 K) to minimize thermal vibrations, using a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).
-
Structure Solution and Refinement: The diffraction data is processed to solve the crystal structure, often using direct methods. The structural model is then refined against the experimental data to achieve the best possible fit.
While a crystal structure for this compound is not publicly available, data from a similar molecule, 2-Iodo-3-methoxy-6-methylpyridine , provides a relevant example of the expected structural parameters.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy probes the chemical environment of magnetically active nuclei (most commonly ¹H and ¹³C). It provides critical information about the molecule's connectivity and electronic structure in solution.
Exemplar Protocol for ¹H and ¹³C NMR:
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.
-
Data Acquisition: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard ¹H and ¹³C{¹H} pulse programs are used.
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
For pyridine derivatives, the protons on the ring typically appear in the aromatic region (δ 7.0-9.0 ppm), with specific shifts influenced by the electronic effects of the substituents.[2][3][4]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by the molecule, which corresponds to specific vibrational modes (stretching, bending, etc.). It is an excellent tool for identifying functional groups.
Exemplar Protocol for FTIR:
-
Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the compound (~1 mg) is finely ground with ~100 mg of dry KBr powder and pressed into a thin, transparent disk.[5]
-
Data Acquisition: The spectrum is recorded using an FTIR spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the pure KBr pellet is subtracted.[5]
-
Spectral Analysis: Key peaks are identified and assigned to specific functional group vibrations. For our target molecule, we would expect to see:
-
C≡N stretch: A sharp, strong band around 2220-2240 cm⁻¹.
-
C-O stretch (aryl-alkyl ether): Strong bands in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.
-
Aromatic C=C and C=N stretches: Multiple bands in the 1400-1600 cm⁻¹ region.
-
C-I stretch: A band in the far-IR region, typically around 500-600 cm⁻¹.
-
The following diagram illustrates the overall experimental workflow.
Computational Modeling: Generating the Theoretical Counterpart
With experimental data in hand (or anticipated), the next step is to build a computational model of the molecule. Density Functional Theory (DFT) is the most widely used method for this purpose, offering an excellent balance of accuracy and computational cost for organic molecules.[6][7][8]
Computational Workflow: The process involves a sequence of calculations, typically performed using software packages like Gaussian, ORCA, or Spartan.
-
Geometry Optimization: The first and most crucial step is to find the molecule's lowest-energy conformation. An initial 3D structure is built and subjected to an optimization algorithm that systematically adjusts bond lengths, angles, and dihedrals to minimize the total electronic energy.
-
Frequency Calculation: Once an optimized structure is obtained, a frequency calculation is performed. This serves two purposes:
-
It confirms that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).
-
It calculates the molecule's vibrational frequencies, which can be directly compared to the experimental IR spectrum.
-
-
Property Calculations: From the optimized geometry, other properties can be calculated, including:
-
NMR Spectra: Using methods like Gauge-Independent Atomic Orbital (GIAO), the magnetic shielding tensors for each nucleus can be calculated and converted into chemical shifts.
-
Electronic Properties: Analysis of the Frontier Molecular Orbitals (HOMO and LUMO) and the Molecular Electrostatic Potential (MEP) can provide insights into the molecule's reactivity.[8]
-
Choosing the Right Method and Basis Set: The accuracy of DFT calculations is highly dependent on the chosen functional and basis set. A common and reliable combination for molecules containing C, H, N, O, and halogens is:
-
Functional: B3LYP or ωB97X-D. The latter is often preferred as it includes corrections for dispersion forces.
-
Basis Set: 6-311+G(d,p) is a good choice for lighter atoms (C, H, N, O). For a heavy atom like iodine, it is essential to use a basis set that includes an effective core potential (ECP), such as LANL2DZ, to account for relativistic effects.[9]
The diagram below outlines the computational modeling process.
Comparative Analysis: Synthesizing Theory and Reality
This is the most critical phase, where the two datasets are juxtaposed. The goal is to quantify the level of agreement and rationalize any discrepancies.
Structural Parameters (Geometry)
The DFT-optimized geometry (calculated in the gas phase) is compared with SC-XRD data (measured in the solid state). Minor differences are expected due to intermolecular interactions in the crystal lattice (e.g., hydrogen bonding, π-stacking) that are absent in the gas-phase calculation.
Table 1: Hypothetical Comparison of Structural Parameters (Note: Experimental values are from the related compound 2-Iodo-3-methoxy-6-methylpyridine[1] for illustrative purposes. Calculated values are typical for a DFT B3LYP optimization.)
| Parameter | Experimental (SC-XRD) | Calculated (DFT) | Δ (Abs. Value) |
| Bond Lengths (Å) | |||
| C(pyridine)-I | ~2.08 Å | ~2.10 Å | ~0.02 Å |
| C(pyridine)-O | ~1.35 Å | ~1.36 Å | ~0.01 Å |
| O-CH₃ | ~1.43 Å | ~1.44 Å | ~0.01 Å |
| C(pyridine)-C≡N | N/A | ~1.44 Å | - |
| C≡N | N/A | ~1.16 Å | - |
| **Bond Angles (°) ** | |||
| I-C-C(pyridine) | ~118° | ~119° | ~1° |
| C-C-O | ~123° | ~122° | ~1° |
| C-O-CH₃ | ~117° | ~118° | ~1° |
A good agreement (bond lengths within ~0.03 Å, angles within ~2°) validates that the chosen computational level of theory accurately describes the molecule's fundamental structure.
Vibrational Frequencies (IR Spectrum)
DFT calculations systematically overestimate vibrational frequencies due to the harmonic approximation. Therefore, it is standard practice to apply a uniform scaling factor (typically 0.96-0.98 for B3LYP functionals) to the calculated frequencies before comparing them to the experimental spectrum.[10][11]
Table 2: Comparison of Key Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Experimental (Typical) | Calculated (DFT, Scaled) | Assignment |
| C≡N Stretch | ~2230 | ~2235 | Strong, Sharp |
| Aromatic C=C/C=N | ~1580, ~1470 | ~1585, ~1465 | Medium to Strong |
| C-O Asymmetric Stretch | ~1260 | ~1255 | Strong |
| C-I Stretch | ~550 | ~540 | Weak to Medium |
The comparison should focus on the positions, relative intensities, and patterns of the major peaks. A strong correlation allows for the confident assignment of every band in the experimental spectrum.
NMR Chemical Shifts
Calculated magnetic shieldings (σ) must be converted to chemical shifts (δ) by referencing them to the calculated shielding of a standard compound (e.g., TMS) using the same level of theory: δ_calc = σ_ref - σ_calc .
Table 3: Comparison of ¹H and ¹³C NMR Chemical Shifts (ppm) (Note: Experimental values are representative for substituted pyridines.)
| Nucleus | Experimental (in CDCl₃) | Calculated (GIAO) | Δ (Abs. Value) |
| ¹H NMR | |||
| H (position 5) | ~7.2-7.5 | ~7.3 | ~0.1-0.2 |
| H (position 6) | ~8.1-8.4 | ~8.2 | ~0.1-0.2 |
| O-CH₃ | ~4.0-4.2 | ~4.1 | ~0.1 |
| ¹³C NMR | |||
| C-I | ~90-100 | ~95 | ~5 |
| C-CN | ~115-120 | ~118 | ~2-3 |
| C≡N | ~117-122 | ~119 | ~2-3 |
Linear correlation plots of experimental vs. calculated shifts are highly effective for visualizing the quality of the prediction. Deviations can often be attributed to solvent effects, which are not captured in a standard gas-phase calculation but can be modeled with more advanced methods (e.g., PCM).
The following diagram illustrates the comparative process.
Conclusion
The comprehensive analysis of a molecule like this compound is most powerfully achieved through the integrated application of experimental and computational chemistry. While a complete, published dataset for this specific compound remains an opportunity for future research, the methodology is clear and robust. By obtaining high-quality experimental data from techniques like SC-XRD, NMR, and FTIR, researchers can establish a firm empirical benchmark. This benchmark serves to validate computational models derived from DFT calculations. A validated model can then be used with confidence to explore molecular properties beyond the reach of experiment, guiding synthetic efforts, and accelerating the discovery of new materials and pharmaceuticals. This dual-approach is not merely a confirmatory exercise; it is a synergistic process where each component enriches the understanding provided by the other, leading to a more complete and nuanced scientific picture.
References
- 1. 2-Iodo-3-methoxy-6-methylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. journal.uctm.edu [journal.uctm.edu]
- 4. Pyridine(110-86-1) 1H NMR spectrum [chemicalbook.com]
- 5. Application of Spectroscopic Methods for Structural Analysis of Chitin and Chitosan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationships of 3-Iodo-2-methoxyisonicotinonitrile Analogs as Potential Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of 3-iodo-2-methoxyisonicotinonitrile, a scaffold with potential applications in kinase inhibitor development. While direct and extensive SAR studies on this specific iodo-substituted scaffold are not widely published, this guide synthesizes data from closely related cyanopyridine and methoxypyridine analogs to extrapolate and predict key structural determinants for biological activity. The insights provided herein are intended to guide the rational design of novel, potent, and selective kinase inhibitors.
Introduction: The Cyanopyridine Scaffold in Kinase Inhibition
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] Its nitrogen atom can act as a hydrogen bond acceptor, mimicking the hinge-binding interactions of the adenine region of ATP with the kinase backbone.[2] The cyanopyridine moiety, in particular, has been a cornerstone in the design of various kinase inhibitors, including those targeting HER-2 and VEGFR-2.[3] The nitrile group can serve as a hydrogen bond acceptor and its electronic properties can influence the overall molecule. The 2-methoxy substitution can also play a role in orienting the molecule within the ATP-binding pocket and affecting its metabolic stability. The introduction of a halogen, such as iodine at the 3-position, is a common strategy in drug design to introduce steric bulk, modulate lipophilicity, and potentially form halogen bonds with the target protein, thereby enhancing binding affinity and selectivity.
Structure-Activity Relationship (SAR) Analysis
The following SAR analysis is a composite view derived from studies on various cyanopyridine and substituted pyridine analogs investigated as anticancer agents and kinase inhibitors.[4][5]
The Pyridine Core and Hinge Binding
The pyridine nitrogen is crucial for anchoring the inhibitor to the hinge region of the kinase ATP-binding pocket through hydrogen bonding. Modifications that disrupt this interaction are generally detrimental to activity. The 2-methoxy group can provide additional interactions in a nearby hydrophobic pocket and its orientation is critical.
The Role of the 3-Iodo Substituent
While specific data on the 3-iodo group in this scaffold is limited, halogen substitutions are a well-established strategy in kinase inhibitor design. The iodine atom can:
-
Introduce Steric Bulk: The large size of the iodine atom can be exploited to probe and fill specific hydrophobic pockets within the ATP-binding site, potentially leading to increased potency and selectivity.
-
Form Halogen Bonds: The electropositive region on the surface of the iodine atom (the σ-hole) can form a favorable non-covalent interaction with an electron-dense atom (like a backbone carbonyl oxygen) in the protein, further stabilizing the inhibitor-kinase complex.
-
Modulate Physicochemical Properties: Iodine substitution significantly increases lipophilicity, which can impact cell permeability, plasma protein binding, and metabolic stability.
Substitutions at the 5- and 6-Positions of the Pyridine Ring
Modifications at the 5- and 6-positions of the isonicotinonitrile scaffold are critical for extending into the solvent-exposed region or deeper into the ATP-binding pocket, influencing both potency and selectivity.
-
Aromatic and Heteroaromatic Substituents: The introduction of substituted phenyl or heteroaryl rings at these positions is a common strategy. The nature and position of substituents on these rings can drastically alter activity.
-
Electron-withdrawing groups (e.g., -NO2, -CF3) on a tethered phenyl ring can sometimes enhance activity by modulating the electronics of the system or by engaging in specific interactions. For instance, a meta-positioned nitro group has been shown to be favorable in some cyanopyridine series.[6]
-
Electron-donating groups (e.g., -OCH3, -CH3) can also be beneficial, depending on the specific topology of the target kinase's active site.
-
-
Linker Chemistry: The nature of the linker connecting the pyridine core to other moieties is also important. Flexible alkyl chains or more rigid linkers can be used to achieve the optimal orientation of the substituent for interaction with the target.
Comparative Data of Representative Cyanopyridine Analogs
The following table summarizes the in vitro cytotoxic activity of various substituted cyanopyridine derivatives against different cancer cell lines, providing a basis for understanding the impact of structural modifications.
| Compound ID | Core Scaffold | R1 (at C4) | R2 (at C6) | Cell Line | IC50 (µM) | Reference |
| 5a | 2-Oxo-3-cyanopyridine | Unsubstituted Phenyl | H | HepG2 | 2.71 | [3] |
| 5a | 2-Oxo-3-cyanopyridine | Unsubstituted Phenyl | H | MCF-7 | 1.77 | [3] |
| 7c | 2-Methylpyridopyrimidine | 2,4-Dichlorophenyl | CH3 | MCF-7 | 9.28 | [3] |
| 7c | 2-Methylpyridopyrimidine | 2,4-Dichlorophenyl | CH3 | HepG2 | 5.04 | [3] |
| 5e | 2-Oxo-3-cyanopyridine | 4-Methoxyphenyl | H | PC-3 | 27.2 | [4] |
| 5e | 2-Oxo-3-cyanopyridine | 4-Methoxyphenyl | H | MDA-MB-231 | 15.3 | [4] |
| 5e | 2-Oxo-3-cyanopyridine | 4-Methoxyphenyl | H | HepG2 | 21.6 | [4] |
| 4e | Cyanopyridine-oxadiazole | 3-Nitrophenyl | - | MCF-7 | 8.352 | [6] |
| 4a | Cyanopyridine-oxadiazole | Unsubstituted Phenyl | - | Caco-2 | 2.612 | [6] |
| 7h | Cyanopyridine | Vanillin-derived | Biphenyl | MCF-7 | 1.89 | [5] |
| 8f | O-Methylcyanopyridine | Vanillin-derived | 4-Fluorophenyl | MCF-7 | 1.69 | [5] |
Note: The presented compounds are from different studies and core scaffolds, and direct comparison of IC50 values should be done with caution. The data is intended to illustrate general SAR trends.
Visualizing Structure-Activity Relationships
A hypothetical pharmacophore model for a this compound-based kinase inhibitor can be conceptualized based on the key interactions required for binding.
Caption: Hypothetical pharmacophore model for this compound analogs.
Experimental Protocols
To evaluate the anticancer and kinase inhibitory potential of novel this compound analogs, a series of in vitro assays are essential.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay determines the ability of a compound to inhibit the activity of a specific kinase by quantifying the amount of ATP consumed during the phosphorylation reaction.
Protocol:
-
Compound Preparation: Serially dilute the test compounds in DMSO.
-
Kinase Reaction Setup: In a 96-well plate, combine the kinase, a suitable substrate, and ATP in a kinase assay buffer.
-
Inhibitor Addition: Add the diluted test compounds to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Incubation: Incubate the plate at 30°C for 1 hour to allow the kinase reaction to proceed.
-
ATP Detection: Add a luminescence-based ATP detection reagent (e.g., Kinase-Glo®). This reagent depletes the remaining ATP and generates a luminescent signal that is inversely proportional to the kinase activity.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
IC50 Determination: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
Cell-Based Proliferation Assay (MTT Assay)
This colorimetric assay assesses the cytotoxic or cytostatic effects of compounds on cancer cell lines by measuring the metabolic activity of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. By leveraging the established SAR of related cyanopyridine and methoxypyridine analogs, medicinal chemists can rationally design new compounds with improved potency, selectivity, and pharmacokinetic properties. The key to success will lie in the systematic exploration of substitutions at the 5- and 6-positions of the pyridine ring to optimize interactions with the target kinase, while capitalizing on the unique properties of the 3-iodo substituent to enhance binding affinity and selectivity. Rigorous in vitro and cell-based testing will be crucial to validate the therapeutic potential of these novel analogs.
References
- 1. The evolving field of kinase inhibitors in thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Iodo-2-methoxyisonicotinonitrile: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and chemical synthesis, the responsible management of chemical waste is as critical as the innovative research itself. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 3-Iodo-2-methoxyisonicotinonitrile (CAS No: 908279-57-2). The procedures outlined herein are grounded in established safety protocols for handling halogenated organic compounds, nitriles, and pyridine derivatives, ensuring the protection of laboratory personnel and the environment.
Hazard Assessment and Identification: Understanding the Risks
This compound is a multifaceted compound, and its proper disposal hinges on a thorough understanding of the hazards associated with its constituent chemical groups: an iodinated aromatic ring, a methoxy group, a nitrile group, and a pyridine core. While a comprehensive toxicological profile for this specific molecule is not extensively documented in publicly available literature, a conservative approach based on its structural motifs is warranted.
Key Hazard Considerations:
-
Halogenated Compound: Organic iodides can be toxic and environmentally persistent. Improper disposal can lead to the contamination of soil and water.[1] Halogenated organic waste requires specific disposal streams to prevent the formation of harmful byproducts during incineration.[1]
-
Nitrile Group (-CN): While organic nitriles are generally less acutely toxic than inorganic cyanide salts, they can release hydrogen cyanide upon hydrolysis or combustion.[2][3] Some aliphatic nitriles are known to metabolize into cyanide in the body.[4] Therefore, all nitriles should be handled with care and disposed of as hazardous waste.[2][5]
-
Pyridine Derivative: Pyridine and its derivatives are often flammable and can be harmful if inhaled, ingested, or absorbed through the skin.[6][7] They can also cause skin and eye irritation.[7]
A summary of the presumed hazards and necessary precautions is provided in the table below.
| Hazard Classification | Potential Effects | Recommended Precautions |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. | Avoid ingestion, skin contact, and inhalation of dust or vapors. Handle in a chemical fume hood.[7] |
| Skin Corrosion/Irritation | May cause skin irritation.[8] | Wear nitrile gloves and a lab coat.[7] |
| Serious Eye Damage/Irritation | May cause serious eye irritation.[8] | Wear chemical safety goggles or a face shield.[7] |
| Aquatic Toxicity | Potentially toxic to aquatic life. | Do not dispose of down the drain or in the environment. |
Standard Operating Procedure for Disposal
The following step-by-step protocol must be followed to ensure the safe and compliant disposal of this compound.
Personal Protective Equipment (PPE) and Engineering Controls
Prior to handling the compound for disposal, ensure the following PPE and engineering controls are in place:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile gloves.
-
Body Protection: A properly fastened laboratory coat.
-
Ventilation: All handling and waste consolidation must be performed inside a certified chemical fume hood.
Waste Segregation and Collection
Proper segregation of chemical waste is paramount to prevent dangerous reactions and ensure correct disposal.
-
Solid Waste:
-
Collect un-used or contaminated solid this compound in a dedicated, clearly labeled hazardous waste container.
-
This container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, screw-top lid.
-
Label the container as "Halogenated Organic Solid Waste."
-
-
Liquid Waste:
-
If this compound is in solution, collect the waste in a dedicated "Halogenated Organic Liquid Waste" container.
-
Do not mix with non-halogenated waste streams, as this will increase disposal costs and complexity.[1]
-
-
Contaminated Labware and PPE:
-
Disposable items such as gloves, weighing papers, and pipette tips that have come into contact with the compound should be placed in the designated "Halogenated Organic Solid Waste" container.
-
Non-disposable glassware must be decontaminated. Rinse with a suitable organic solvent (e.g., acetone or ethanol) in a chemical fume hood. Collect the solvent rinseate in the "Halogenated Organic Liquid Waste" container.
-
Waste Container Labeling and Storage
Properly labeled and stored waste containers are essential for safety and regulatory compliance.
-
Labeling: All hazardous waste containers must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazard(s) (e.g., "Toxic," "Irritant")
-
The date of accumulation
-
-
Storage:
-
Store sealed waste containers in a designated and properly ventilated Satellite Accumulation Area (SAA).
-
The SAA should be secure and away from incompatible materials.
-
Ensure secondary containment is in place to capture any potential leaks.
-
Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the EHS department with a complete and accurate inventory of the waste.
-
Never attempt to dispose of this compound down the sanitary sewer or in the regular trash.
Workflow Diagrams
To visually represent the proper disposal process, the following diagrams have been created using Graphviz.
Caption: Waste Segregation and Disposal Workflow.
Caption: Emergency Spill Response Procedure.
By adhering to this comprehensive guide, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship within the research community.
References
- 1. benchchem.com [benchchem.com]
- 2. Nitriles | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. The MSDS HyperGlossary: Nitrile [ilpi.com]
- 4. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
